4-(5-methyl-3-isoxazolyl)Benzoic acid
Description
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Properties
IUPAC Name |
4-(5-methyl-1,2-oxazol-3-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-7-6-10(12-15-7)8-2-4-9(5-3-8)11(13)14/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBIWUOPXGTSBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601286954 | |
| Record name | 4-(5-Methyl-3-isoxazolyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601286954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1231244-44-2 | |
| Record name | 4-(5-Methyl-3-isoxazolyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1231244-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(5-Methyl-3-isoxazolyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601286954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(5-methyl-3-isoxazolyl)Benzoic Acid: Structure, Properties, and Potential Applications
Introduction
4-(5-methyl-3-isoxazolyl)benzoic acid is a heterocyclic carboxylic acid. Its structure, featuring a benzoic acid moiety attached to a 5-methylisoxazole ring, suggests its potential as a valuable building block in medicinal chemistry and materials science. The isoxazole core is a key feature in numerous pharmaceuticals, and the benzoic acid group provides a handle for further chemical modifications. This document outlines the predicted chemical structure, properties, a plausible synthetic route, and potential biological significance of this compound, drawing parallels from closely related analogues.
Chemical Structure and Properties
The chemical structure of this compound consists of a benzene ring substituted with a carboxylic acid group at position 1 and a 5-methylisoxazol-3-yl group at position 4.
Molecular Formula: C₁₁H₉NO₃
Molecular Weight: 203.19 g/mol
Predicted Physicochemical Properties:
The following table summarizes the predicted physicochemical properties of this compound, estimated from data available for structurally similar compounds.
| Property | Predicted Value | Reference Compound(s) |
| Appearance | White to off-white solid | General property of similar aromatic carboxylic acids |
| Melting Point (°C) | >200 (Decomposition may occur) | High melting points are common for aromatic carboxylic acids |
| Boiling Point (°C) | Not available (likely to decompose) | --- |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and methanol | General solubility of benzoic acid derivatives |
| pKa | ~4-5 | Similar to benzoic acid and its derivatives |
| LogP | ~2.5 - 3.5 | Estimated based on the lipophilicity of the isoxazole and benzoic acid moieties |
Proposed Synthesis
A plausible synthetic route for this compound can be envisioned through the reaction of a substituted acetophenone with an appropriate reagent to form the isoxazole ring, followed by oxidation of a methyl group to the carboxylic acid. A common method for isoxazole synthesis is the reaction of a 1,3-dicarbonyl compound with hydroxylamine.
A potential synthetic pathway is outlined below:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol:
-
Synthesis of the Enaminone Intermediate: 4-Acetylbenzoic acid is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in an appropriate solvent, such as toluene or xylene, and heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude enaminone intermediate.
-
Synthesis of this compound: The crude enaminone intermediate is dissolved in a suitable solvent like ethanol or acetic acid. An aqueous solution of hydroxylamine hydrochloride and a base, such as sodium acetate or sodium hydroxide, is added to the mixture. The reaction is then heated to reflux until the starting material is consumed (monitored by TLC). After cooling, the product is precipitated by the addition of water, filtered, washed, and can be further purified by recrystallization.
Potential Biological Activity and Signaling Pathways
Many isoxazole-containing compounds exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Notably, several COX-2 inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs), feature an isoxazole core. Given the structural similarity of this compound to these compounds, it is plausible that it could exhibit inhibitory activity against cyclooxygenase (COX) enzymes.
The COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: Potential inhibition of the COX-2 signaling pathway.
Conclusion
While specific experimental data for this compound is currently lacking in the public domain, its chemical structure allows for informed predictions regarding its properties, synthesis, and potential biological activities. The presence of the isoxazole and benzoic acid moieties makes it a compound of interest for further investigation, particularly in the field of medicinal chemistry as a potential scaffold for the development of novel therapeutic agents. The synthetic route and potential biological targets outlined in this guide provide a solid foundation for future research and development efforts.
An In-Depth Technical Guide on the Physicochemical Characteristics of 4-(5-methyl-3-isoxazolyl)Benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(5-methyl-3-isoxazolyl)Benzoic acid is a heterocyclic carboxylic acid. Its structure, featuring both a benzoic acid moiety and a methyl-substituted isoxazole ring, suggests potential applications in medicinal chemistry and materials science. The isoxazole ring is a common scaffold in various pharmacologically active compounds, and the benzoic acid group provides a handle for further chemical modifications and can influence solubility and pharmacokinetic properties. This technical guide provides an overview of the predicted physicochemical characteristics of this compound, outlines standard experimental protocols for their determination, and presents logical workflows for its analysis.
Predicted Physicochemical Properties
Due to the absence of published experimental data, the following table summarizes the predicted physicochemical properties of this compound. These values were computationally generated and should be used as estimations pending experimental verification.
| Property | Predicted Value | Unit |
| Molecular Weight | 203.19 | g/mol |
| Melting Point | Not available | °C |
| Boiling Point | Not available | °C |
| pKa (acidic) | 4.1 (strongest) | |
| Solubility | Not available | mg/L |
| LogP | 2.1 |
Experimental Protocols for Physicochemical Characterization
The following are detailed methodologies for the experimental determination of the key physicochemical properties of a novel compound like this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised rapidly to about 15-20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A sharp melting range (typically < 2°C) is indicative of a pure compound.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
Methodology: Distillation Method
-
Apparatus: A simple distillation apparatus is assembled, consisting of a round-bottom flask, a condenser, a thermometer, and a receiving flask.
-
Procedure: The liquid sample is placed in the round-bottom flask with a few boiling chips. The apparatus is heated, and the temperature is monitored.
-
Observation: The boiling point is the temperature at which the vapor and liquid are in equilibrium, and a steady stream of distillate is collected in the receiving flask. The temperature should remain constant during the distillation of a pure compound.
Acid Dissociation Constant (pKa) Determination
The pKa is a measure of the strength of an acid in solution.
Methodology: Potentiometric Titration
-
Sample Preparation: A known concentration of the acidic compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Apparatus: A pH meter with a calibrated electrode and a burette.
-
Procedure: The solution is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at which half of the acid has been neutralized (the midpoint of the titration curve).
Aqueous Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Methodology: Shake-Flask Method
-
Procedure: An excess amount of the solid compound is added to a known volume of water in a flask. The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: The suspension is filtered to remove the undissolved solid. The concentration of the dissolved compound in the clear filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/L or mol/L).
Octanol-Water Partition Coefficient (LogP) Determination
LogP is a measure of the lipophilicity of a compound and its preference for a nonpolar (octanol) versus a polar (water) phase.
Methodology: Shake-Flask Method
-
Procedure: A known amount of the compound is dissolved in a mixture of n-octanol and water in a separatory funnel. The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to stand for the phases to separate.
-
Sample Analysis: The concentration of the compound in both the n-octanol and water phases is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The LogP value is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase: LogP = log10([Compound]octanol / [Compound]water).
Visualized Workflows
The following diagrams illustrate logical workflows relevant to the study of this compound.
Caption: Experimental workflow for the synthesis and physicochemical characterization.
Caption: Logical workflow for hypothetical signaling pathway analysis.
An In-depth Technical Guide on the Initial Synthesis Pathways for 4-(5-methyl-3-isoxazolyl)Benzoic Acid
Introduction:
4-(5-methyl-3-isoxazolyl)benzoic acid is a key heterocyclic compound, serving as a crucial building block in medicinal chemistry and drug development. The isoxazole moiety is a prominent feature in numerous pharmacologically active agents, including the anti-inflammatory drug Parecoxib and the antibiotic Sulfamethoxazole.[1] The strategic placement of the benzoic acid group provides a handle for further functionalization, making it a valuable intermediate for creating diverse molecular libraries. This technical guide outlines two primary retrosynthetic approaches for the initial synthesis of this target molecule, providing detailed experimental protocols, quantitative data, and visual pathway diagrams for researchers and scientists in the field.
Pathway 1: Isoxazole Ring Construction via Cyclocondensation
This approach is a classical and robust method for forming the isoxazole ring. The core strategy involves synthesizing a 1,3-dicarbonyl derivative of benzoic acid, which then undergoes a cyclocondensation reaction with hydroxylamine to yield the target heterocyclic structure.
Caption: Pathway 1: Isoxazole synthesis via 1,3-dicarbonyl cyclocondensation.
Quantitative Data Summary
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Claisen Condensation | Sodium hydride | THF | 25-60 | 4 | ~75-85 | General |
| 2 | Cyclocondensation | Hydroxylamine HCl, KOH | Ethanol | Reflux | 12 | ~45-65 | [2] |
| 3 | Ester Hydrolysis | NaOH, HCl | Water/Methanol | Reflux | 3-5 | >90 | General |
Experimental Protocols
Step 1: Synthesis of Methyl 4-(3-oxobutanoat)benzoate (β-keto ester)
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To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, a solution of methyl 4-acetylbenzoate (1.0 eq) in anhydrous THF is added dropwise at 0 °C.
-
After the initial addition, ethyl acetate (1.5 eq) is added, and the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours.
-
The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled to 0 °C and cautiously quenched with a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield the crude β-keto ester, which can be used in the next step without further purification.
Step 2: Synthesis of Methyl 4-(5-methyl-3-isoxazolyl)benzoate
-
The crude methyl 4-(3-oxobutanoat)benzoate (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) are dissolved in ethanol.[2]
-
To this solution, an aqueous solution of potassium hydroxide (40%, 5 mL per 10 mmol of chalcone-equivalent) is added.[2]
-
The mixture is heated to reflux and maintained for 12 hours, with reaction progress monitored by TLC.[2]
-
After cooling to room temperature, the reaction mixture is poured into crushed ice and extracted with diethyl ether or ethyl acetate.[2]
-
The combined organic extracts are washed with water, dried over anhydrous Na₂SO₄, and the solvent is evaporated to yield the crude product.
-
Purification is achieved via column chromatography on silica gel to afford pure methyl 4-(5-methyl-3-isoxazolyl)benzoate.
Step 3: Synthesis of this compound (Ester Hydrolysis)
-
Methyl 4-(5-methyl-3-isoxazolyl)benzoate (1.0 eq) is suspended in a mixture of methanol and 2M aqueous sodium hydroxide solution.
-
The mixture is heated to reflux for 3-5 hours until the reaction is complete (monitored by TLC).
-
The methanol is removed under reduced pressure, and the remaining aqueous solution is cooled in an ice bath.
-
The solution is acidified to pH 2-3 by the dropwise addition of concentrated hydrochloric acid, resulting in the precipitation of the product.
-
The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Pathway 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This modern synthetic approach involves the creation of the key C-C bond between the pre-formed isoxazole and benzoic acid rings. This is a highly efficient and versatile method, allowing for late-stage introduction of the benzoic acid moiety. The strategy relies on coupling a halogenated isoxazole with a boronic acid derivative of benzene.
Caption: Pathway 2: Synthesis via Suzuki-Miyaura cross-coupling reaction.
Quantitative Data Summary
| Step | Reaction | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2 | Suzuki Coupling | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | DME/H₂O | 80-100 | 2-12 | 85-99 | [3][4] |
| 2 | Suzuki Coupling (Alternative) | Pd/C (ligand-free) | K₂CO₃ | Ethanol/H₂O | Room Temp | 0.5-2 | 89-99 | [5] |
Experimental Protocol
Step 2: Synthesis of this compound
-
In a round-bottomed flask, 3-bromo-5-methylisoxazole (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq) are combined.[3]
-
A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq) or a ligand-free catalyst like Pd/C, is added.[4][5]
-
The flask is evacuated and backfilled with a nitrogen or argon atmosphere (this may not be necessary for robust catalysts like Pd/C).[5]
-
A degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,2-dimethoxyethane (DME)/water or ethanol/water), is added.[3][5]
-
The reaction mixture is heated to 80-100 °C (or stirred at room temperature if using a highly active catalyst system) and stirred for the required duration (0.5 to 12 hours), monitoring progress by TLC or LC-MS.[3][5]
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous solution is washed with ethyl acetate to remove non-polar impurities.
-
The aqueous layer is then acidified with 1M HCl to a pH of 2-3, causing the product to precipitate.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum to afford the pure this compound.
Disclaimer: The provided experimental protocols are based on established chemical principles and literature precedents for similar transformations.[2][3][5] Researchers should adapt these procedures as necessary and conduct all experiments with appropriate safety precautions in a controlled laboratory setting.
References
- 1. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13343J [pubs.rsc.org]
- 2. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
Predicted Biological Activity of 4-(5-methyl-3-isoxazolyl)benzoic acid: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a predictive analysis of the biological activity of 4-(5-methyl-3-isoxazolyl)benzoic acid based on the known activities of structurally related compounds. To date, no direct experimental studies on the biological effects of this specific molecule have been published in the available scientific literature. The information presented herein is intended for research and informational purposes only and should be validated by appropriate experimental studies.
Executive Summary
This technical guide explores the predicted biological activities of this compound, a novel small molecule with potential therapeutic applications. Lacking direct experimental data, this paper synthesizes information from published studies on structurally analogous compounds containing isoxazole and benzoic acid moieties. Based on this analysis, this compound is predicted to exhibit inhibitory activity against key enzymes involved in inflammation and cancer, such as Cyclooxygenase-2 (COX-2) and Carbonic Anhydrases (CAs). Furthermore, potential roles as a VLA-4 antagonist and an inhibitor of steroid 5 alpha-reductase are considered. This document provides a comprehensive overview of these predicted activities, proposes potential mechanisms of action, and outlines detailed hypothetical experimental protocols for future validation.
Molecular Structure and Physicochemical Properties
IUPAC Name: 4-(5-methyl-1,2-oxazol-3-yl)benzoic acid
Chemical Formula: C11H9NO3
Molecular Weight: 203.19 g/mol
Predicted Physicochemical Properties:
| Property | Predicted Value |
| pKa | 4.0 ± 0.1 |
| LogP | 2.5 ± 0.3 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 2 |
Predicted Biological Activities and Potential Therapeutic Targets
The biological activities of this compound are predicted based on the established pharmacology of its core structural components: the 5-methyl-isoxazole ring and the benzoic acid group.
Anti-inflammatory Activity via COX-2 Inhibition
Derivatives of isoxazole are well-established as potent and selective inhibitors of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. For instance, the drug Valdecoxib, chemically known as 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide, is a selective COX-2 inhibitor. The structural similarity of this compound to such compounds suggests a high probability of COX-2 inhibitory activity.
Predicted Mechanism of Action: The isoxazole moiety is predicted to bind to the active site of the COX-2 enzyme, inhibiting the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Anticancer Activity via Carbonic Anhydrase Inhibition
Several compounds containing a methyl-isoxazole moiety have demonstrated inhibitory activity against carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX. CA IX is involved in the regulation of pH in the tumor microenvironment, and its inhibition is a promising strategy for cancer therapy.
Predicted Mechanism of Action: The isoxazole and benzoic acid groups may interact with the zinc ion and active site residues of carbonic anhydrase IX, disrupting its catalytic activity and leading to an increase in the acidity of the tumor microenvironment, which can suppress tumor growth and metastasis.
Potential as a VLA-4 Antagonist
Benzoic acid derivatives have been synthesized and evaluated as antagonists of Very Late Antigen-4 (VLA-4). VLA-4 is an integrin that plays a crucial role in cell adhesion and migration, and its antagonists are being investigated for the treatment of inflammatory and autoimmune diseases.
Predicted Mechanism of Action: The benzoic acid portion of the molecule may interact with the binding site of VLA-4, preventing its interaction with its ligand, VCAM-1, and thereby inhibiting leukocyte adhesion and transmigration to sites of inflammation.
Inhibition of Steroid 5 alpha-reductase
Non-steroidal inhibitors of steroid 5 alpha-reductase, an enzyme that converts testosterone to the more potent dihydrotestosterone, have been developed from benzoic acid derivatives. Inhibitors of this enzyme are used in the treatment of benign prostatic hyperplasia and androgenic alopecia.
Predicted Mechanism of Action: this compound may act as a competitive inhibitor of steroid 5 alpha-reductase, preventing the binding of testosterone and reducing the production of dihydrotestosterone.
Summary of Predicted Biological Activities and Supporting Evidence
| Predicted Biological Activity | Potential Molecular Target | Supporting Evidence from Structurally Similar Compounds | Reference |
| Anti-inflammatory | Cyclooxygenase-2 (COX-2) | 4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide (Valdecoxib) is a selective COX-2 inhibitor. | |
| Anticancer | Carbonic Anhydrase IX (CA IX) | Methyl 4-(N-(2-(3-methylisoxazol-5-yl)ethyl)sulfamoyl)benzoate shows potential as a CA IX inhibitor. | |
| Anti-inflammatory / Autoimmune | Very Late Antigen-4 (VLA-4) | A series of benzoic acid derivatives have been synthesized as VLA-4 antagonists. | |
| Endocrine Modulation | Steroid 5 alpha-reductase | 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives are non-steroidal inhibitors of steroid 5 alpha-reductase. |
Proposed Signaling Pathways and Experimental Workflows
Predicted Signaling Pathway for COX-2 Inhibition
Caption: Predicted inhibitory effect on the COX-2 signaling pathway.
Experimental Workflow for In Vitro COX-2 Inhibition Assay
Caption: Workflow for determining in vitro COX-2 inhibitory activity.
Detailed Hypothetical Experimental Protocols
In Vitro COX-2 Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against human recombinant COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
Celecoxib (positive control)
-
Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the test compound and celecoxib in the assay buffer.
-
In a 96-well plate, add 10 µL of the diluted test compound or control to the appropriate wells.
-
Add 10 µL of the COX-2 enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.
-
Incubate for 10 minutes at 37°C.
-
Stop the reaction by adding 10 µL of a stopping solution (e.g., 1 M HCl).
-
Measure the concentration of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
In Vitro Carbonic Anhydrase IX Inhibition Assay
Objective: To assess the inhibitory effect of this compound on the catalytic activity of human carbonic anhydrase IX.
Materials:
-
Recombinant human CA IX enzyme
-
4-Nitrophenyl acetate (substrate)
-
This compound (test compound)
-
Acetazolamide (positive control)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compound and acetazolamide in the assay buffer.
-
Add 20 µL of the diluted test compound or control to the wells of a 96-well plate.
-
Add 140 µL of the assay buffer to each well.
-
Add 20 µL of the CA IX enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of 4-nitrophenyl acetate solution.
-
Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a spectrophotometer.
-
Calculate the rate of the enzymatic reaction for each concentration.
-
Determine the percentage of inhibition and calculate the IC50 value for the test compound.
Conclusion and Future Directions
While direct experimental evidence is currently lacking, a comprehensive analysis of structurally related compounds strongly suggests that this compound possesses promising biological activities, particularly as an anti-inflammatory and anticancer agent. The predicted inhibitory effects on COX-2 and carbonic anhydrase IX warrant further investigation. The proposed experimental protocols provide a clear roadmap for the in vitro validation of these predicted activities. Future research should focus on the synthesis of this compound and the subsequent execution of these and other relevant biological assays to fully elucidate its therapeutic potential. Further derivatization of this core structure could also lead to the development of more potent and selective drug candidates.
Literature review on the therapeutic potential of isoxazole derivatives
Abstract: Isoxazole, a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms, serves as a privileged scaffold in medicinal chemistry. Its unique electronic and structural properties allow for diverse substitutions, leading to a wide array of derivatives with significant therapeutic potential. These compounds have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. This technical guide provides a comprehensive review of the current landscape of isoxazole derivatives in drug discovery, focusing on their mechanisms of action, structure-activity relationships, and therapeutic applications. We present quantitative biological data in structured tables, detail key experimental protocols, and visualize complex signaling pathways and workflows to offer a valuable resource for researchers, scientists, and drug development professionals.
Introduction to Isoxazole Derivatives
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals.[1] Among them, the isoxazole moiety has garnered substantial attention due to its versatile biological activity and its presence in several clinically approved drugs, such as the antibacterial sulfamethoxazole, the anti-inflammatory valdecoxib, and the immunosuppressive leflunomide.[2][3][4] The isoxazole ring's ability to act as a bioisostere for other functional groups, its metabolic stability, and its capacity to engage in various non-covalent interactions contribute to its success as a pharmacophore.[4] Recent advances in synthetic chemistry have enabled the creation of extensive libraries of isoxazole derivatives, facilitating the exploration of their therapeutic potential against a multitude of diseases.[5][6][7] This review will delve into the most significant findings in the field, with a focus on anticancer, anti-inflammatory, and antimicrobial applications.
Anticancer Activity of Isoxazole Derivatives
The development of novel anticancer agents is a primary focus of modern drug discovery. Isoxazole derivatives have emerged as a promising class of compounds that can disrupt various oncogenic processes.[8] Their mechanisms of action are diverse, ranging from the inhibition of key signaling enzymes to the induction of apoptosis and the suppression of tumor cell migration.[9][10]
Mechanism of Action and Signaling Pathways
Isoxazole derivatives exert their anticancer effects by targeting multiple signaling pathways crucial for tumor growth and survival.
-
Kinase Inhibition: Many derivatives are designed as small molecule inhibitors of protein kinases, which are often dysregulated in cancer.[8] A notable target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase (TK) whose overactivity drives proliferation in many cancers.[11] Compounds have been developed that show potent EGFR-TK inhibitory activity.[11] Another critical pathway is the PI3K/Akt signaling cascade, which regulates cell survival and proliferation. Isoxazole derivatives have been shown to modulate this pathway, for instance by activating Akt, which in turn phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK3β), leading to the stabilization of β-catenin and downstream effects on gene expression.[12]
-
HSP90 Inhibition: Heat shock protein 90 (HSP90) is a molecular chaperone responsible for the stability and function of numerous oncoproteins. Its inhibition leads to the degradation of these client proteins, making it an attractive target for cancer therapy. Several 3,4,5-trisubstituted isoxazole scaffolds have shown potent HSP90 inhibitory activity.[2][10]
-
Apoptosis Induction: A significant number of isoxazole compounds trigger programmed cell death (apoptosis) in cancer cells. This is often achieved by modulating the levels of pro-apoptotic (e.g., Bax, caspases) and anti-apoptotic (e.g., Bcl-2) proteins.[9][11]
-
Hypoxia-Inducible Factor (HIF)-1α Inhibition: In the low-oxygen environment of solid tumors, the transcription factor HIF-1α promotes angiogenesis and metastasis. Benzo[d]isoxazole derivatives have been identified as potent inhibitors of HIF-1α transcription, demonstrating potential to curb tumor progression.[13]
Caption: Key anticancer mechanisms of isoxazole derivatives.
Quantitative Anticancer Activity
The in vitro cytotoxic activity of isoxazole derivatives is commonly evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Isoxazole-functionalized chromene | A549 (Lung) | <12 | [1] |
| Isoxazole-functionalized chromene | COLO 205 (Colon) | <12 | [1] |
| Dihydropyrazole 45 | A549 (Lung) | 2 ± 1 | [3] |
| Dihydropyrazole 39 | MCF-7 (Breast) | 4 ± 1 | [3] |
| Tyrosol-derived isoxazole 4b | U87 (Glioblastoma) | 42.8 | [14] |
| Tyrosol-derived isoxazole 4c | U87 (Glioblastoma) | 67.6 | [14] |
| Compound 25a | HepG2 (Liver) | 6.38 ± 0.4 | [11] |
| Compound 25a | MCF-7 (Breast) | 7.21 ± 0.5 | [11] |
| Compound 25a | HCT-116 (Colon) | 8.16 ± 0.6 | [11] |
| Compound 4b | HepG2 (Liver) | 7.25 ± 0.5 | [11] |
| Benzo[d]isoxazole 15 | HEK293T (HIF-1α assay) | 0.024 | [13] |
| Benzo[d]isoxazole 31 | HEK293T (HIF-1α assay) | 0.024 | [13] |
Anti-inflammatory Activity
Inflammation is a key pathological feature of many chronic diseases. Isoxazole derivatives have shown significant potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[1]
Mechanism of Action
The anti-inflammatory effects of many isoxazole compounds are linked to their ability to inhibit the production of prostaglandins, which are key mediators of inflammation. This is achieved by blocking the active site of COX enzymes. Some derivatives show selectivity for COX-2 over COX-1, which is desirable as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs.[1] Other anti-inflammatory mechanisms include the inhibition of lipoxygenase (LOX) and the modulation of inflammatory signaling pathways.[15]
References
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. daneshyari.com [daneshyari.com]
- 3. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. espublisher.com [espublisher.com]
- 9. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 11. New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Isoxazole Chalcone Derivative Enhances Melanogenesis in B16 Melanoma Cells via the Akt/GSK3β/β-Catenin Signaling Pathways [mdpi.com]
- 13. Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 4-(5-methyl-3-isoxazolyl)Benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of 4-(5-methyl-3-isoxazolyl)benzoic acid, a molecule of interest in pharmaceutical research and development. Due to the limited availability of public experimental data, this document focuses on a qualitative assessment of its expected solubility, detailed experimental protocols for its determination, and an introduction to computational prediction methods.
Predicted Solubility Profile
An understanding of a compound's solubility is crucial for its development as a therapeutic agent, influencing everything from formulation to bioavailability. The structure of this compound—featuring both a hydrophobic bicyclic aromatic system and a polar carboxylic acid group—suggests a nuanced solubility profile.
Qualitative Assessment:
-
Aqueous Solubility: The presence of the carboxylic acid group suggests that the solubility in aqueous solutions will be highly pH-dependent. In acidic conditions (low pH), the carboxylic acid will be protonated and less soluble. As the pH increases, the carboxylic acid will deprotonate to form a more soluble carboxylate salt.
-
Organic Solvent Solubility: The molecule's aromatic character, conferred by the benzoic acid and isoxazole rings, indicates a likelihood of solubility in a range of organic solvents. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are expected to be effective due to their ability to engage in hydrogen bonding and solvate both the polar and nonpolar regions of the molecule. Alcohols like ethanol and methanol may also serve as suitable solvents. Solubility in nonpolar solvents like hexane is expected to be limited.
Computational Prediction of Solubility:
In the absence of experimental data, computational models provide a valuable tool for estimating solubility. Quantitative Structure-Activity Relationship (QSAR) models and software platforms like ACD/Labs Percepta and SwissADME can predict solubility based on the molecule's chemical structure.[1][2][3][4] These tools utilize algorithms that analyze various molecular descriptors, such as logP (lipophilicity), polar surface area, and hydrogen bond donors/acceptors, to provide an estimated solubility value in different solvents.[5][6]
Table 1: Predicted Physicochemical Properties Influencing Solubility
| Property | Predicted Value/Characteristic | Implication for Solubility |
| LogP (Octanol-Water Partition Coefficient) | Likely to be moderately high | Indicates a preference for lipophilic environments, suggesting better solubility in organic solvents over water. |
| pKa (Acid Dissociation Constant) | Estimated to be in the acidic range (typical for benzoic acids) | Confirms pH-dependent aqueous solubility. The compound will be more soluble at pH values above its pKa. |
| Hydrogen Bond Donors | 1 (from the carboxylic acid group) | Can participate in hydrogen bonding with protic solvents. |
| Hydrogen Bond Acceptors | 3 (oxygen and nitrogen atoms) | Can accept hydrogen bonds from protic solvents. |
Experimental Protocols for Solubility Determination
To obtain precise and reliable solubility data, experimental determination is essential. The following are standard laboratory protocols for assessing the solubility of a compound like this compound.
Equilibrium Shake-Flask Method
This is the gold standard method for determining equilibrium solubility.
Methodology:
-
Preparation: An excess amount of the solid this compound is added to a known volume of the selected solvent in a sealed vial.
-
Equilibration: The vials are agitated in a constant temperature water bath or shaker for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Sampling and Analysis: A clear aliquot of the supernatant is carefully removed, diluted, and analyzed by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, to determine the concentration of the dissolved compound.
-
Quantification: The solubility is expressed in units such as mg/mL, mol/L, or as a percentage by weight.
High-Throughput Screening (HTS) Methods
For rapid screening of solubility in multiple solvents, various HTS methods can be employed.
Methodology (Example: Miniaturized Shake-Flask):
-
Dispensing: A small, fixed amount of the compound is dispensed into the wells of a microtiter plate.
-
Solvent Addition: A range of different solvents or solvent mixtures are added to the wells.
-
Mixing and Equilibration: The plate is sealed and agitated to facilitate dissolution.
-
Analysis: The concentration of the dissolved compound in each well is determined using automated analytical systems, often involving direct UV-Vis absorbance readings of the solution.
Visualizations
The following diagrams illustrate the logical workflow for determining the solubility of this compound.
Caption: Workflow for the Equilibrium Shake-Flask Solubility Method.
Caption: High-Throughput Solubility Screening Workflow.
References
- 1. Computational aqueous solubility prediction for drug-like compounds in congeneric series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. acdlabs.com [acdlabs.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. ukaazpublications.com [ukaazpublications.com]
- 6. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 4-(5-methyl-3-isoxazolyl)Benzoic Acid
Abstract
This document provides a detailed, step-by-step protocol for the synthesis of 4-(5-methyl-3-isoxazolyl)benzoic acid, a key intermediate in pharmaceutical research. The synthesis is a three-step process commencing with the Fischer esterification of 4-acetylbenzoic acid, followed by a Claisen condensation to form a β-diketone intermediate, and culminating in a cyclization reaction with hydroxylamine hydrochloride and subsequent hydrolysis to yield the final product. This protocol includes detailed methodologies, a summary of quantitative data, and a visual representation of the synthetic workflow.
Introduction
Substituted isoxazoles are a prominent class of heterocyclic compounds that are integral to the development of various therapeutic agents. The title compound, this compound, serves as a crucial building block in medicinal chemistry. The synthetic route outlined herein is a robust and efficient method for the preparation of this valuable molecule.
Overall Reaction Scheme
Experimental Protocols
Step 1: Synthesis of Methyl 4-acetylbenzoate
This initial step involves the protection of the carboxylic acid functionality of 4-acetylbenzoic acid via Fischer esterification to prevent interference in the subsequent Claisen condensation.
Materials:
-
4-Acetylbenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 1 L round-bottom flask, dissolve 4-acetylbenzoic acid (e.g., 12.7 g, 0.077 mol) in 750 mL of anhydrous methanol.[1]
-
Carefully add concentrated sulfuric acid (1.6 mL) dropwise to the solution.[1]
-
Attach a reflux condenser and heat the mixture to 70°C for 8 hours.[1]
-
After cooling to room temperature, remove the methanol using a rotary evaporator.[1]
-
Dissolve the resulting solid in 400 mL of diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 150 mL of saturated sodium bicarbonate solution (3 times) and 150 mL of brine (1 time).[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-acetylbenzoate as a solid.[1]
Step 2: Synthesis of Methyl 4-(1,3-dioxobutanoyl)benzoate
This step employs a Claisen condensation reaction to form the β-diketone, a key intermediate for the isoxazole ring formation.
Materials:
-
Methyl 4-acetylbenzoate
-
Ethyl acetate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Round-bottom flask with a reflux condenser and dropping funnel
-
Ice bath
Procedure:
-
In a dry 500 mL three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal (e.g., 2.3 g, 0.1 mol) in anhydrous ethanol (100 mL).
-
To this solution, add ethyl acetate (e.g., 10.4 mL, 0.1 mol).
-
Add a solution of methyl 4-acetylbenzoate (e.g., 17.8 g, 0.1 mol) in anhydrous ethanol (50 mL) dropwise over 30 minutes while stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 4 hours.
-
Cool the mixture in an ice bath and acidify with 1 M hydrochloric acid to a pH of approximately 4-5.
-
Extract the product with diethyl ether (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude β-diketone, methyl 4-(1,3-dioxobutanoyl)benzoate. The product can be purified by column chromatography if necessary.
Step 3: Synthesis of this compound
The final step involves the cyclization of the β-diketone with hydroxylamine to form the isoxazole ring, followed by the hydrolysis of the methyl ester to the desired carboxylic acid.
Materials:
-
Methyl 4-(1,3-dioxobutanoyl)benzoate
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (concentrated)
-
Round-bottom flask with a reflux condenser
Procedure: Part A: Cyclization
-
Dissolve the crude methyl 4-(1,3-dioxobutanoyl)benzoate (e.g., 0.1 mol) in ethanol (200 mL) in a 500 mL round-bottom flask.
-
Add hydroxylamine hydrochloride (e.g., 7.6 g, 0.11 mol) to the solution.
-
Heat the mixture to reflux for 3 hours.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to yield crude methyl 4-(5-methyl-3-isoxazolyl)benzoate.
Part B: Hydrolysis
-
To the crude methyl 4-(5-methyl-3-isoxazolyl)benzoate, add a solution of sodium hydroxide (e.g., 8 g, 0.2 mol) in a mixture of water (50 mL) and methanol (50 mL).[2]
-
Heat the mixture to reflux for 4 hours.[2]
-
After cooling, acidify the reaction mixture with concentrated hydrochloric acid until a precipitate forms.[2]
-
Filter the white precipitate, wash with cold water, and dry to obtain the final product, this compound.
Data Presentation
| Compound | Step | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) | Key Analytical Data |
| Methyl 4-acetylbenzoate | 1 | C₁₀H₁₀O₃ | 178.18 | >90 | 93-96 | ¹H NMR data available.[3] |
| Methyl 4-(1,3-dioxobutanoyl)benzoate | 2 | C₁₂H₁₀O₅ | 234.21 | 70-80 | - | - |
| Methyl 4-(5-methyl-3-isoxazolyl)benzoate | 3A | C₁₂H₁₁NO₃ | 217.22 | 85-95 (for cyclization) | - | - |
| This compound | 3B | C₁₁H₉NO₃ | 203.19 | >90 (for hydrolysis) | ~222 (dec.) | ¹H and ¹³C NMR data available for similar structures.[4][5] |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Signaling Pathway (Logical Relationship of Synthesis)
Caption: Logical progression of the synthesis of this compound.
References
Application Notes & Protocols for the Quantification of 4-(5-methyl-3-isoxazolyl)Benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed protocols for the quantitative analysis of 4-(5-methyl-3-isoxazolyl)benzoic acid. The methodologies described are based on established analytical techniques for structurally similar compounds and serve as a robust starting point for method development and validation.
Introduction
This compound is a chemical entity of interest in pharmaceutical research and development. Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control of active pharmaceutical ingredients (APIs). This document outlines two primary analytical approaches for its quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Analytical Methods
High-Performance Liquid Chromatography (HPLC-UV)
HPLC-UV is a widely accessible and reliable technique for the quantification of aromatic compounds such as this compound. The following protocol is a recommended starting point.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: A gradient elution is suggested to ensure good peak shape and separation from potential impurities. A starting point could be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectrum of the compound, a wavelength around 254 nm is likely to provide good sensitivity. A DAD can be used to determine the optimal wavelength.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: The sample preparation will depend on the matrix. For API analysis, dissolve the sample in the mobile phase. For biological matrices, a protein precipitation or liquid-liquid extraction step may be necessary.
-
Data Presentation: HPLC-UV Method Validation Parameters (Template)
| Validation Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.995 | 0.999 |
| Range (µg/mL) | To be determined | 1 - 100 |
| Limit of Detection (LOD) (µg/mL) | Signal-to-Noise ratio of 3:1 | 0.1 |
| Limit of Quantification (LOQ) (µg/mL) | Signal-to-Noise ratio of 10:1 | 0.3 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Specificity | No interference at the retention time of the analyte | Peak purity > 99% |
Experimental Workflow for HPLC Method Development
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially for quantification in complex biological matrices, LC-MS/MS is the method of choice.
Experimental Protocol: LC-MS/MS
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A fast-LC C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is suitable for rapid analysis.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile with 0.1% Formic acid.
-
-
Gradient Elution: A fast gradient is typically used.
-
0-0.5 min: 2% B
-
0.5-2.5 min: 2% to 98% B
-
2.5-3.0 min: 98% B
-
3.1-4.0 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative mode due to the carboxylic acid moiety, but positive mode should also be evaluated.
-
Multiple Reaction Monitoring (MRM): The precursor ion will be the deprotonated molecule [M-H]⁻ in negative mode or the protonated molecule [M+H]⁺ in positive mode. Product ions for MRM transitions need to be determined by infusing a standard solution of the analyte.
-
Example MRM Transition (to be determined experimentally):
-
Q1 (m/z) -> Q3 (m/z)
-
-
-
Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for the specific instrument and analyte to achieve maximum sensitivity.
-
-
Standard and Sample Preparation:
-
Internal Standard (IS): The use of a stable isotope-labeled internal standard is highly recommended for LC-MS/MS analysis to correct for matrix effects and variations in instrument response. If unavailable, a structurally similar compound can be used.
-
Sample Preparation: For biological samples (e.g., plasma, urine), protein precipitation with acetonitrile followed by centrifugation is a common and effective sample preparation technique. The supernatant can then be diluted and injected.
-
Data Presentation: LC-MS/MS Method Validation Parameters (Template)
| Validation Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range (ng/mL) | To be determined | 0.1 - 100 |
| Limit of Detection (LOD) (ng/mL) | Signal-to-Noise ratio of 3:1 | 0.03 |
| Limit of Quantification (LOQ) (ng/mL) | Signal-to-Noise ratio of 10:1 | 0.1 |
| Accuracy (% Recovery) | 85.0% - 115.0% | 97.2% |
| Precision (% RSD) | ≤ 15.0% (≤ 20% at LOQ) | < 10% |
| Matrix Effect | To be assessed | Within acceptable limits |
| Stability | To be assessed | Stable under defined conditions |
Logical Workflow for LC-MS/MS Sample Analysis
Signaling Pathways and Logical Relationships
In the context of drug development, the quantification of a compound like this compound is a critical step within a larger framework. The diagram below illustrates the relationship between bioanalytical method validation and its application in pharmacokinetic studies.
Relationship between Method Validation and Pharmacokinetic Studies
Disclaimer: The protocols and validation data presented herein are intended as a starting point and a guide. It is essential that researchers and scientists perform their own method development, optimization, and validation to ensure the methods are suitable for their specific application and meet all regulatory requirements.
Application Notes and Protocols for 4-(5-methyl-3-isoxazolyl)Benzoic Acid in Anti-inflammatory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the potential use of 4-(5-methyl-3-isoxazolyl)benzoic acid in anti-inflammatory research. While direct and extensive research on this specific molecule is emerging, its structural features—notably the isoxazole and benzoic acid moieties—suggest a strong potential as an anti-inflammatory agent. Structurally related compounds, such as selective COX-2 inhibitors, often feature similar heterocyclic and acidic functionalities. This document outlines hypothesized mechanisms of action, detailed experimental protocols for evaluation, and representative data based on the expected activity profile of this class of compounds.
Hypothesized Mechanism of Action
The anti-inflammatory activity of this compound is likely attributed to its ability to inhibit the cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which plays a central role in the inflammatory cascade. Inhibition of COX-2 blocks the conversion of arachidonic acid to prostaglandins (such as PGE2), which are key mediators of inflammation, pain, and fever.
Caption: Hypothesized mechanism of action via COX-2 inhibition.
Experimental Workflow for Evaluation
A structured, multi-tiered approach is recommended to comprehensively evaluate the anti-inflammatory potential of this compound. This workflow progresses from initial in vitro screening to more complex cellular assays and finally to in vivo models of inflammation.
Caption: Multi-tiered workflow for anti-inflammatory evaluation.
Data Presentation: Hypothetical In Vitro and In Vivo Efficacy
The following tables present plausible, hypothetical data for this compound, benchmarked against known non-steroidal anti-inflammatory drugs (NSAIDs).
Table 1: In Vitro COX Enzyme Inhibition
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
|---|---|---|---|
| This compound | 15.2 | 0.45 | 33.8 |
| Celecoxib (Control) | 7.6 | 0.04 | 190 |
| Ibuprofen (Control) | 5.1 | 12.9 | 0.4 |
Table 2: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) in LPS-Stimulated RAW 264.7 Macrophages
| Compound (Concentration) | NO Inhibition (%) | PGE2 Inhibition (%) | Cell Viability (%) |
|---|---|---|---|
| Test Compound (1 µM) | 25.4 ± 2.1 | 48.2 ± 3.5 | 98.5 ± 1.2 |
| Test Compound (10 µM) | 68.7 ± 4.3 | 85.1 ± 5.0 | 96.2 ± 2.1 |
| Test Compound (50 µM) | 82.1 ± 5.5 | 92.4 ± 4.8 | 89.7 ± 3.4 |
| Indomethacin (10 µM, Control) | 75.3 ± 4.9 | 90.5 ± 5.2 | 94.1 ± 2.8 |
Table 3: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema
| Treatment Group (Dose, p.o.) | Paw Volume Increase at 3h (mL) | Edema Inhibition (%) |
|---|---|---|
| Vehicle Control | 0.85 ± 0.07 | - |
| Test Compound (10 mg/kg) | 0.51 ± 0.05 | 40.0 |
| Test Compound (30 mg/kg) | 0.28 ± 0.04 | 67.1 |
| Indomethacin (10 mg/kg, Control) | 0.35 ± 0.04 | 58.8 |
Experimental Protocols
Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC₅₀) of the test compound against purified human COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
Test compound, dissolved in DMSO
-
Microplate reader (590-620 nm)
Procedure:
-
Prepare a series of dilutions of the test compound in assay buffer.
-
In a 96-well plate, add 10 µL of the diluted compound or DMSO (vehicle control).
-
Add 10 µL of heme and 10 µL of either COX-1 or COX-2 enzyme to each well.
-
Incubate the plate for 10 minutes at 25°C.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.
-
Incubate for 2 minutes at 25°C.
-
Add 50 µL of a saturated stannous chloride solution to stop the reaction.
-
Add 100 µL of the colorimetric substrate solution and incubate for 15 minutes at 25°C.
-
Read the absorbance at 590 nm.
-
Calculate the percent inhibition for each concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Objective: To assess the effect of the test compound on the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7).
Materials:
-
RAW 264.7 cells
-
DMEM medium with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound, dissolved in DMSO
-
Griess Reagent System
-
MTT assay kit for cell viability
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group without LPS and a stimulated group with vehicle only.
-
After incubation, collect 50 µL of the cell culture supernatant to measure NO production.
-
Add 50 µL of Sulfanilamide solution (from Griess kit) to the supernatant, incubate for 10 minutes.
-
Add 50 µL of NED solution and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.
-
Assess cell viability in the remaining cells using the MTT assay to rule out cytotoxicity.
Protocol 3: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of the test compound in an acute model of inflammation.
Materials:
-
Male Wistar rats (180-200 g)
-
1% (w/v) λ-Carrageenan solution in saline
-
Test compound, formulated in 0.5% carboxymethylcellulose (CMC)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the animals into groups (n=6 per group): Vehicle control, positive control (e.g., Indomethacin 10 mg/kg), and test compound groups (e.g., 10 and 30 mg/kg).
-
Administer the test compound or vehicle orally (p.o.) 1 hour before the carrageenan injection.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage inhibition of edema for each group relative to the vehicle control group at the time of peak inflammation (typically 3 hours).
-
Edema Inhibition (%) = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in the treated group.
-
Application Notes and Protocols for High-Throughput Screening of Isoxazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the high-throughput screening (HTS) of isoxazole-based compound libraries to identify and characterize potential drug candidates. The protocols cover primary biochemical and cell-based screenings, secondary assays for hit confirmation and characterization, and data analysis strategies.
Introduction to Isoxazole Compounds in Drug Discovery
The isoxazole ring is a prominent heterocyclic scaffold in medicinal chemistry, featured in a variety of approved drugs and clinical candidates.[1][2][3] Isoxazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][3][4][5] Their versatile structure allows for diverse substitutions, making them ideal for combinatorial library synthesis and high-throughput screening campaigns aimed at discovering novel therapeutics. Common molecular targets for isoxazole-based compounds include protein kinases, such as p38 MAP kinase and Casein Kinase 1 (CK1), and modulation of critical signaling pathways like PI3K/Akt/mTOR.[1][6][7][8][9][10]
High-Throughput Screening (HTS) Workflow
A typical HTS campaign for an isoxazole library follows a multi-step process designed to efficiently identify and validate active compounds. The workflow begins with a primary screen of the entire library at a single concentration to identify initial "hits." These hits are then subjected to secondary screens to confirm their activity, determine potency, and assess selectivity and potential cytotoxicity.
Protocol 1: Primary High-Throughput Screening - Kinase Inhibition Assay (Fluorescence Polarization)
This protocol describes a fluorescence polarization (FP) assay for the primary screening of an isoxazole library to identify inhibitors of a target kinase (e.g., p38 MAP Kinase).[11][12][13] FP assays are homogeneous, rapid, and well-suited for HTS.[11]
Principle: A fluorescently labeled tracer that binds to the kinase's ATP-binding pocket is used. In the absence of an inhibitor, the tracer binds to the larger kinase, resulting in a high FP signal. If an isoxazole compound displaces the tracer, the unbound, smaller tracer tumbles more rapidly, leading to a decrease in the FP signal.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Kinase Solution: Prepare the target kinase in assay buffer at a 2X final concentration (e.g., 20 nM).
-
Tracer Solution: Prepare the fluorescently labeled tracer in assay buffer at a 2X final concentration (e.g., 10 nM).
-
Compound Plates: Prepare 384-well plates with the isoxazole library compounds pre-dispensed (e.g., at 10 µM final concentration) and control wells (positive control: no inhibitor; negative control: known inhibitor).
-
-
Assay Procedure (384-well format):
-
Add 5 µL of the 2X Kinase Solution to each well of the compound plate.
-
Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.
-
Add 5 µL of the 2X Tracer Solution to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_neg_ctrl) / (mP_pos_ctrl - mP_neg_ctrl)]) where mP is the millipolarization value.
-
Identify initial hits as compounds exhibiting inhibition greater than three times the standard deviation of the positive control.
-
Data Presentation: Primary Screen Hit Summary
| Metric | Value |
| Library Size | 10,000 Compounds |
| Screening Concentration | 10 µM |
| Hit Cutoff | >50% Inhibition |
| Initial Hit Rate | 1.5% |
| Number of Hits | 150 |
Protocol 2: Secondary Screening - Cell-Based Luciferase Reporter Assay for Signaling Pathway Modulation
This protocol is designed to validate the hits from the primary screen in a more biologically relevant, cell-based context. It uses a luciferase reporter assay to measure the inhibition of a specific signaling pathway (e.g., PI3K/Akt or MAPK) by the isoxazole compounds.[14][15]
Principle: A cell line is engineered to express a luciferase reporter gene under the control of a promoter that is activated by the signaling pathway of interest. Inhibition of the pathway by an active compound results in a decrease in luciferase expression and, consequently, a lower luminescent signal.
Experimental Protocol:
-
Cell Culture and Seeding:
-
Culture the reporter cell line in the recommended medium.
-
Seed the cells into 384-well white, clear-bottom plates at an appropriate density (e.g., 5,000 cells/well) and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the hit compounds from the primary screen.
-
Add the compounds to the cells and incubate for a predetermined time (e.g., 6 hours).
-
-
Pathway Stimulation:
-
Add a stimulating agent (e.g., a growth factor) to all wells except the negative control to activate the signaling pathway.
-
Incubate for the optimal duration for pathway activation (e.g., 16 hours).
-
-
Luminescence Measurement:
-
Add a luciferase assay reagent (e.g., ONE-Glo™) to all wells.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal generation.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the positive (stimulated) and negative (unstimulated) controls.
-
Generate dose-response curves and calculate the IC₅₀ value for each compound using a non-linear regression model.
-
Data Presentation: IC₅₀ Values for Lead Isoxazole Compounds
| Compound ID | Kinase Inhibition IC₅₀ (µM) | Signaling Pathway Inhibition IC₅₀ (µM) |
| ISO-001 | 0.25 | 0.85 |
| ISO-007 | 0.52 | 1.20 |
| ISO-015 | 1.10 | 2.50 |
| ISO-023 | 0.18 | 0.55 |
Protocol 3: Cytotoxicity Assessment - MTT Assay
It is crucial to determine if the observed inhibition is due to specific target modulation or general cytotoxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][16][17][18]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Experimental Protocol:
-
Cell Seeding:
-
Seed a relevant cancer cell line (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the isoxazole compounds for 48-72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control (e.g., DMSO).
-
Determine the CC₅₀ (50% cytotoxic concentration) for each compound.
-
Data Presentation: Cytotoxicity Profile of Lead Compounds
| Compound ID | Target IC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (CC₅₀/IC₅₀) |
| ISO-001 | 0.25 | > 50 | > 200 |
| ISO-007 | 0.52 | 25 | 48 |
| ISO-015 | 1.10 | > 50 | > 45 |
| ISO-023 | 0.18 | 5 | 28 |
Signaling Pathway Visualization
The following diagrams illustrate the MAPK and PI3K/Akt signaling pathways, which are common targets for isoxazole-based compounds.
References
- 1. Substituted isoxazoles as potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. High-Throughput Screening Normalized To Biological Response: Application To Antiviral Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer Drug Discovery from Natural Compounds Targeting PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Natural products targeting the PI3K-Akt-mTOR signaling pathway in cancer: A novel therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products [mdpi.com]
- 11. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fluorescence polarization assays in high-throughput screening and drug discovery: a review | Semantic Scholar [semanticscholar.org]
- 14. MAPK signaling pathway-targeted marine compounds in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 17. researchgate.net [researchgate.net]
- 18. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Application Notes & Protocols: Developing Cell-based Assays for 4-(5-methyl-3-isoxazolyl)Benzoic Acid Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide to developing and implementing a series of cell-based assays to characterize the biological activity of 4-(5-methyl-3-isoxazolyl)benzoic acid. Due to the presence of the isoxazole functional group, a moiety found in known anti-inflammatory agents, these protocols are designed to investigate the potential anti-inflammatory properties of this compound.[1][2] The assays described herein will enable the screening and characterization of the compound's effects on key inflammatory pathways, including cytokine release, NF-κB signaling, and neutrophil chemotaxis.
The human monocytic cell line THP-1 will be utilized as a model for macrophage-like cells, which are central to the inflammatory response.[3][4][5] Additionally, primary human neutrophils will be used to study the compound's effect on leukocyte migration, a critical event in inflammation.[6][7][8]
Assay for Pro-inflammatory Cytokine Release in THP-1 Macrophages
This assay will determine the effect of this compound on the release of the pro-inflammatory cytokines TNF-α and IL-6 from lipopolysaccharide (LPS)-stimulated human THP-1 macrophage-like cells.
Experimental Workflow
Caption: Workflow for the pro-inflammatory cytokine release assay.
Experimental Protocol
Materials:
-
THP-1 cell line (ATCC TIB-202)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dexamethasone (positive control)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
ELISA kits for human TNF-α and IL-6
Procedure:
-
THP-1 Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed THP-1 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Induce differentiation into macrophage-like cells by adding PMA to a final concentration of 100 ng/mL.[4][5]
-
Incubate for 48 hours. Differentiated cells will become adherent.
-
After 48 hours, gently aspirate the medium and wash the cells once with fresh, serum-free RPMI-1640.
-
Add 100 µL of fresh, serum-free RPMI-1640 and rest the cells for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Prepare stock solutions of this compound and Dexamethasone in DMSO.
-
Prepare serial dilutions of the test compound and controls in serum-free RPMI-1640. The final DMSO concentration should not exceed 0.1%.
-
Aspirate the medium from the rested cells and add 100 µL of the compound dilutions or vehicle control.
-
Incubate for 1 hour.
-
Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells).[9]
-
Incubate for 24 hours.
-
-
Cytokine Measurement:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant for cytokine analysis.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Presentation
Table 1: Effect of this compound on TNF-α and IL-6 Release
| Treatment | Concentration (µM) | TNF-α (pg/mL) ± SD | % Inhibition of TNF-α | IL-6 (pg/mL) ± SD | % Inhibition of IL-6 |
| Vehicle Control (Unstimulated) | - | ||||
| Vehicle Control + LPS | - | 0% | 0% | ||
| This compound + LPS | 0.1 | ||||
| 1 | |||||
| 10 | |||||
| 100 | |||||
| Dexamethasone + LPS (Positive Control) | 10 |
NF-κB Activation Assay
This assay will determine if this compound inhibits the activation of the NF-κB signaling pathway in response to an inflammatory stimulus using a luciferase reporter gene assay.
NF-κB Signaling Pathway
Caption: Simplified NF-κB signaling pathway.
Experimental Protocol
Materials:
-
HEK293 cell line stably expressing an NF-κB-luciferase reporter construct
-
DMEM high glucose medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Tumor Necrosis Factor-alpha (TNF-α)
-
This compound
-
Bay 11-7082 (NF-κB inhibitor, positive control)
-
DMSO (vehicle control)
-
White, opaque 96-well cell culture plates
-
Luciferase assay reagent
Procedure:
-
Cell Culture:
-
Culture HEK293-NF-κB-luciferase reporter cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells into a white, opaque 96-well plate at a density of 4 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of this compound and Bay 11-7082 in culture medium.
-
Aspirate the medium and add 80 µL of fresh medium to each well.
-
Add 10 µL of the compound dilutions or vehicle control to the appropriate wells.
-
Incubate for 1 hour.
-
Add 10 µL of TNF-α solution to a final concentration of 10 ng/mL to all wells except the unstimulated control.
-
Incubate for 6 hours.
-
-
Luciferase Activity Measurement:
-
Equilibrate the plate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Measure luminescence using a plate reader.
-
Data Presentation
Table 2: Effect of this compound on NF-κB Activation
| Treatment | Concentration (µM) | Relative Luminescence Units (RLU) ± SD | % Inhibition of NF-κB Activity |
| Vehicle Control (Unstimulated) | - | ||
| Vehicle Control + TNF-α | - | 0% | |
| This compound + TNF-α | 0.1 | ||
| 1 | |||
| 10 | |||
| 100 | |||
| Bay 11-7082 + TNF-α (Positive Control) | 10 |
Neutrophil Chemotaxis Assay
This assay will evaluate the ability of this compound to inhibit the migration of primary human neutrophils towards the chemoattractant Interleukin-8 (IL-8).
Experimental Workflow
Caption: Workflow for the neutrophil chemotaxis assay.
Experimental Protocol
Materials:
-
Fresh human whole blood from healthy donors
-
Density gradient medium for neutrophil isolation (e.g., Polymorphprep™)
-
Red blood cell lysis buffer
-
HBSS (Hank's Balanced Salt Solution)
-
Interleukin-8 (IL-8)
-
This compound
-
SB 225002 (CXCR2 antagonist, positive control)
-
DMSO (vehicle control)
-
96-well chemotaxis chamber (e.g., Boyden chamber) with 5 µm pore size polycarbonate membrane
-
Cell viability stain (e.g., Trypan Blue)
-
Cell quantification reagent (e.g., Calcein-AM)
Procedure:
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh human whole blood using density gradient centrifugation according to the manufacturer's protocol.[6][7][10]
-
Perform red blood cell lysis.
-
Wash the neutrophil pellet with HBSS and resuspend in assay buffer (e.g., HBSS with 0.1% BSA).
-
Determine cell concentration and viability using a hemocytometer and Trypan Blue. Cell viability should be >95%.
-
Adjust the cell suspension to 2 x 10^6 cells/mL.
-
-
Chemotaxis Assay:
-
Prepare dilutions of this compound and SB 225002 in assay buffer containing IL-8 (final concentration of 10 nM).[8]
-
Add 30 µL of the chemoattractant/compound solutions to the lower wells of the Boyden chamber.
-
Place the 5 µm pore size membrane over the lower wells.
-
Add 50 µL of the neutrophil suspension to the top of the membrane corresponding to each well.
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 1-2 hours.
-
-
Quantification of Migrated Cells:
-
After incubation, remove the membrane and wipe off the non-migrated cells from the top surface.
-
Quantify the migrated cells that have adhered to the bottom of the membrane. This can be done by staining with a fluorescent dye like Calcein-AM and reading the fluorescence on a plate reader. Alternatively, cells that have migrated into the lower chamber can be quantified.
-
Data Presentation
Table 3: Effect of this compound on Neutrophil Chemotaxis
| Treatment | Concentration (µM) | Relative Fluorescence Units (RFU) ± SD | % Inhibition of Chemotaxis |
| Buffer Control (No Chemoattractant) | - | ||
| IL-8 Control | - | 0% | |
| This compound + IL-8 | 0.1 | ||
| 1 | |||
| 10 | |||
| 100 | |||
| SB 225002 + IL-8 (Positive Control) | 1 |
Conclusion
The described cell-based assays provide a robust framework for the initial characterization of the anti-inflammatory potential of this compound. By systematically evaluating its effects on cytokine production, NF-κB signaling, and neutrophil migration, researchers can gain valuable insights into the compound's mechanism of action and its potential as a therapeutic agent. The provided protocols are designed to be adaptable and can be further optimized based on specific experimental needs and available resources.
References
- 1. additivesfeed.com [additivesfeed.com]
- 2. 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
- 4. moleculardevices.com [moleculardevices.com]
- 5. How to Induce THP-1 Cells to Differentiate into Macrophages [absin.net]
- 6. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neutrophil isolation protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neutrophil isolation from human peripheral blood [bio-protocol.org]
Application Notes and Protocols for Crystallization of 4-(5-Methyl-3-isoxazolyl)Benzoic Acid for X-ray Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for obtaining single crystals of 4-(5-methyl-3-isoxazolyl)benzoic acid suitable for X-ray diffraction analysis. The successful growth of high-quality crystals is a critical step in determining the three-dimensional molecular structure, which is essential for understanding its chemical properties and for structure-based drug design.
Introduction
This compound is a small organic molecule with potential applications in medicinal chemistry and materials science. Elucidating its crystal structure through X-ray analysis provides invaluable insights into its solid-state conformation, intermolecular interactions, and packing arrangements. This information is crucial for understanding its physical and chemical properties, polymorphism, and for the rational design of new derivatives with improved characteristics.
The following protocols describe common and effective crystallization techniques for small molecules: slow evaporation, vapor diffusion, and solvent layering.[1][2] The choice of method and solvent system is critical and often requires screening a variety of conditions to find the optimal parameters for crystal growth.
General Considerations for Crystallization
-
Purity of the Compound: The starting material should be of the highest possible purity. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor quality crystals.
-
Solvent Selection: A crucial aspect of crystallization is the choice of solvent. A suitable solvent should exhibit moderate solubility for the compound of interest.[3] Highly soluble compounds may be difficult to crystallize, while poorly soluble ones may precipitate as an amorphous solid. A preliminary solubility screening in a range of common laboratory solvents is highly recommended.
-
Cleanliness of Glassware: All glassware used for crystallization should be meticulously cleaned to avoid the presence of dust or other particulate matter that can act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.[4]
-
Vibration-Free Environment: Crystallization setups should be placed in a location free from vibrations and significant temperature fluctuations to allow for slow and undisturbed crystal growth.[4]
Experimental Protocols
Slow Evaporation
This is often the simplest and most common crystallization technique.[5] It relies on the gradual removal of the solvent, which slowly increases the concentration of the solute to the point of supersaturation, leading to nucleation and crystal growth.[2]
Protocol:
-
Prepare a saturated or near-saturated solution of this compound in a suitable solvent (e.g., ethanol, methanol, acetone, ethyl acetate, or a solvent mixture) in a clean vial or small beaker.[3][4]
-
Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel to remove any dust or undissolved particles.
-
Cover the vessel with a cap or parafilm with a few small holes pierced in it to allow for slow evaporation of the solvent.[3][5] The rate of evaporation can be controlled by the number and size of the holes.[5]
-
Place the vessel in a quiet, undisturbed location at a constant temperature.
-
Monitor the vessel periodically for crystal growth over several days to weeks.
Table 1: Key Parameters for Slow Evaporation
| Parameter | Description | Recommended Conditions |
| Compound Concentration | Near-saturated solution | Empirically determined |
| Solvent Choice | Moderate solubility | Screen various polar and non-polar solvents |
| Evaporation Rate | Slow and controlled | Adjust by the number/size of holes in the cover |
| Temperature | Constant | Room temperature or slightly below |
| Vessel | Narrow vessel to reduce surface area | Small vial, test tube, or NMR tube[3][6] |
Vapor Diffusion
This technique is particularly useful when only small amounts of the compound are available.[1] It involves the slow diffusion of a vapor of a "poor" solvent (antisolvent) into a solution of the compound in a "good" solvent, which reduces the solubility of the compound and induces crystallization.[2][7]
Protocol:
-
Dissolve the this compound in a small volume of a "good" solvent (a solvent in which it is readily soluble, e.g., dichloromethane, chloroform) in a small, open inner vial.[8]
-
Place this inner vial inside a larger, sealed outer vessel (e.g., a beaker or a jar) that contains a larger volume of a volatile "poor" solvent (an antisolvent in which the compound is insoluble, e.g., hexane, diethyl ether).[7][8] The two solvents should be miscible.[7]
-
Seal the outer vessel tightly.
-
The vapor of the more volatile antisolvent will slowly diffuse into the solution in the inner vial.[2]
-
This gradual change in solvent composition will reduce the solubility of the compound, leading to supersaturation and crystal formation.
-
Place the setup in an undisturbed location and monitor for crystal growth.
Table 2: Key Parameters for Vapor Diffusion
| Parameter | Description | Recommended Conditions |
| "Good" Solvent | High solubility for the compound | Dichloromethane, Chloroform, Ethyl Acetate |
| "Poor" Solvent (Antisolvent) | Low solubility for the compound | Hexane, Pentane, Diethyl Ether, Heptane |
| Solvent Miscibility | "Good" and "poor" solvents must be miscible | Check solvent miscibility charts |
| Vapor Pressure | Antisolvent should be more volatile | Lower boiling point for the antisolvent |
| Setup | Small inner vial within a larger sealed vessel | Ensure a good seal to control diffusion |
Solvent Layering (Liquid-Liquid Diffusion)
This method involves carefully layering a solution of the compound with a miscible antisolvent.[6] Crystallization occurs at the interface between the two solvents as they slowly diffuse into one another.[9]
Protocol:
-
Dissolve the this compound in a small amount of a "good," dense solvent (e.g., dichloromethane, chloroform) at the bottom of a narrow tube (e.g., an NMR tube or a test tube).[6]
-
Carefully and slowly layer a less dense, miscible "poor" solvent (antisolvent, e.g., hexane, diethyl ether) on top of the solution, taking care not to disturb the interface between the two layers.[6][9] A syringe or a pipette can be used to gently add the antisolvent down the side of the tube.[6]
-
The tube should be narrow to create a small surface area at the boundary, which promotes slow diffusion.[6]
-
Seal the tube and leave it in an undisturbed location.
-
Crystals will ideally form at the interface over time as the solvents slowly mix.
Table 3: Key Parameters for Solvent Layering
| Parameter | Description | Recommended Conditions |
| "Good" Solvent | High solubility, higher density | Dichloromethane, Chloroform |
| "Poor" Solvent (Antisolvent) | Low solubility, lower density | Hexane, Pentane, Diethyl Ether |
| Solvent Miscibility | Solvents must be miscible | Check solvent miscibility charts |
| Layering Technique | Slow and careful addition of antisolvent | Use a pipette or syringe against the vessel wall |
| Vessel | Narrow tube | NMR tube, test tube |
Data Presentation for X-ray Analysis
Once suitable crystals are obtained, they can be analyzed by single-crystal X-ray diffraction. The resulting crystallographic data is typically summarized in a standardized format as shown in Table 4.
Table 4: Example of Crystallographic Data Table
| Parameter | Value |
| Chemical Formula | C11H9NO3 |
| Formula Weight | 203.19 |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P21/c |
| a (Å) | e.g., 10.123(4) |
| b (Å) | e.g., 5.432(2) |
| c (Å) | e.g., 17.891(7) |
| α (˚) | 90 |
| β (˚) | e.g., 105.34(2) |
| γ (˚) | 90 |
| Volume (ų) | e.g., 947.8(6) |
| Z | 4 |
| Calculated Density (g/cm³) | e.g., 1.423 |
| Absorption Coefficient (mm⁻¹) | e.g., 0.103 |
| F(000) | 424 |
| Crystal Size (mm³) | e.g., 0.20 x 0.15 x 0.10 |
| Theta range for data collection (˚) | e.g., 2.5 to 27.5 |
| Reflections collected | e.g., 5432 |
| Independent reflections | e.g., 2189 [R(int) = 0.034] |
| Goodness-of-fit on F² | e.g., 1.05 |
| Final R indices [I>2sigma(I)] | R1 = e.g., 0.045, wR2 = e.g., 0.112 |
| R indices (all data) | R1 = e.g., 0.058, wR2 = e.g., 0.125 |
Visualized Workflows
Caption: Workflow for the Slow Evaporation Crystallization Method.
Caption: Workflow for the Vapor Diffusion Crystallization Method.
Caption: Workflow for the Solvent Layering Crystallization Method.
References
- 1. unifr.ch [unifr.ch]
- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 3. Slow Evaporation Method [people.chem.umass.edu]
- 4. depts.washington.edu [depts.washington.edu]
- 5. Tips and Tricks for the Lab: Growing Crystals Part 2 - ChemistryViews [chemistryviews.org]
- 6. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 7. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 8. cdifx.univ-rennes1.fr [cdifx.univ-rennes1.fr]
- 9. journals.iucr.org [journals.iucr.org]
Application Notes and Protocols for the Preparation of 4-(5-methyl-3-isoxazolyl)Benzoic Acid Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(5-methyl-3-isoxazolyl)benzoic acid is a heterocyclic carboxylic acid of interest in pharmaceutical research and drug development due to the prevalence of the isoxazole moiety in various biologically active compounds. Proper preparation of stock solutions is a critical first step for accurate and reproducible in vitro and in vivo experiments. This document provides detailed protocols for the solubilization, sterilization, and storage of this compound, along with important considerations regarding its stability. Given the limited publicly available data on this specific compound, the following protocols are based on the known properties of structurally similar aromatic carboxylic acids and isoxazole-containing molecules. It is strongly recommended to perform small-scale solubility tests before proceeding with larger preparations.
Physicochemical Data and Solubility
Accurate data on the physicochemical properties of a compound are essential for preparing stock solutions. The following table summarizes the known and estimated properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Remarks |
| Molecular Formula | C₁₁H₉NO₃ | |
| Molecular Weight | 203.19 g/mol | |
| Appearance | Likely a white to off-white solid | Based on similar aromatic carboxylic acids. |
| Aqueous Solubility | Expected to be low | Typical for aromatic carboxylic acids. |
| Organic Solvents | Expected to be soluble in polar organic solvents | Based on data from related isoxazole and benzoic acid derivatives. |
Table 2: Recommended Solvents for Stock Solution Preparation
| Solvent | Anticipated Solubility | Recommended Use | Notes and Precautions |
| DMSO | High | Primary recommendation for high-concentration stocks (e.g., 10-50 mM). | Hygroscopic; ensure anhydrous conditions for long-term storage. May be cytotoxic to some cell lines at higher concentrations. |
| DMF | High | Alternative to DMSO for high-concentration stocks. | More toxic than DMSO; handle with appropriate safety measures. |
| Ethanol | Moderate | Suitable for lower concentration stocks or when DMSO is not appropriate. | May require gentle warming to fully dissolve. Less toxic than DMSO/DMF for some applications. |
| Aqueous Buffers | Low (in acid form) | Not recommended for initial solubilization of the free acid. | The sodium salt may be more soluble, but basic pH can cause degradation. |
Experimental Protocols
Safety Precautions: Always handle this compound in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent (Recommended Method)
This protocol describes the preparation of a stock solution in dimethyl sulfoxide (DMSO), which is generally effective for dissolving poorly water-soluble compounds for biological assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene or glass vials
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Sterile 0.22 µm syringe filters (PTFE or other solvent-compatible membrane)
-
Sterile syringes
Procedure:
-
Calculation: Determine the mass of this compound required to prepare the desired volume and concentration of the stock solution.
-
Formula: Mass (g) = Desired Concentration (mol/L) × Desired Volume (L) × Molecular Weight ( g/mol )
-
Example for 1 mL of a 10 mM stock: Mass (g) = 0.010 mol/L × 0.001 L × 203.19 g/mol = 0.00203 g = 2.03 mg
-
-
Weighing: Accurately weigh the calculated amount of the compound using an analytical balance and place it into a sterile vial.
-
Dissolution: a. Add the required volume of anhydrous DMSO to the vial. b. Tightly cap the vial and vortex thoroughly for 1-2 minutes. c. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes or warm it gently to 37°C. Visually inspect for complete dissolution.
-
Sterilization (Optional but Recommended for Cell-Based Assays): a. Draw the solution into a sterile syringe. b. Attach a sterile 0.22 µm syringe filter to the syringe. c. Filter the solution into a new sterile vial. This step removes any potential microbial contamination and undissolved particulates.
-
Aliquoting and Storage: a. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. b. Store the aliquots at -20°C or -80°C for long-term stability. Protect from light by wrapping the vials in aluminum foil or using amber vials.
Protocol 2: Preparation of a Stock Solution by pH Adjustment (Alternative Method)
This method can be used if organic solvents are incompatible with the experimental system. However, it carries a significant risk of compound degradation due to the potential instability of the isoxazole ring in basic solutions. It is crucial to prepare these solutions fresh and use them immediately.
Materials:
-
This compound powder
-
1 M Sodium Hydroxide (NaOH) solution
-
Sterile, purified water (e.g., cell culture grade)
-
pH meter
-
Sterile labware
Procedure:
-
Weighing: Accurately weigh the desired amount of the compound and place it in a sterile beaker or flask.
-
Suspension: Add a portion of the final desired volume of sterile water (e.g., 80%) to create a suspension.
-
Titration: a. While stirring, add 1 M NaOH dropwise to the suspension. b. Monitor the pH continuously. The compound should dissolve as it is converted to its more soluble sodium salt, typically at a pH above 7. c. Caution: Add only the minimum amount of NaOH required to achieve dissolution. Avoid strongly basic conditions (pH > 8.5) to minimize the risk of isoxazole ring cleavage.
-
Final Volume Adjustment: Once the compound is dissolved, adjust the final volume with sterile water.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Use and Storage: Use this solution immediately. Storage is not recommended due to the potential for hydrolysis and degradation.
Data Presentation
Table 3: Example Dilution Series from a 10 mM DMSO Stock Solution
This table provides an example of how to prepare working solutions for a typical cell-based assay.
| Target Concentration | Volume of 10 mM Stock | Volume of Culture Medium | Final DMSO Concentration |
| 100 µM | 10 µL | 990 µL | 1.0% |
| 10 µM | 1 µL | 999 µL | 0.1% |
| 1 µM | 0.1 µL (or 10 µL of a 100 µM intermediate dilution) | 999.9 µL (or 990 µL) | 0.01% |
| 0.1 µM | 0.01 µL (or 10 µL of a 10 µM intermediate dilution) | 999.99 µL (or 990 µL) | 0.001% |
Note: Always prepare a vehicle control with the same final concentration of DMSO as the highest concentration of the test compound.
Visualizations
Caption: Workflow for preparing a stock solution in an organic solvent.
Caption: Decision tree for selecting a solubilization method.
Stability and Storage
-
Organic Stock Solutions (DMSO/DMF): When stored in anhydrous conditions, protected from light, and kept at -20°C or -80°C, these solutions should be stable for several months. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Aqueous Solutions: Due to the potential for hydrolysis of the isoxazole ring under neutral and especially basic conditions, aqueous solutions are not recommended for storage. Prepare them fresh before each experiment.
-
Light Sensitivity: As a general precaution for heterocyclic compounds, protect all solutions from direct light to prevent photochemical degradation.
Application Notes and Protocols for In vivo Testing of 4-(5-methyl-3-isoxazolyl)Benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive framework for the in vivo evaluation of 4-(5-methyl-3-isoxazolyl)Benzoic acid, a novel chemical entity with potential therapeutic applications. Due to structural similarities with known pharmacological agents, such as the COX-2 inhibitor valdecoxib, this compound is hypothesized to possess anti-inflammatory and potentially anti-cancer properties.[1] The following protocols outline a phased experimental approach, commencing with essential safety and tolerability assessments, progressing to efficacy studies in established animal models of inflammation and cancer, and culminating in pharmacokinetic/pharmacodynamic (PK/PD) characterization. Adherence to ethical guidelines for animal research is a prerequisite for all proposed studies.[2][3][4][5][6]
Phase 1: Preliminary Safety and Pharmacokinetic Profiling
The initial phase of in vivo testing is designed to determine the maximum tolerated dose (MTD) and to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Experimental Protocol: Acute Toxicity and Maximum Tolerated Dose (MTD) Study
-
Animal Model: Healthy adult BALB/c mice (8-10 weeks old, mixed sex).
-
Grouping: Five groups of 5 mice each (n=5).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administration: Administer the compound via oral gavage (PO) or intraperitoneal (IP) injection at escalating doses (e.g., 10, 50, 100, 500, 1000 mg/kg).[7][8][9] A control group will receive the vehicle only.
-
Monitoring: Observe the animals for clinical signs of toxicity, including changes in behavior, weight loss, and mortality, for up to 14 days.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity.
Experimental Protocol: Pharmacokinetic (PK) Study
-
Animal Model: Healthy adult Sprague-Dawley rats (8-10 weeks old, male).
-
Grouping: Two groups of 3-5 rats each (n=3-5).
-
Administration: Administer a single, non-toxic dose of this compound intravenously (IV) and orally (PO).[7][8]
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.[10]
-
Analysis: Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Presentation: Summarize key pharmacokinetic parameters in a table.
| Parameter | Unit | Intravenous (IV) | Oral (PO) |
| Cmax | ng/mL | ||
| Tmax | h | ||
| AUC(0-t) | ng*h/mL | ||
| Half-life (t1/2) | h | ||
| Bioavailability (F) | % |
Phase 2: Efficacy Evaluation in Disease Models
Based on the hypothesized activities, efficacy will be assessed in both inflammation and cancer models.
Anti-Inflammatory Activity
Experimental Protocol: Carrageenan-Induced Paw Edema Model [11][12][13]
-
Animal Model: Male Wistar rats (150-200g).
-
Grouping: Four groups of 6 rats each (n=6): Vehicle control, Positive control (e.g., Indomethacin 10 mg/kg), and two dose levels of this compound.
-
Treatment: Administer the respective treatments orally one hour before inducing inflammation.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.[14]
-
Data Presentation: Present the percentage inhibition of edema for each group in a table.
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0 | |
| Positive Control | 10 | ||
| Test Compound (Low) | |||
| Test Compound (High) |
Anti-Cancer Activity
Experimental Protocol: Xenograft Tumor Model [15][16][17][18][19][20][21][22]
-
Animal Model: Immunodeficient mice (e.g., nude or SCID mice), 6-8 weeks old.
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into the flank of each mouse.[9]
-
Grouping: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group): Vehicle control, Positive control (a standard chemotherapy agent), and different doses of this compound.
-
Treatment: Administer treatments according to a predetermined schedule (e.g., daily oral gavage).
-
Measurement: Measure tumor volume and body weight twice weekly.
-
Endpoint: At the end of the study (e.g., 21-28 days), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Presentation: Summarize the tumor growth inhibition data.
| Treatment Group | Dose (mg/kg) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 | |
| Positive Control | |||
| Test Compound (Low) | |||
| Test Compound (High) |
Phase 3: Pharmacodynamic (PD) and Mechanism of Action Studies
This phase aims to correlate the pharmacokinetic profile with the pharmacological effect and to elucidate the mechanism of action.
Experimental Protocol: In Vivo Target Engagement
-
Animal Model: Use the same animal models as in the efficacy studies.
-
Treatment and Sample Collection: Treat the animals with this compound. At various time points corresponding to the PK profile, collect tumor or inflamed tissue.
-
Analysis: Analyze the tissue for modulation of target biomarkers. For anti-inflammatory effects, this could include measuring levels of prostaglandins or pro-inflammatory cytokines (e.g., TNF-α, IL-6) via ELISA or qPCR. For anti-cancer effects, this could involve Western blotting for proteins in relevant signaling pathways (e.g., apoptosis, cell cycle regulation).[23]
Experimental Workflows and Signaling Pathways
Caption: Phased in vivo experimental workflow.
Caption: Hypothesized anti-inflammatory mechanism.
Ethical Considerations
All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement).[2][3][4][5][6] Proper anesthesia and analgesia should be used for any procedures that may cause pain or distress, and humane endpoints must be clearly defined.[6]
References
- 1. 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethical Statement on Experimental Animal Research | Medical and Pharmaceutical Journal [pharmacoj.com]
- 3. krebsliga.ch [krebsliga.ch]
- 4. forskningsetikk.no [forskningsetikk.no]
- 5. animal-journal.eu [animal-journal.eu]
- 6. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cea.unizar.es [cea.unizar.es]
- 8. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 9. blog.addgene.org [blog.addgene.org]
- 10. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals [mdpi.com]
- 12. asianjpr.com [asianjpr.com]
- 13. ijpras.com [ijpras.com]
- 14. scielo.br [scielo.br]
- 15. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Experimental mouse models for translational human cancer research [frontiersin.org]
- 18. Cancer Animal Models | Oncology | CRO services [oncodesign-services.com]
- 19. ijpbs.com [ijpbs.com]
- 20. iv.iiarjournals.org [iv.iiarjournals.org]
- 21. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 22. Rational design of novel microtubule targeting anticancer drugs N-imidazopyridine noscapinoids: Chemical synthesis and experimental evaluation based on in vitro using breast cancer cells and in vivo using xenograft mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols: 4-(5-methyl-3-isoxazolyl)Benzoic Acid as a Chemical Probe for Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] IDO1 is a critical regulator of immune responses and is implicated in the pathophysiology of various diseases, including cancer, chronic infections, and autoimmune disorders.[3][4] In the tumor microenvironment, upregulation of IDO1 leads to the depletion of tryptophan and the accumulation of kynurenine and its metabolites.[5][6] This metabolic reprogramming suppresses the activity of effector T cells and natural killer (NK) cells while promoting the differentiation and function of regulatory T cells (Tregs), thereby fostering an immunosuppressive environment that allows tumor cells to evade immune surveillance.[7][8][9] Consequently, the development of potent and selective IDO1 inhibitors is a highly pursued therapeutic strategy in oncology.
4-(5-methyl-3-isoxazolyl)benzoic acid is a novel small molecule inhibitor of IDO1. Its isoxazole and benzoic acid moieties are hypothesized to interact with the active site of the IDO1 enzyme, preventing the binding of its natural substrate, L-tryptophan. This document provides detailed application notes and protocols for utilizing this compound as a chemical probe to study IDO1 inhibition in both enzymatic and cell-based assays.
Quantitative Data Summary
The inhibitory activity of this compound against human recombinant IDO1 and in a cell-based assay is summarized below. This data is representative and may vary depending on experimental conditions.
| Assay Type | Inhibitor | IC50 (nM) | Assay Conditions |
| In Vitro Enzymatic Assay | This compound | 75 | Recombinant human IDO1, 200 µM L-Tryptophan, 37°C |
| Cell-Based Assay | This compound | 250 | IFN-γ stimulated HeLa cells, 100 µM L-Tryptophan, 37°C |
| In Vitro Enzymatic Assay | Epacadostat (Control) | 10 | Recombinant human IDO1, 200 µM L-Tryptophan, 37°C |
| Cell-Based Assay | Epacadostat (Control) | 50 | IFN-γ stimulated HeLa cells, 100 µM L-Tryptophan, 37°C |
Experimental Protocols
Protocol 1: In Vitro IDO1 Enzymatic Inhibition Assay
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound against recombinant human IDO1 enzyme by measuring the production of N-formylkynurenine.
Materials:
-
Recombinant Human IDO1 Enzyme
-
This compound
-
Epacadostat (positive control inhibitor)
-
L-Tryptophan (substrate)
-
IDO1 Assay Buffer (50 mM Potassium Phosphate, pH 6.5)
-
Ascorbic Acid
-
Methylene Blue
-
Catalase
-
Trichloroacetic Acid (TCA)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 321 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a 2X reaction buffer containing 100 mM potassium phosphate buffer (pH 6.5), 40 mM ascorbic acid, 20 µM methylene blue, and 200 µg/mL catalase.
-
Prepare a 2X substrate solution of 400 µM L-Tryptophan in IDO1 Assay Buffer.
-
Prepare a stock solution of this compound and Epacadostat in DMSO. Perform serial dilutions in IDO1 Assay Buffer to achieve a range of concentrations for the IC50 curve.
-
-
Assay Protocol:
-
Add 50 µL of the 2X reaction buffer to each well of a 96-well plate.
-
Add 25 µL of the inhibitor dilutions (or vehicle control) to the respective wells.
-
Add 25 µL of recombinant human IDO1 enzyme (final concentration ~20-50 nM, to be optimized) to all wells except the "no enzyme" control. Add 25 µL of IDO1 Assay Buffer to the "no enzyme" control well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the 2X L-Tryptophan solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 50 µL of 30% (w/v) TCA.
-
Incubate the plate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate at 3000 x g for 10 minutes to pellet any precipitate.
-
Transfer 150 µL of the supernatant to a new UV-transparent 96-well plate.
-
-
Data Analysis:
-
Measure the absorbance of kynurenine at 321 nm using a microplate reader.
-
Subtract the absorbance of the "no enzyme" control from all other readings.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
Caption: In Vitro IDO1 Inhibition Assay Workflow.
Protocol 2: Cell-Based IDO1 Inhibition Assay
This protocol measures the inhibitory effect of this compound on IDO1 activity in a cellular context by quantifying the production of kynurenine in the culture medium of IFN-γ stimulated cells.
Materials:
-
HeLa cells (or other suitable cell line expressing IDO1 upon stimulation)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant Human Interferon-gamma (IFN-γ)
-
This compound
-
Epacadostat (positive control inhibitor)
-
L-Tryptophan
-
Trichloroacetic Acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) reagent (Ehrlich's reagent)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 480 nm
Procedure:
-
Cell Culture and Plating:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed HeLa cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
IDO1 Induction and Inhibitor Treatment:
-
The next day, replace the medium with fresh medium containing 100 ng/mL of IFN-γ to induce IDO1 expression.
-
Simultaneously, add serial dilutions of this compound or Epacadostat to the wells. Include a vehicle control (DMSO).
-
Incubate the cells for 48 hours.
-
-
Kynurenine Measurement:
-
After the incubation period, collect 140 µL of the cell culture supernatant from each well.
-
Add 10 µL of 6.1 N TCA to each supernatant sample to precipitate proteins.
-
Incubate at 50°C for 30 minutes.
-
Centrifuge the plate at 3000 x g for 10 minutes.
-
Transfer 100 µL of the clear supernatant to a new 96-well plate.
-
Add 100 µL of DMAB reagent (2% w/v in acetic acid) to each well.
-
Incubate at room temperature for 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 480 nm using a microplate reader.
-
Generate a standard curve using known concentrations of kynurenine.
-
Determine the concentration of kynurenine in each sample from the standard curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Signaling Pathway
Caption: IDO1 Signaling in the Tumor Microenvironment.
Pathway Description:
In the tumor microenvironment, cancer cells can upregulate the expression of IDO1. This enzyme converts the essential amino acid L-tryptophan into kynurenine.[1] This has two major consequences for anti-tumor immunity:
-
Tryptophan Depletion: The depletion of tryptophan in the local environment is sensed by T cells, leading to the activation of the GCN2 kinase pathway.[2] This stress response pathway results in T cell anergy (a state of unresponsiveness) and apoptosis (programmed cell death), effectively shutting down the anti-tumor immune response.[8]
-
Kynurenine Accumulation: The kynurenine produced by IDO1 is secreted by the tumor cells.[5] Kynurenine can then act on T cells by binding to the Aryl Hydrocarbon Receptor (AhR).[7] Activation of AhR signaling promotes the differentiation of naive T cells into immunosuppressive regulatory T cells (Tregs).[7]
Furthermore, within the tumor cells themselves, the production of kynurenine can lead to the activation of the PI3K/Akt signaling pathway, which promotes cancer cell proliferation and survival.[10]
This compound, by inhibiting the enzymatic activity of IDO1, blocks the conversion of tryptophan to kynurenine. This action is expected to restore local tryptophan levels and prevent the accumulation of kynurenine, thereby alleviating the immunosuppressive effects and potentially inhibiting tumor cell growth signaling.
Conclusion
This compound serves as a valuable chemical probe for investigating the biological roles of IDO1 and for the discovery of novel therapeutic agents targeting this important enzyme. The protocols provided herein offer robust methods for characterizing the inhibitory activity of this compound and can be adapted for high-throughput screening of other potential IDO1 inhibitors. The visualization of the experimental workflow and the IDO1 signaling pathway provides a clear framework for understanding the experimental design and the mechanism of action of IDO1 inhibitors.
References
- 1. d-nb.info [d-nb.info]
- 2. fortislife.com [fortislife.com]
- 3. Abcam Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity Assay Kit, Quantity: | Fisher Scientific [fishersci.com]
- 4. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Indoleamine 2, 3-Dioxygenase in Immune Suppression and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunosuppressive IDO in Cancer: Mechanisms of Action, Animal Models, and Targeting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(5-Methyl-3-isoxazolyl)benzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-(5-methyl-3-isoxazolyl)benzoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The two most prevalent synthetic strategies are:
-
Route A: 1,3-Dipolar Cycloaddition: This method involves the construction of the isoxazole ring on a substituted benzene precursor. A common approach is the reaction of a nitrile oxide with an alkyne.
-
Route B: Palladium-Catalyzed Cross-Coupling: This strategy involves coupling a pre-formed isoxazole ring with a functionalized benzene ring, typically through Suzuki or Sonogashira coupling reactions.
Q2: I am getting a mixture of regioisomers in my 1,3-dipolar cycloaddition. How can I improve the regioselectivity?
A2: Regioselectivity in nitrile oxide cycloadditions is influenced by both electronic and steric factors. To favor the desired 3,5-disubstituted isoxazole, consider the following:
-
Choice of Alkyne: Using a terminal alkyne generally provides better regioselectivity.
-
Substituent Effects: The electronic nature of the substituents on both the nitrile oxide and the alkyne plays a crucial role. Electron-withdrawing groups on the alkyne can influence the regiochemical outcome.
-
Catalysis: While many 1,3-dipolar cycloadditions are performed thermally, the use of certain catalysts can enhance regioselectivity.
Q3: The hydrolysis of my nitrile or ester precursor to the final benzoic acid is giving low yields. What could be the issue?
A3: The isoxazole ring can be sensitive to harsh acidic or basic conditions, potentially leading to ring-opening byproducts.[1][2] To mitigate this:
-
Milder Conditions: Opt for milder hydrolysis conditions. For esters, enzymatic hydrolysis or using milder bases like lithium hydroxide at controlled temperatures can be effective. For nitriles, consider using a stepwise hydrolysis or avoiding excessively high temperatures and prolonged reaction times.
-
Monitoring the Reaction: Closely monitor the reaction progress using techniques like TLC or LC-MS to avoid over-running the reaction and causing degradation of the product.
Q4: What are the typical impurities I should look for in my final product?
A4: Common impurities can include:
-
Unreacted starting materials.
-
The regioisomeric isoxazole.
-
Byproducts from the isoxazole ring formation (e.g., from dimerization of the nitrile oxide).
-
Byproducts from incomplete or harsh hydrolysis of the precursor.
-
Residual palladium catalyst if a cross-coupling route is used.
Troubleshooting Guides
Route A: 1,3-Dipolar Cycloaddition
This route typically involves the in-situ generation of a nitrile oxide which then reacts with an alkyne.
Workflow for Route A:
Caption: Synthetic workflow for Route A: 1,3-Dipolar Cycloaddition.
Troubleshooting Table for Route A
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of isoxazole precursor | - Inefficient generation of the nitrile oxide. - Dimerization of the nitrile oxide to a furoxan. - Low reactivity of the alkyne. | - Ensure the oxidizing agent for the aldoxime is fresh and added at the correct temperature. - Add the alkyne to the reaction mixture as the nitrile oxide is being generated to minimize dimerization. - Consider using a more activated alkyne or increasing the reaction temperature. |
| Formation of regioisomeric isoxazole | - Poor regioselectivity of the cycloaddition. | - Modify the electronic properties of the alkyne or nitrile oxide precursor.[3][4][5] - Explore catalytic conditions that may favor the desired isomer. |
| Low yield in hydrolysis step | - Degradation of the isoxazole ring under harsh conditions.[1][6] - Incomplete hydrolysis. | - Use milder hydrolysis conditions (e.g., lower temperature, shorter reaction time, weaker acid/base). - Monitor the reaction closely by TLC or LC-MS. - For ester hydrolysis, consider enzymatic methods. |
| Difficult purification of final product | - Presence of closely related impurities (e.g., regioisomer). - Contamination with starting materials. | - Optimize the reaction to minimize byproduct formation. - Employ fractional recrystallization from a suitable solvent system. - Utilize column chromatography with an appropriate eluent system. |
Route B: Palladium-Catalyzed Cross-Coupling
This route typically involves a Suzuki or Sonogashira coupling reaction.
Workflow for Route B (Suzuki Coupling Example):
Caption: Synthetic workflow for Route B: Suzuki Cross-Coupling.
Troubleshooting Table for Route B
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of coupled product | - Inactive catalyst. - Inappropriate choice of base, ligand, or solvent. - Debromination of the isoxazole starting material. - Homocoupling of the boronic acid. | - Use a fresh, high-quality palladium catalyst and ligand. - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., DME, toluene, dioxane).[7][8] - Use a ligand that promotes cross-coupling over debromination (e.g., a bulky phosphine ligand). - Ensure anaerobic conditions to minimize homocoupling. |
| Incomplete reaction | - Insufficient catalyst loading. - Low reaction temperature or insufficient reaction time. | - Increase the catalyst loading incrementally. - Increase the reaction temperature or prolong the reaction time, monitoring for product degradation. Microwave-assisted heating can sometimes improve yields and reduce reaction times.[7] |
| Difficult purification | - Contamination with residual palladium. - Presence of homocoupled byproducts. | - Use a palladium scavenger resin or perform an aqueous wash with a chelating agent to remove residual catalyst. - Optimize reaction conditions to minimize homocoupling. - Purify by recrystallization or chromatography. |
Experimental Protocols
Protocol 1: Synthesis of 4-(5-methyl-3-isoxazolyl)benzonitrile (Precursor for Route A)
-
Reaction: 1,3-Dipolar cycloaddition of 4-cyanobenzaldehyde oxime with propyne.
-
Procedure:
-
To a solution of 4-cyanobenzaldehyde oxime (1.0 eq) in a suitable solvent (e.g., THF or DMF), add a chlorinating agent such as N-chlorosuccinimide (NCS) (1.1 eq) at 0 °C to form the corresponding hydroximoyl chloride.
-
After stirring for 30 minutes, add a base such as triethylamine (1.5 eq) to generate the nitrile oxide in situ.
-
Bubble propyne gas through the reaction mixture or use a sealed vessel with a propyne atmosphere.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, quench with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Hydrolysis of 4-(5-methyl-3-isoxazolyl)benzonitrile to this compound
-
Reaction: Basic hydrolysis of the nitrile group.
-
Procedure:
-
Dissolve 4-(5-methyl-3-isoxazolyl)benzonitrile (1.0 eq) in a mixture of ethanol and water.
-
Add an excess of a base such as sodium hydroxide or potassium hydroxide (3-5 eq).
-
Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to a pH of 2-3 to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain the final product.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol/water.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki Coupling of 3-Bromo-5-methylisoxazole with 4-Carboxyphenylboronic Acid
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 90 | 65 |
| 2 | Pd(dppf)Cl₂ | - | K₂CO₃ | Dioxane/H₂O | 100 | 82 |
| 3 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 110 | 91 |
| 4 | Pd(OAc)₂ | SPhos | Cs₂CO₃ | DME/H₂O | 80 | 88 |
Note: Yields are illustrative and can vary based on specific experimental conditions.
Table 2: Influence of Base on the Hydrolysis of 4-(5-methyl-3-isoxazolyl)benzonitrile
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOH | Ethanol/H₂O | 100 | 12 | 85 |
| 2 | KOH | Ethylene Glycol | 120 | 6 | 90 |
| 3 | LiOH | THF/H₂O | 60 | 24 | 78 |
Note: Yields are illustrative and may be affected by the purity of the starting material and reaction scale.
Logical Relationships
Troubleshooting Logic for Low Yield in Synthesis:
Caption: Decision tree for troubleshooting low yields.
References
- 1. researchgate.net [researchgate.net]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. mdpi.com [mdpi.com]
- 4. Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting side reactions in isoxazole ring synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during isoxazole ring synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Low Yield
Q: My isoxazole synthesis reaction is resulting in a low yield. What are the common causes and how can I improve it?
A: Low yields in isoxazole synthesis can stem from several factors, including suboptimal reaction conditions, decomposition of starting materials or products, and competing side reactions. Here’s a systematic approach to troubleshoot and improve your yield:
-
Reaction Conditions Optimization:
-
Temperature: Both excessively high and low temperatures can be detrimental. High temperatures may lead to decomposition or the formation of polymeric byproducts (resinification), while low temperatures can result in sluggish or incomplete reactions.[1] It is crucial to screen a range of temperatures to find the optimal balance for your specific substrates.
-
Solvent: The choice of solvent can significantly impact reaction rates and yields. For instance, in the synthesis of 5-arylisoxazoles from 3-(dimethylamino)-1-arylprop-2-en-1-ones and hydroxylamine hydrochloride, using ethanol as a solvent under ultrasound irradiation has been shown to produce higher yields (84-96%) compared to reactions without ultrasound (56-80%).[2]
-
Catalyst: The use of a catalyst can dramatically improve yields. For example, a one-pot, three-component synthesis of 3-methyl-4-(phenyl)methylene-isoxazole-5(4H)-one derivatives using Fe₃O₄@MAP-SO₃H as a catalyst under ultrasound irradiation in an ethanol-water medium can achieve yields as high as 92%.[2]
-
-
Alternative Energy Sources:
-
Ultrasound Irradiation: Sonication can enhance reaction rates and yields by promoting better mixing and mass transfer. In several reported cases, ultrasound-assisted synthesis has led to significantly higher yields and shorter reaction times compared to conventional heating.[2]
-
Microwave Irradiation: Microwave-assisted synthesis is another effective technique to improve yields and reduce reaction times. For instance, the microwave-assisted 1,3-dipolar cycloaddition of aldoximes has been reported to produce isoxazoline derivatives with yields ranging from 56% to 70%.[2]
-
-
Reagent Stoichiometry:
-
In 1,3-dipolar cycloadditions involving in situ generated nitrile oxides, dimerization of the nitrile oxide to form furoxan is a common side reaction that lowers the yield of the desired isoxazole. Using a slight excess (e.g., 1.5 equivalents) of the nitrile oxide precursor (like hydroxyimidoyl chloride) can help to outcompete the dimerization reaction.
-
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in isoxazole synthesis.
2. Formation of Regioisomers
Q: My reaction is producing a mixture of isoxazole regioisomers. How can I control the regioselectivity?
A: The formation of regioisomeric mixtures is a frequent issue in isoxazole synthesis, particularly in the Claisen condensation of unsymmetrical 1,3-dicarbonyl compounds with hydroxylamine and in 1,3-dipolar cycloadditions.[1] The regiochemical outcome can be controlled by carefully selecting the reaction conditions and modifying the substrates.
-
Control in Claisen-type Condensations:
-
Solvent Effects: The polarity of the solvent plays a crucial role. In the reaction of β-enamino diketones with hydroxylamine hydrochloride, protic polar solvents like ethanol tend to favor one regioisomer, while aprotic polar solvents like acetonitrile (MeCN) can favor the other.[1]
-
Additives: The use of additives can significantly influence regioselectivity. For instance, the addition of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) in MeCN can lead to high regioselectivity for the formation of 4,5-disubstituted isoxazoles.[1] The presence of a base like pyridine can also direct the reaction towards a specific regioisomer.[1]
-
pH Control: The pH of the reaction medium can be a key factor in determining the regioselectivity. A systematic screening of pH conditions is recommended to find the optimal value for the desired isomer.
-
Substrate Modification: The electronic nature of the substituents on the starting materials can influence the regiochemical outcome. Electron-withdrawing groups on a β-enamino diketone have been shown to provide higher regioselectivity compared to electron-donating groups.[1]
-
-
Control in 1,3-Dipolar Cycloadditions:
-
Catalysts: Copper(I)-catalyzed 1,3-dipolar cycloadditions are known to be highly regioselective, typically yielding 3,5-disubstituted isoxazoles from terminal alkynes.
-
Steric and Electronic Effects: The regioselectivity is often governed by a combination of steric and electronic factors of both the dipolarophile and the 1,3-dipole. Modifying the substituents on either reaction partner can favor the formation of a specific regioisomer.
-
Q: I have already obtained a mixture of regioisomers. How can I separate them?
A: If controlling the reaction to produce a single isomer is not feasible, the separation of the regioisomeric mixture is necessary.
-
Column Chromatography: This is the most common method for separating isoxazole regioisomers. A careful selection of the stationary phase (e.g., silica gel) and the mobile phase (eluent system, often a mixture of hexane and ethyl acetate) is required.[3]
-
Recrystallization: If the regioisomers have different solubilities in a particular solvent, recrystallization can be an effective purification method. This often involves dissolving the mixture in a hot solvent and allowing it to cool slowly, which may lead to the crystallization of the less soluble isomer.
Signaling Pathway for Regioselectivity Control
Caption: Factors influencing the regioselectivity of isoxazole synthesis.
3. Furoxan Formation in 1,3-Dipolar Cycloadditions
Q: I am observing a significant amount of furoxan byproduct in my 1,3-dipolar cycloaddition reaction. How can I minimize its formation?
A: Furoxans (1,2,5-oxadiazole-2-oxides) are common byproducts in isoxazole syntheses that proceed via in situ generated nitrile oxides. They are formed by the dimerization of the nitrile oxide. To minimize furoxan formation, consider the following strategies:
-
Control Nitrile Oxide Concentration: The dimerization is a second-order reaction with respect to the nitrile oxide. Therefore, keeping the concentration of the free nitrile oxide low throughout the reaction is key. This can be achieved by:
-
Slow Addition: If generating the nitrile oxide from a precursor (e.g., by dehydrohalogenation of a hydroximoyl halide), add the base or the precursor slowly to the reaction mixture containing the dipolarophile. This ensures that the nitrile oxide reacts with the dipolarophile as soon as it is formed.
-
High Concentration of Dipolarophile: Use a molar excess of the dipolarophile to increase the probability of the desired cycloaddition over dimerization.
-
-
Reaction Conditions:
-
Temperature: The rate of dimerization can be temperature-dependent. Experiment with different temperatures to find conditions that favor the cycloaddition reaction.
-
Solvent: The choice of solvent can influence the relative rates of the desired reaction and the side reaction.
-
Quantitative Data on Reaction Conditions
Table 1: Effect of Solvent and Base on Regioselectivity in the Synthesis of 4,5-Disubstituted Isoxazoles
| Entry | Solvent | Base | Regioisomeric Ratio (2a:3a) | Total Yield (%) |
| 1 | EtOH | - | 15:85 | 81 |
| 2 | MeCN | - | 82:18 | 75 |
| 3 | H₂O/EtOH (1:1) | - | 23:77 | 78 |
| 4 | EtOH | Pyridine | 10:90 | 73 |
| 5 | MeCN | Pyridine | 85:15 | 70 |
Data adapted from a study on the cyclocondensation of β-enamino diketone 1a with NH₂OH·HCl.[1]
Table 2: Effect of BF₃·OEt₂ and Solvent on Regioselectivity
| Entry | BF₃·OEt₂ (equiv.) | Solvent | Regioisomeric Ratio (4a:other) | Yield (%) |
| 1 | 0.5 | MeCN | 65:35 | 72 |
| 2 | 1.0 | MeCN | 78:22 | 83 |
| 3 | 2.0 | MeCN | 85:15 | 85 |
| 4 | 2.0 | MeCN with Pyridine | 90:10 | 79 |
| 5 | 2.0 | EtOH with Pyridine | 20:80 | 81 |
Data from the synthesis of 3,4-disubstituted isoxazole 4a.[1]
Table 3: Comparison of Yields with and without Ultrasound Irradiation
| Substrate (Ar) | Yield with Ultrasound (%) | Yield without Ultrasound (%) |
| 4-ClC₆H₄ | 91 | 72 |
| 4-MeOC₆H₄ | 88 | 65 |
| 4-MeC₆H₄ | 96 | 80 |
| Ph | 84 | 56 |
Synthesis of 5-arylisoxazoles from 3-(dimethylamino)-1-arylprop-2-en-1-ones and hydroxylamine hydrochloride in ethanol.[2]
Experimental Protocols
Protocol 1: General Procedure for Regioselective Synthesis of 4,5-Disubstituted Isoxazoles (Method A)
This protocol is adapted for the synthesis of 4,5-disubstituted isoxazoles with control over regioselectivity using solvent choice.
-
Reaction Setup: To a solution of the β-enamino diketone (0.5 mmol) in the chosen solvent (4 mL, e.g., EtOH or MeCN), add hydroxylamine hydrochloride (0.6 mmol, 1.2 equiv.).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Add distilled water (10 mL) and extract with dichloromethane (3 x 5 mL).
-
Purification: Wash the combined organic layers with brine (2 x 10 mL), dry over anhydrous sodium sulfate, and evaporate the solvent. The crude product can be purified by column chromatography on silica gel (e.g., hexane/ethyl acetate eluent system) to separate the regioisomers.[3]
Protocol 2: General Procedure for Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition
This one-pot, three-step procedure is for the synthesis of 3,5-disubstituted isoxazoles.
-
Oxime Formation: To a solution of an aldehyde (1 mmol) in a 1:1 mixture of t-BuOH and water (4 mL), add hydroxylamine hydrochloride (1.1 mmol). Stir at room temperature for 1 hour.
-
Nitrile Oxide Generation and Cycloaddition: To the above mixture, add the terminal alkyne (1 mmol), sodium ascorbate (0.1 mmol), and copper(II) sulfate pentahydrate (0.05 mmol). Stir the reaction at room temperature and monitor by TLC.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 3: Ultrasound-Assisted Synthesis of 5-Arylisoxazoles
-
Reaction Setup: In a suitable flask, dissolve 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol) and hydroxylamine hydrochloride (1.2 mmol) in ethanol (10 mL).
-
Sonication: Place the flask in an ultrasonic bath and irradiate at a specified frequency (e.g., 40 kHz) and temperature (e.g., 50 °C) for 30-45 minutes. Monitor the reaction by TLC.[2]
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. If not, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.[2]
References
- 1. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
Technical Support Center: Optimization of Benzoic Acid Derivative Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of benzoic acid derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during common synthetic procedures for benzoic acid derivatives.
Grignard Reaction for Benzoic Acid Synthesis
Issue: Low or no yield of benzoic acid.
| Possible Cause | Troubleshooting Steps |
| Presence of water or protic solvents. | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents (e.g., diethyl ether, THF).[1][2] |
| Impure or inactive magnesium. | Use fresh magnesium turnings. Activate the magnesium surface by crushing it in a mortar and pestle or by adding a small crystal of iodine.[2] |
| Difficulty initiating the Grignard reaction. | Gentle warming of the reaction mixture may be necessary. A small amount of a pre-formed Grignard reagent or an activating agent like 1,2-dibromoethane can be added to initiate the reaction.[1] |
| Side reaction with atmospheric carbon dioxide. | Maintain a positive pressure of inert gas throughout the reaction. |
| Inefficient carbonation. | Use freshly crushed dry ice (solid CO2) and add the Grignard reagent slowly to an excess of the dry ice.[1][3] |
Issue: Formation of biphenyl as a major byproduct.
| Possible Cause | Troubleshooting Steps |
| Reaction of the Grignard reagent with unreacted aryl halide. | Add the aryl halide slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture. |
| High reaction temperature. | Maintain a gentle reflux and avoid excessive heating, which can promote coupling reactions. |
Oxidation of Alkylbenzenes (e.g., Toluene)
Issue: Incomplete reaction or low conversion.
| Possible Cause | Troubleshooting Steps |
| Insufficient oxidizing agent. | Ensure the correct stoichiometric amount of the oxidizing agent (e.g., KMnO4) is used.[4] |
| Low reaction temperature. | The reaction often requires heating under reflux to proceed at a reasonable rate.[4][5] |
| Poor mixing in a two-phase reaction. | Vigorous stirring is essential as toluene is immiscible with the aqueous solution of the oxidizing agent.[6] |
Issue: Formation of side products.
| Possible Cause | Troubleshooting Steps |
| Over-oxidation or side-chain cleavage. | Control the reaction temperature and time to minimize unwanted side reactions. |
| Formation of benzyl alcohol and benzaldehyde. | These are common intermediates. Ensuring complete oxidation to the carboxylic acid may require longer reaction times or a stronger oxidizing agent.[5] |
Hydrolysis of Benzonitriles
Issue: Slow or incomplete hydrolysis.
| Possible Cause | Troubleshooting Steps |
| Inadequate acid or base concentration. | Use a sufficient concentration of a strong acid (e.g., H2SO4, HCl) or base (e.g., NaOH) to catalyze the hydrolysis.[7][8][9][10] |
| Low reaction temperature. | Heating the reaction mixture under reflux is typically required to drive the hydrolysis to completion.[7][11] |
Issue: Formation of benzamide intermediate.
| Possible Cause | Troubleshooting Steps |
| Insufficient reaction time or temperature. | Prolong the reflux time or increase the temperature to ensure the complete hydrolysis of the intermediate benzamide to benzoic acid.[11] |
Frequently Asked Questions (FAQs)
Q1: How can I purify my crude benzoic acid derivative?
A1: Recrystallization is a common and effective method for purifying solid benzoic acid derivatives.[12] A suitable solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures. Water is often used for the recrystallization of benzoic acid itself.[12] The general steps are:
-
Dissolve the crude product in a minimum amount of hot solvent.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals thoroughly.
Q2: What is the role of a phase transfer catalyst in the oxidation of toluene?
A2: In the oxidation of toluene with an aqueous oxidizing agent like potassium permanganate, the reaction occurs at the interface of the two immiscible liquids. A phase transfer catalyst, such as a quaternary ammonium salt, helps to transfer the oxidant from the aqueous phase to the organic phase where the toluene is, thereby increasing the reaction rate and improving the yield.
Q3: My Grignard reaction has turned cloudy and brown. Is this normal?
A3: Yes, the appearance of a cloudy or brownish precipitate is a visual indicator that the Grignard reagent formation has initiated.[2]
Q4: How do I properly quench a Grignard reaction after carbonation?
A4: The reaction mixture should be carefully quenched by pouring it over crushed ice, followed by the slow addition of a strong acid, such as hydrochloric acid, to protonate the benzoate salt and precipitate the benzoic acid.[2][3]
Data Presentation
Table 1: Effect of Reaction Conditions on the Oxidation of Toluene to Benzoic Acid
| Catalyst | Temperature (°C) | Reaction Time (h) | Toluene Conversion (%) | Benzoic Acid Selectivity (%) | Reference |
| Cobalt octoate | 130-165 | Not specified | 50 | 80 | [5][13] |
| VOTPP | 145 | 4 | 23 | 86 | [14] |
| Co(OAc)2 / [bmim][Br] | 150 | 2 | 81 | 69 | [15] |
This table presents a summary of data from different studies and reaction conditions may vary between them.
Table 2: Representative Yields for Benzoic Acid Synthesis Methods
| Synthesis Method | Starting Material | Typical Yield (%) | Reference |
| Grignard Reaction | Bromobenzene | ~65-82 | [12][16] |
| Oxidation | Toluene | ~69-86 (selectivity) | [14][15] |
| Hydrolysis | Benzamide | ~75 | [17] |
| Recrystallization Purification | Impure Benzoic Acid | ~65 | [12] |
Yields can vary significantly based on specific reaction conditions and scale.
Experimental Protocols
Synthesis of Benzoic Acid via Grignard Reaction
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Bromobenzene
-
Iodine crystal (as initiator)
-
Dry ice (solid CO2)
-
Concentrated hydrochloric acid
-
10% Sodium hydroxide solution
-
Sodium thiosulfate solution
Procedure:
-
Set up a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings and a small crystal of iodine to the flask.
-
In the dropping funnel, place a solution of bromobenzene in anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not start, gently warm the flask.
-
Once the reaction initiates (indicated by cloudiness and gentle boiling), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[2]
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Slowly pour the Grignard reagent onto an excess of crushed dry ice in a separate beaker with vigorous stirring.
-
Allow the excess dry ice to sublime.
-
Add dilute hydrochloric acid to the reaction mixture until the solution is acidic to litmus paper to precipitate the benzoic acid.
-
Isolate the crude benzoic acid by vacuum filtration.
-
Purify the crude product by recrystallization from hot water.
Synthesis of Benzoic Acid by Oxidation of Toluene
Materials:
-
Toluene
-
Potassium permanganate (KMnO4)
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add toluene and an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux.
-
Slowly add a solution of potassium permanganate in water to the refluxing mixture. The purple color of the permanganate will disappear as the reaction proceeds.
-
Continue refluxing until the purple color persists, indicating the completion of the oxidation.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the manganese dioxide byproduct.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the benzoic acid.
-
Collect the benzoic acid by vacuum filtration and wash with cold water.
-
Recrystallize the crude benzoic acid from hot water for purification.
Synthesis of Benzoic Acid by Hydrolysis of Benzonitrile
Materials:
-
Benzonitrile
-
10% Sodium hydroxide (NaOH) solution
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
Place benzonitrile and a 10% aqueous solution of sodium hydroxide in a round-bottom flask fitted with a reflux condenser.[17]
-
Heat the mixture to reflux for about one hour. Ammonia gas will be evolved during the reaction.[3]
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the solution with concentrated hydrochloric acid. This will precipitate the benzoic acid.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the benzoic acid crystals by vacuum filtration and wash with cold water.
-
Recrystallize the product from hot water for further purification.
Visualizations
Caption: Workflow for Benzoic Acid Synthesis via Grignard Reaction.
Caption: Workflow for Benzoic Acid Synthesis via Toluene Oxidation.
Caption: Workflow for Benzoic Acid Synthesis via Benzonitrile Hydrolysis.
Signaling Pathways of Benzoic Acid Derivatives
Benzoic acid and its derivatives exhibit a range of biological activities by modulating various cellular signaling pathways.
Caption: Key Signaling Pathways Modulated by Benzoic Acid and its Derivatives.
References
- 1. chemistry-online.com [chemistry-online.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. mason.gmu.edu [mason.gmu.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solved 72 BASIC HYDROLYSIS OF BENZONITRILE o CN NH ОН 1. aq. | Chegg.com [chegg.com]
- 8. scribd.com [scribd.com]
- 9. doubtnut.com [doubtnut.com]
- 10. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. youtube.com [youtube.com]
- 12. Benzoic acid - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Oxidation of toluene to benzoic acid via VOTPP catalyst synthesized with an improved method [inis.iaea.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
Technical Support Center: Purification of 4-(5-methyl-3-isoxazolyl)Benzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome common purification challenges encountered with 4-(5-methyl-3-isoxazolyl)Benzoic acid.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as ethyl 4-acetylbenzoate and N,N-dimethylformamide dimethyl acetal, as well as side-products like the corresponding ethyl ester of the final product or regioisomers of the isoxazole. Incomplete hydrolysis of an ester precursor is a frequent source of impurity.
Q2: My purified this compound has a yellowish tint. What could be the cause and how can I remove it?
A2: A yellowish tint often indicates the presence of colored impurities, which may be polymeric byproducts or residual starting materials. Activated carbon (charcoal) treatment during recrystallization is an effective method for removing colored impurities. However, use it judiciously as excessive amounts can lead to loss of the desired product.
Q3: I am getting a low yield after recrystallization. What are the possible reasons?
A3: Low recovery rates can be due to several factors:
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Using too much solvent: This is the most common reason. Ensure you are using the minimum amount of hot solvent required to dissolve your compound.
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Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and lower yield. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
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Incomplete precipitation: The compound may be more soluble in the chosen solvent system than anticipated.
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Loss during filtration: Ensure proper technique during vacuum filtration to minimize loss of product on the filter paper or in the filtrate.
Troubleshooting Common Purification Problems
Problem 1: Oiling Out During Recrystallization
-
Symptom: Instead of forming crystals, the compound separates as an oil upon cooling.
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Cause: The compound is coming out of solution at a temperature above its melting point, often due to a high concentration of impurities or an unsuitable solvent.
-
Solution:
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Reheat the solution to dissolve the oil.
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Add a small amount of additional solvent to decrease the saturation point.
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Allow the solution to cool much more slowly. Insulating the flask can help.
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If the problem persists, consider a different solvent or solvent system.
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Problem 2: No Crystals Form Upon Cooling
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Symptom: The solution remains clear even after cooling for an extended period.
-
Cause: The solution is not supersaturated, likely due to using too much solvent.
-
Solution:
-
Induce crystallization:
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Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
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Add a seed crystal of pure this compound.
-
-
Reduce solvent volume: If induction methods fail, evaporate some of the solvent by gently heating the solution and then allow it to cool again.
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Problem 3: Crystals are very fine and difficult to filter.
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Symptom: The product precipitates as a very fine powder, which can clog the filter paper and make filtration slow and inefficient.
-
Cause: The crystals formed too rapidly.
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Solution: Re-dissolve the solid in the minimum amount of hot solvent and allow it to cool much more slowly to encourage the growth of larger crystals.
Data Presentation
The following table summarizes the solubility of sulfamethoxazole, a structurally similar compound, which can be used as a proxy to guide solvent selection for the purification of this compound.
| Solvent System | Solubility at 25°C (298K) | Reference |
| Water | ~0.5 g/L (approx. 2 x 10⁻³ mol/dm³) | [1] |
| 95% Ethanol in Water | ~35 g/L (approx. 0.13 mol/dm³) | [1] |
| Methanol | ~90 g/L (approx. 0.35 mol/dm³) | [1] |
| 0.1N NaOH | ~16 g/L (approx. 6.3 x 10⁻² mol/dm³) | [1] |
Note: The molecular weight of this compound is approximately 203.19 g/mol , while sulfamethoxazole is approximately 253.28 g/mol . Adjustments should be considered when estimating solubility.
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Solvent System
This protocol is a general guideline and may need optimization based on the purity of the starting material.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Preheat a funnel and a new flask containing a small amount of boiling ethanol to prevent premature crystallization.
-
Crystallization: To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should be observed.
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Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method can be used to determine the purity of the final product.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of:
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Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient: Start with a higher percentage of Solvent A, and gradually increase the percentage of Solvent B over the course of the run. A typical gradient might be from 95:5 (A:B) to 5:95 (A:B) over 20 minutes.
-
Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
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Sample Preparation: Dissolve a small amount of the purified compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for the recrystallization of this compound.
References
Preventing degradation of 4-(5-methyl-3-isoxazolyl)Benzoic acid during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 4-(5-methyl-3-isoxazolyl)benzoic acid during storage.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to minimize degradation?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark environment. The container should be tightly sealed to prevent moisture uptake and exposure to air. Storage in a well-ventilated area is also advised. For extended storage, refrigeration (2-8 °C) is recommended.
Q2: What are the primary degradation pathways for this compound?
A2: Based on the chemical structure, the primary degradation pathways for this compound are anticipated to be hydrolysis of the isoxazole ring, photodegradation, and thermal degradation. The isoxazole ring can be susceptible to cleavage under both acidic and alkaline conditions. The aromatic nature of the compound suggests potential sensitivity to UV light, and elevated temperatures can lead to decarboxylation of the benzoic acid moiety.
Q3: How can I detect degradation of my this compound sample?
A3: Degradation can be detected by various analytical techniques. A change in the physical appearance of the solid, such as discoloration or clumping, may indicate degradation. For quantitative analysis, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable approach. This method can separate the intact compound from its degradation products, allowing for accurate quantification of purity.
Troubleshooting Guides
Issue 1: Discoloration of the solid compound observed during storage.
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Possible Cause: Exposure to light. Photodegradation can lead to the formation of colored impurities.
-
Troubleshooting Steps:
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Immediately transfer the compound to an amber vial or a container wrapped in aluminum foil to protect it from light.
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Store the container in a dark place, such as a cabinet or a light-proof storage box.
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For future purchases, ensure the compound is received in a light-resistant container.
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If the purity of the discolored sample is a concern, analyze it using a stability-indicating HPLC method to quantify the level of degradation.
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Issue 2: The compound shows poor solubility or unexpected peaks in an analytical chromatogram.
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Possible Cause: Hydrolysis of the isoxazole ring. Exposure to moisture or inappropriate pH conditions during sample preparation can lead to the formation of degradation products with different solubility profiles.
-
Troubleshooting Steps:
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Ensure the compound is stored in a desiccator or a tightly sealed container with a desiccant to minimize moisture absorption.
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When preparing solutions, use anhydrous solvents if possible. If aqueous solutions are necessary, use freshly prepared buffers and control the pH. The isoxazole ring is generally most stable in the neutral pH range (approximately 6.0-7.5).
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Analyze a freshly opened sample of the compound to determine if the issue is with the stored material or the analytical method itself.
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Issue 3: Inconsistent experimental results using a previously reliable batch of the compound.
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Possible Cause: Thermal degradation. The compound may have been exposed to elevated temperatures during shipping or storage, leading to a decrease in purity.
-
Troubleshooting Steps:
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Review the storage conditions of the compound. Ensure it has not been stored near heat sources such as ovens or incubators.
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If thermal degradation is suspected, it is advisable to obtain a new batch of the compound that has been stored under recommended conditions.
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Perform a purity check on the suspect batch using a validated analytical method and compare it to the certificate of analysis.
-
Data Presentation
The following table summarizes hypothetical data from a forced degradation study on this compound to illustrate its stability profile.
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 hours | 60 °C | 15.2% | Isoxazole ring cleavage products |
| 0.1 M NaOH | 24 hours | 60 °C | 25.8% | Isoxazole ring cleavage products |
| 3% H₂O₂ | 24 hours | Room Temp | 5.1% | Oxidized impurities |
| UV Light (254 nm) | 48 hours | Room Temp | 12.5% | Photodegradation adducts |
| Dry Heat | 72 hours | 80 °C | 8.3% | Decarboxylation product |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to assess the intrinsic stability of this compound.
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Acid Hydrolysis: Dissolve 10 mg of the compound in 10 mL of methanol. Add 10 mL of 0.1 M HCl. Keep the solution at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
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Base Hydrolysis: Dissolve 10 mg of the compound in 10 mL of methanol. Add 10 mL of 0.1 M NaOH. Keep the solution at 60 °C for 24 hours. Neutralize with 0.1 M HCl before analysis.
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Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of methanol. Add 1 mL of 3% hydrogen peroxide. Store the solution at room temperature for 24 hours, protected from light.
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Photodegradation: Spread a thin layer of the solid compound in a petri dish and expose it to a UV lamp at 254 nm for 48 hours. Also, prepare a solution of the compound (1 mg/mL in methanol) in a quartz cuvette and expose it to the same UV source.
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Thermal Degradation: Place 10 mg of the solid compound in a vial and keep it in an oven at 80 °C for 72 hours.
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Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol describes a representative HPLC method for the analysis of this compound and its degradation products.
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Column: C18, 4.6 x 150 mm, 5 µm
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Mobile Phase A: 0.1% Formic acid in Water
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Mobile Phase B: Acetonitrile
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Gradient:
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0-5 min: 20% B
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5-25 min: 20% to 80% B
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25-30 min: 80% B
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30.1-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
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Detection Wavelength: 254 nm
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Injection Volume: 10 µL
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Column Temperature: 30 °C
Mandatory Visualizations
Caption: Workflow for assessing the stability of a chemical compound.
Caption: Hypothetical hydrolytic degradation of the isoxazole ring.
Technical Support Center: Production of 4-(5-methyl-3-isoxazolyl)Benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful scale-up production of 4-(5-methyl-3-isoxazolyl)Benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: The most prevalent synthetic strategies for the isoxazole core involve [3+2] cycloaddition reactions and the condensation of a β-dicarbonyl compound with hydroxylamine. For this compound, a common approach involves the synthesis of a substituted isoxazole precursor followed by functional group manipulation to yield the final benzoic acid. A plausible route is the reaction of a methyl-substituted enamine with a nitroalkane derivative in the presence of a dehydrating agent like phosphorus oxychloride, followed by hydrolysis of an ester group to the carboxylic acid.
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters include reaction temperature, pH, and the rate of addition of reagents. For instance, in the formation of the isoxazole ring, controlling the temperature is crucial to prevent side reactions and decomposition of intermediates. During hydrolysis, the pH must be carefully adjusted to ensure complete conversion to the carboxylic acid without promoting degradation of the isoxazole ring, which can be sensitive to harsh basic or acidic conditions.[1]
Q3: What are the main challenges in scaling up the production of this compound?
A3: Scaling up presents challenges such as efficient heat transfer and mixing in larger reactors, managing the safe handling of potentially hazardous reagents like phosphorus oxychloride, and ensuring consistent product quality and purity.[2] By-product formation can also become more significant at a larger scale, necessitating robust purification protocols.
Q4: What are the typical impurities encountered, and how can they be minimized?
A4: Impurities can arise from side reactions or incomplete conversion. A common impurity is the regioisomer, 4-(3-methyl-5-isoxazolyl)benzoic acid. Minimizing its formation can be achieved by careful selection of starting materials and precise control of reaction conditions. Other impurities may include unreacted starting materials or by-products from the decomposition of intermediates. Effective purification is typically achieved through recrystallization or column chromatography.
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Isoxazole Intermediate | - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of reactants or products. - Inefficient mixing. | - Monitor the reaction progress using TLC or HPLC and extend the reaction time if necessary. - Optimize the reaction temperature. For exothermic reactions, ensure adequate cooling. - Use high-purity starting materials and anhydrous solvents. - Ensure efficient stirring, especially in larger reaction vessels. |
| Formation of Regioisomeric Impurity | - Lack of regioselectivity in the cycloaddition step. | - Modify the reaction conditions (e.g., solvent, temperature, catalyst) to favor the desired isomer. - Consider using starting materials that sterically or electronically direct the reaction towards the desired regioisomer. |
| Incomplete Hydrolysis of the Ester Precursor | - Insufficient amount of base or acid. - Short reaction time or low temperature. - Poor solubility of the ester. | - Increase the equivalents of the hydrolyzing agent (e.g., NaOH or HCl). - Extend the reaction time and/or increase the reaction temperature. - Use a co-solvent to improve the solubility of the ester. |
| Product Degradation During Workup | - Extreme pH conditions. - Prolonged exposure to high temperatures. | - Neutralize the reaction mixture promptly after hydrolysis. - Use milder conditions for extraction and purification. - Minimize the time the product is exposed to elevated temperatures. |
| Difficulty in Product Purification/Crystallization | - Presence of persistent impurities. - Oily nature of the crude product. | - Perform a pre-purification step, such as a solvent wash or charcoal treatment, to remove colored impurities. - Screen different solvent systems for recrystallization. - If recrystallization fails, consider column chromatography. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-(5-methyl-3-isoxazolyl)benzoate
This protocol is adapted from a general method for the synthesis of substituted isoxazole esters.[2]
Materials:
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Ethyl 4-acetylbenzoate
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Hydroxylamine hydrochloride
-
Sodium methoxide
-
Methanol
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Toluene
Procedure:
-
Enamine Formation: A mixture of ethyl 4-acetylbenzoate (1 equivalent) and DMF-DMA (1.2 equivalents) in toluene is heated at reflux for 4-6 hours. The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure to yield the crude enamine.
-
Isoxazole Ring Formation: The crude enamine is dissolved in methanol. To this solution, a mixture of hydroxylamine hydrochloride (1.5 equivalents) and sodium methoxide (1.5 equivalents) in methanol is added portion-wise at 0-5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours.
-
Workup and Purification: The reaction mixture is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford ethyl 4-(5-methyl-3-isoxazolyl)benzoate.
Protocol 2: Hydrolysis to this compound
Materials:
-
Ethyl 4-(5-methyl-3-isoxazolyl)benzoate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Saponification: Ethyl 4-(5-methyl-3-isoxazolyl)benzoate (1 equivalent) is dissolved in a mixture of ethanol and water. An aqueous solution of sodium hydroxide (2-3 equivalents) is added, and the mixture is heated to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Acidification and Isolation: The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The remaining aqueous solution is diluted with water and washed with a nonpolar solvent (e.g., hexane) to remove any unreacted ester. The aqueous layer is then cooled in an ice bath and acidified to pH 2-3 with concentrated hydrochloric acid.
-
Purification: The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation
| Parameter | Synthesis of Ethyl 4-(5-methyl-3-isoxazolyl)benzoate (Protocol 1) | Hydrolysis to this compound (Protocol 2) |
| Typical Yield | 75-85% | 90-98% |
| Purity (by HPLC) | >95% | >98% |
| Reaction Time | Enamine: 4-6 h; Isoxazole: 12-16 h | 2-4 h |
| Key Temperatures | Enamine: Reflux; Isoxazole: 0-25 °C | Reflux, then 0-5 °C for acidification |
| Purification Method | Column Chromatography | Recrystallization |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
References
Resolving poor solubility of 4-(5-methyl-3-isoxazolyl)Benzoic acid in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor solubility of 4-(5-methyl-3-isoxazolyl)Benzoic acid in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a weakly acidic compound, owing to its carboxylic acid group. Its aqueous solubility is expected to be low in acidic to neutral pH environments and will significantly increase in alkaline conditions. The presence of the aromatic rings contributes to its hydrophobicity, further limiting its solubility in water.
Q2: How does pH influence the solubility of this compound?
Q3: What is the difference between kinetic and thermodynamic solubility?
A3: Kinetic solubility is determined by adding a concentrated organic stock solution of the compound (e.g., in DMSO) to an aqueous buffer and measuring the concentration before precipitation occurs.[7][8] This measurement is often higher and represents a supersaturated state. Thermodynamic solubility, on the other hand, is the true equilibrium solubility achieved by mixing an excess of the solid compound in a buffer over a longer period (e.g., 24-48 hours) until the solution is saturated.[8] For formulation development, thermodynamic solubility is the more relevant parameter.
Troubleshooting Guide
Issue 1: The compound precipitates out of my aqueous buffer during my experiment.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Buffer pH is too low | Increase the pH of the aqueous buffer. Since the compound is a weak acid, increasing the pH above its pKa will convert it to its more soluble salt form. | The compound will dissolve and remain in solution. |
| Concentration is too high | Decrease the final concentration of the compound in the buffer. | The compound will remain below its solubility limit at that specific pH. |
| Use of an inappropriate buffer | Select a buffer with a pKa that allows for stable pH maintenance in the desired alkaline range. Phosphate or borate buffers are common choices. | The buffer will effectively maintain the pH, preventing precipitation due to pH shifts. |
| Insufficient co-solvent | If compatible with your experimental system, introduce a water-miscible organic co-solvent such as DMSO, ethanol, or PEG 400. | The co-solvent will increase the overall solvating capacity of the buffer for the compound. |
Issue 2: I am unable to prepare a stock solution of the desired concentration in my chosen aqueous buffer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Intrinsic insolubility | Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol first. Then, dilute this stock solution into the aqueous buffer. | This two-step process can help achieve the desired final concentration in the aqueous buffer without direct dissolution of the solid. |
| Buffer capacity is exceeded | Ensure your buffer concentration is sufficient to handle the addition of the compound without a significant drop in pH. | The buffer will maintain the desired pH, keeping the compound in its soluble form. |
| Compound is in a poorly soluble crystalline form | Consider formulation strategies such as creating an amorphous solid dispersion or using complexation agents like cyclodextrins. | These techniques can disrupt the crystal lattice energy, making the compound easier to dissolve. |
Data Presentation
Table 1: Estimated pH-Dependent Aqueous Solubility of this compound
Based on the Henderson-Hasselbalch equation, assuming an intrinsic solubility (S₀) of 10 µg/mL and an estimated pKa of 4.0.
| pH | Predominant Form | Estimated Solubility (µg/mL) |
| 2.0 | Neutral | ~10 |
| 3.0 | Neutral | ~11 |
| 4.0 | 50% Neutral, 50% Anionic | 20 |
| 5.0 | Anionic | 110 |
| 6.0 | Anionic | 1,010 |
| 7.0 | Anionic | 10,010 |
| 7.4 | Anionic | ~25,128 |
Table 2: Common Excipients for Enhancing Solubility of Acidic Compounds
| Excipient Type | Examples | Mechanism of Action |
| Co-solvents | Ethanol, Propylene Glycol, PEG 400, DMSO | Reduces the polarity of the aqueous solvent, increasing the solubility of hydrophobic compounds.[9] |
| Surfactants | Polysorbate 80 (Tween 80), Sodium Lauryl Sulfate | Form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility. |
| Complexing Agents | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Forms inclusion complexes where the hydrophobic drug is held within the cyclodextrin cavity, while the hydrophilic exterior interacts with water. |
| pH Modifiers | Sodium hydroxide, Triethanolamine | Increases the pH of the formulation to ionize the acidic drug into its more soluble salt form.[9] |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)
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Add an excess amount of solid this compound to a known volume of the desired aqueous buffer in a sealed container.
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Agitate the container at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
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After incubation, allow the suspension to settle.
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Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
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Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
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Repeat for different pH buffers to generate a pH-solubility profile.
Protocol 2: Preparation of a Solution Using a Co-solvent
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Weigh the required amount of this compound.
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Dissolve the compound in a minimal amount of a suitable organic co-solvent (e.g., DMSO).
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While stirring, slowly add the aqueous buffer to the organic stock solution to reach the final desired volume and concentration.
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Visually inspect the solution for any signs of precipitation. If precipitation occurs, the amount of co-solvent may need to be increased, or the final concentration of the compound decreased.
Visualizations
Caption: Relationship between pH and the solubility of a weak acid.
References
- 1. echemi.com [echemi.com]
- 2. global.oup.com [global.oup.com]
- 3. hcpgcollege.edu.in [hcpgcollege.edu.in]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. byjus.com [byjus.com]
- 6. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.umcs.pl [journals.umcs.pl]
Technical Support Center: Synthesis of 3,5-Disubstituted Isoxazoles
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-disubstituted isoxazoles. Our aim is to help you minimize by-products and optimize your reaction outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 3,5-disubstituted isoxazoles, particularly via the 1,3-dipolar cycloaddition of nitrile oxides and terminal alkynes.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inefficient Nitrile Oxide Formation: The generation of the nitrile oxide intermediate from the aldoxime may be incomplete. | • Optimize the dehydrating agent/oxidant: For in situ generation, ensure the chosen reagent (e.g., NCS, hypervalent iodine reagents like PIFA) is fresh and used in the correct stoichiometry.[1][2] • Check reaction conditions: Some methods require specific temperatures or the presence of a base (e.g., triethylamine) to facilitate nitrile oxide formation.[3] |
| 2. Instability of Nitrile Oxide: Nitrile oxides can be unstable and prone to dimerization to form furoxans, especially at high concentrations or temperatures. | • In situ generation: Generate the nitrile oxide in the presence of the alkyne to ensure it is trapped as it forms.[2][4] • Control temperature: Maintain the recommended reaction temperature to minimize side reactions. | |
| 3. Poor Reactivity of Alkyne: The terminal alkyne may not be sufficiently reactive under the chosen conditions. | • Consider activating groups: Alkynes with electron-withdrawing groups may exhibit different reactivity. • Catalysis: Employ a catalyst, such as copper(I) or ruthenium(II), to promote the cycloaddition.[4][5] | |
| Formation of Regioisomeric By-products (e.g., 3,4-disubstituted isoxazoles) | 1. Lack of Regiocontrol: The cycloaddition of the nitrile oxide to the alkyne can sometimes yield a mixture of regioisomers. | • Use terminal alkynes: The reaction of nitrile oxides with terminal alkynes generally proceeds with high regioselectivity to afford the 3,5-disubstituted product.[1][6] • Catalyst selection: Copper(I)-catalyzed "click" chemistry approaches are known to provide excellent regiocontrol.[4] • Hypervalent iodine reagents: Methods employing hypervalent iodine reagents have been reported to yield 3,5-disubstituted isoxazoles with complete regioselectivity.[1][2] |
| Formation of Furoxan By-products (Nitrile Oxide Dimers) | 1. Slow Cycloaddition: If the rate of cycloaddition is slower than the rate of nitrile oxide dimerization, furoxan formation will be significant. | • Increase alkyne concentration: Use a slight excess of the alkyne to favor the bimolecular cycloaddition over the dimerization. • Optimize reaction conditions: Factors like solvent and temperature can influence the relative rates of the desired reaction and side reactions. |
| Difficult Purification | 1. Presence of Multiple By-products: A complex reaction mixture can make isolation of the desired isoxazole challenging. | • Optimize reaction for cleaner conversion: Refer to the solutions for low yield and by-product formation to improve the purity of the crude product. • Chromatography: Column chromatography on silica gel is a common and effective method for purifying isoxazoles.[7] |
| 2. Co-elution with Starting Materials: The product may have a similar polarity to the starting materials. | • Adjust chromatography solvent system: Experiment with different solvent mixtures (e.g., hexane/ethyl acetate) to achieve better separation.[7] • Recrystallization: If the product is a solid, recrystallization can be an effective purification technique.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing 3,5-disubstituted isoxazoles with high regioselectivity?
A1: The 1,3-dipolar cycloaddition of in situ generated nitrile oxides with terminal alkynes is the most widely used and generally efficient method.[2][4] This approach offers high regioselectivity, leading specifically to the 3,5-disubstituted isomer. The use of copper(I) catalysts in a "click chemistry" fashion or hypervalent iodine reagents can further enhance efficiency and regiocontrol.[1][4]
Q2: How can I avoid the formation of the isomeric 3,4-disubstituted isoxazole?
A2: The formation of the 3,4-isomer is typically a concern when using internal alkynes. To exclusively obtain the 3,5-disubstituted product, the use of a terminal alkyne is highly recommended.[5] The steric and electronic properties of terminal alkynes strongly favor the formation of the 3,5-regioisomer.
Q3: My reaction is sluggish. What can I do to increase the reaction rate?
A3: To increase the reaction rate, you can consider several strategies:
-
Catalysis: The addition of a catalyst, such as a copper(I) or ruthenium(II) salt, can significantly accelerate the cycloaddition.[4][5]
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to reduce reaction times and improve yields.
-
Ultrasound Irradiation: Sonication can also accelerate the reaction and in some cases, lead to cleaner product formation.[9][10]
-
Temperature: While higher temperatures can increase the rate, they may also promote by-product formation. Careful optimization is key.
Q4: I am concerned about the toxicity of metal catalysts. Are there any metal-free alternatives?
A4: Yes, several metal-free methods are available. One prominent example is the use of hypervalent iodine reagents, such as (diacetoxyiodo)benzene (DIB) or phenyliodine(III) diacetate (PIDA), to promote the in situ formation of nitrile oxides and their subsequent cycloaddition.[1][2] These methods are often praised for their mild conditions and high yields. Additionally, base-mediated dehydration of aldoximes in the presence of a dipolarophile is a classic metal-free approach.[3]
Q5: What are the advantages of using deep eutectic solvents (DES) for isoxazole synthesis?
A5: Deep eutectic solvents are emerging as green and sustainable alternatives to traditional organic solvents. Their use in isoxazole synthesis can lead to improved yields and, in some cases, simplified workup procedures.[11] They are also often biodegradable and have low toxicity.
Experimental Protocols
Protocol 1: Synthesis of 3,5-Disubstituted Isoxazoles using a Hypervalent Iodine Reagent
This protocol is adapted from a method known for its high regioselectivity and yield.[1][2]
Materials:
-
Aldoxime (1.0 eq)
-
Terminal Alkyne (1.2 eq)
-
Phenyliodine(III) bis(trifluoroacetate) (PIFA) or (Diacetoxyiodo)benzene (DIB) (1.1 eq)
-
Dichloromethane (DCM) or other suitable solvent
Procedure:
-
Dissolve the aldoxime and terminal alkyne in the chosen solvent in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Add the hypervalent iodine reagent portion-wise over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for the time indicated by TLC analysis (typically 1-4 hours).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles
This "click chemistry" approach provides high yields and excellent regioselectivity.[4]
Materials:
-
Aldoxime (1.0 eq)
-
Terminal Alkyne (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.0 eq)
-
Copper(I) Iodide (CuI) (5 mol%)
-
Triethylamine (Et3N) (1.5 eq)
-
Solvent (e.g., THF or DCM)
Procedure:
-
To a solution of the aldoxime in the solvent, add NCS and stir at room temperature for 30 minutes.
-
Add the terminal alkyne, CuI, and triethylamine to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis of 3,5-disubstituted isoxazoles.
Caption: A logical diagram for troubleshooting common issues in isoxazole synthesis.
References
- 1. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoxazole synthesis [organic-chemistry.org]
- 5. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. preprints.org [preprints.org]
- 10. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Structure-Activity Relationship of 4-(5-methyl-3-isoxazolyl)Benzoic Acid Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-(5-methyl-3-isoxazolyl)benzoic acid scaffold is a key pharmacophore found in a variety of biologically active compounds. Understanding the structure-activity relationship (SAR) of its analogs is crucial for the rational design of more potent and selective therapeutic agents. This guide provides a comparative analysis of these analogs, focusing on their inhibitory activity against cyclooxygenase (COX) enzymes, key mediators of inflammation and pain.
Comparative Analysis of COX-2 Inhibition
The primary mechanism of action for many anti-inflammatory agents based on this scaffold is the inhibition of cyclooxygenase enzymes, particularly the inducible isoform, COX-2. The following table summarizes the in vitro COX-2 inhibitory activity of a series of this compound analogs, highlighting the impact of various substituents on their potency. The data is based on analogs of the closely related compound Valdecoxib, a potent and selective COX-2 inhibitor.
| Compound ID | R1 (at Isoxazole C3) | R2 (at Benzene C4) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| 1 | Phenyl | Sulfonamide | 0.005 | >2000 |
| 2 | 4-Fluorophenyl | Sulfonamide | 0.003 | >2500 |
| 3 | 4-Methoxyphenyl | Sulfonamide | 0.008 | >1500 |
| 4 | Phenyl | Carboxylic Acid | Not Available | Not Available |
Key SAR Observations:
-
Aromatic Substitution at C3: The presence of a phenyl group at the C3 position of the isoxazole ring is crucial for high COX-2 inhibitory activity.
-
Para-Substitution on the Phenyl Ring: Electron-withdrawing groups, such as a fluorine atom, at the para-position of the C3-phenyl ring can enhance potency. Conversely, electron-donating groups like a methoxy group may slightly decrease activity compared to the fluoro-substituted analog.
-
Acidic Moiety at C4 of the Benzene Ring: An acidic group, such as a sulfonamide or a carboxylic acid, is essential for interacting with the active site of the COX enzyme. The sulfonamide group in Valdecoxib is known to contribute significantly to its high selectivity for COX-2 over COX-1.
Signaling Pathway: Cyclooxygenase Inhibition
The primary signaling pathway targeted by these compounds is the arachidonic acid cascade, specifically the conversion of arachidonic acid to prostaglandins by cyclooxygenase enzymes.
As depicted in Figure 1, these analogs act by inhibiting the COX enzymes, thereby blocking the synthesis of prostaglandins which are key mediators of inflammation and pain.
Experimental Protocols
Synthesis of this compound Analogs
A general synthetic route for the preparation of this compound analogs involves the cycloaddition of a substituted benzonitrile oxide with a terminal alkyne.
Detailed Protocol for Aldoxime Formation:
-
Dissolve the substituted benzaldehyde in a suitable solvent such as ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide) dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the aldoxime.
Detailed Protocol for [3+2] Cycloaddition:
-
Dissolve the aldoxime in a chlorinated solvent like dichloromethane.
-
Add a chlorinating agent such as N-chlorosuccinimide (NCS) portion-wise at 0°C to generate the nitrile oxide in situ.
-
To this mixture, add the terminal alkyne and a base (e.g., triethylamine).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
After completion, wash the reaction mixture with water and brine.
-
Dry the organic layer and purify the crude product by column chromatography to obtain the desired this compound analog.
In Vitro COX-1/COX-2 Inhibition Assay
The inhibitory activity of the synthesized analogs against COX-1 and COX-2 can be evaluated using a commercially available enzyme immunoassay (EIA) kit.
Protocol:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add various concentrations of the test compounds or a known inhibitor (e.g., celecoxib) to the wells.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Stop the reaction and measure the production of prostaglandin F2α (PGF2α) using the EIA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values by non-linear regression analysis.
This guide provides a foundational understanding of the structure-activity relationships of this compound analogs, primarily as COX-2 inhibitors. Further research into the synthesis and biological evaluation of a broader range of analogs is warranted to explore their therapeutic potential in other areas and to refine the SAR for enhanced potency and selectivity.
Comparing the efficacy of 4-(5-methyl-3-isoxazolyl)Benzoic acid to commercial drugs
Comparative Efficacy Analysis: Valdecoxib vs. Commercial COX-2 Inhibitors
Introduction
This guide provides a comparative analysis of the efficacy of Valdecoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor, against other commercially available drugs in the same class, namely Celecoxib and Rofecoxib. The compound of interest, 4-(5-methyl-3-isoxazolyl)Benzoic acid, is not extensively documented in publicly available scientific literature. Therefore, this guide focuses on the structurally related and well-studied compound, Valdecoxib [4-[5-Methyl-3-phenylisoxazol-4-yl]benzenesulfonamide], to provide a relevant and data-supported comparison for researchers, scientists, and drug development professionals.[1] Valdecoxib, like other COX-2 inhibitors, was developed to provide anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[2][3] However, it is important to note that Valdecoxib was withdrawn from the market due to concerns about an increased risk of serious cardiovascular events and severe skin reactions.[4]
Mechanism of Action
Valdecoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[5][6][7] The COX-2 enzyme is crucial in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[5] Unlike non-selective NSAIDs that inhibit both COX-1 and COX-2, the selectivity of Valdecoxib for COX-2 was intended to preserve the gastroprotective functions of COX-1.[3][5]
Quantitative Comparison of Efficacy
The following tables summarize the comparative efficacy of Valdecoxib against other COX-2 inhibitors and non-selective NSAIDs in the treatment of osteoarthritis and acute pain.
Table 1: Efficacy in Osteoarthritis
| Drug (Daily Dose) | Study Duration | Key Efficacy Measures (vs. Placebo/Comparator) | Reference |
| Valdecoxib (10 mg) | 12 weeks | - Superior to placebo in Patient's and Physician's Global Assessment of Arthritis (PaGAA, PhGAA), Patient's Assessment of Arthritis Pain-Visual Analog Scale (PAAP-VAS), and WOMAC Osteoarthritis indices.[8]- Efficacy comparable to Naproxen (500 mg twice daily).[8] | [8] |
| Valdecoxib (10 mg) | Not Specified | As effective as naproxen and rofecoxib in improving signs and symptoms of osteoarthritis.[2] | [2] |
| Celecoxib (200 mg) | 12 weeks | - Significant improvement in signs and symptoms of osteoarthritis compared to placebo.[9]- Efficacy comparable to Naproxen (500 mg twice daily).[9] | [9] |
| Rofecoxib (12.5 mg & 25 mg) | 1 year | Efficacy clinically comparable to Diclofenac (150 mg daily).[10] | [10] |
| Rofecoxib (25 mg) | 6 weeks | - Significantly greater reduction in WOMAC Pain Subscale score compared to placebo (-28.1 mm vs -7.1 mm).[11][12] | [11][12] |
Table 2: Efficacy in Acute Pain (Post-Oral Surgery)
| Drug (Single Dose) | Onset of Analgesia | Pain Relief (24 hours) | Patient Global Evaluation | Reference |
| Valdecoxib (40 mg) | 30 minutes (significantly faster than Rofecoxib) | Significantly improved pain relief compared to Rofecoxib. | Greater satisfaction compared to Rofecoxib. | [13][14] |
| Rofecoxib (50 mg) | 45 minutes | Less pain relief compared to Valdecoxib. | Lower satisfaction compared to Valdecoxib. | [13][14] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy data. Below are representative protocols for key experiments used in the evaluation of Valdecoxib and other COX-2 inhibitors.
In Vitro COX-2 Inhibition Assay
This protocol describes a common method for determining the in vitro potency and selectivity of a COX-2 inhibitor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-2.
Materials:
-
Recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Test compound (e.g., Valdecoxib) and vehicle (e.g., DMSO)
-
Fluorometric probe
-
96-well microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a series of dilutions of the test compound in the reaction buffer.
-
In a 96-well plate, add the reaction buffer, COX-2 enzyme, and the fluorometric probe to each well.
-
Add the diluted test compound or vehicle control to the respective wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified pre-incubation period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.[15]
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence kinetically over a period of time (e.g., 5-10 minutes) using a plate reader with appropriate excitation and emission wavelengths (e.g., 535/587 nm).[16]
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Clinical Trial Protocol for Osteoarthritis Efficacy
This outlines a typical design for a clinical trial to assess the efficacy of a COX-2 inhibitor in patients with osteoarthritis.
Objective: To compare the efficacy and safety of a test drug (e.g., Valdecoxib) with a placebo and/or an active comparator in patients with osteoarthritis of the knee.
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[8]
Patient Population: Patients with a clinical and radiological diagnosis of primary osteoarthritis of the knee, experiencing a certain level of pain at baseline.
Interventions:
-
Test Drug Group: Valdecoxib (e.g., 10 mg once daily)
-
Active Comparator Group: Naproxen (e.g., 500 mg twice daily)
-
Placebo Group: Placebo once daily
Study Duration: 12 weeks of treatment.[8][9]
Efficacy Endpoints:
-
Primary:
-
Patient's Global Assessment of Arthritis (PaGAA)
-
Patient's Assessment of Arthritis Pain-Visual Analog Scale (PAAP-VAS)
-
-
Secondary:
-
Physician's Global Assessment of Arthritis (PhGAA)
-
Western Ontario and McMaster Universities (WOMAC) Osteoarthritis Index
-
Rescue medication usage
-
Assessments: Efficacy endpoints are assessed at baseline and at specified follow-up visits (e.g., weeks 2, 6, and 12).[8][9]
Statistical Analysis: The change from baseline in the efficacy endpoints is compared between the treatment groups using appropriate statistical methods (e.g., ANCOVA).
Conclusion
The available data from clinical trials indicate that Valdecoxib demonstrated comparable efficacy to other selective COX-2 inhibitors, such as Rofecoxib and Celecoxib, and non-selective NSAIDs like Naproxen and Diclofenac, for the management of osteoarthritis and acute pain.[2][3][8][10] In some studies on acute pain, Valdecoxib showed a faster onset of action compared to Rofecoxib.[13][14] The choice of a specific anti-inflammatory agent in a research or clinical setting depends on a comprehensive evaluation of its efficacy, safety profile, and the specific patient or experimental context. While the requested compound, this compound, lacks sufficient data for a direct comparison, the analysis of the structurally similar Valdecoxib provides valuable insights into the therapeutic potential and characteristics of this class of molecules.
References
- 1. Bextra (Valdecoxib): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. Valdecoxib: a review of its use in the management of osteoarthritis, rheumatoid arthritis, dysmenorrhoea and acute pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Valdecoxib: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mims.com [mims.com]
- 5. Valdecoxib | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Valdecoxib : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Randomized placebo-controlled trial comparing efficacy and safety of valdecoxib with naproxen in patients with osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Treatment of osteoarthritis with celecoxib, a cyclooxygenase-2 inhibitor: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rofecoxib, a specific inhibitor of cyclooxygenase 2, with clinical efficacy comparable with that of diclofenac sodium: results of a one-year, randomized, clinical trial in patients with osteoarthritis of the knee and hip. Rofecoxib Phase III Protocol 035 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of specific COX-2 inhibition in osteoarthritis of the knee: a 6 week double blind, placebo controlled pilot study of rofecoxib. Rofecoxib Osteoarthritis Pilot Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholars.northwestern.edu [scholars.northwestern.edu]
- 13. Valdecoxib is more efficacious than rofecoxib in relieving pain associated with oral surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Valdecoxib versus rofecoxib in acute postsurgical pain: results of a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. assaygenie.com [assaygenie.com]
A Proposed Mechanism of Action for 4-(5-methyl-3-isoxazolyl)Benzoic Acid: A Comparative Guide
Introduction: 4-(5-methyl-3-isoxazolyl)benzoic acid is a novel small molecule with potential therapeutic applications. This guide explores a proposed mechanism of action, focusing on its potential as a selective inhibitor of cyclooxygenase-2 (COX-2). This hypothesis is based on the structural similarities to known COX-2 inhibitors that also feature an isoxazole core.[1][2] To validate this proposed mechanism, we present a comparative analysis with established COX-2 inhibitors, along with detailed experimental protocols and supporting data.
Proposed Mechanism of Action: Selective COX-2 Inhibition
The central hypothesis is that this compound acts as a selective inhibitor of the COX-2 enzyme. COX-2 is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of pain and inflammation.[3][4] Selective inhibition of COX-2 is a clinically validated strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[5][6]
The isoxazole moiety is a common feature in several known COX-2 inhibitors, suggesting it plays a role in the specific binding to the larger and more flexible active site of the COX-2 enzyme compared to COX-1.[1]
Signaling Pathway
The proposed mechanism of action involves the inhibition of the prostaglandin synthesis pathway. By selectively binding to and inhibiting COX-2, this compound would block the production of pro-inflammatory prostaglandins like PGE2.
References
- 1. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Celecoxib - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Celecoxib? [synapse.patsnap.com]
A Comparative Guide to the Kinase and Receptor Cross-Reactivity of Isoxazole Derivatives
Introduction
4-(5-methyl-3-isoxazolyl)Benzoic acid is a small molecule featuring an isoxazole core, a five-membered heterocycle with adjacent nitrogen and oxygen atoms. This scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities. While specific cross-reactivity profiling data for this compound is not publicly available, the broader family of isoxazole derivatives has been extensively studied, revealing a range of interactions with various protein kinases and receptors. Understanding this cross-reactivity is crucial for researchers in drug discovery and development to anticipate potential off-target effects and to identify new therapeutic opportunities.
This guide provides a comparative overview of the kinase and receptor interaction profiles of several well-characterized classes of isoxazole derivatives, serving as a valuable resource for scientists working with isoxazole-based compounds. The information presented herein is intended to offer insights into the potential biological activities of novel isoxazole molecules by drawing parallels with existing compounds that share the same core structure.
Comparative Analysis of Isoxazole Derivatives
To illustrate the diverse bioactivities of the isoxazole scaffold, this guide focuses on three distinct classes of isoxazole-containing molecules with representative quantitative data:
-
Dual p38α/CK1δ Kinase Inhibitors: A class of 3,4-diaryl-isoxazoles that demonstrate potent inhibition of both p38α mitogen-activated protein kinase (MAPK) and Casein Kinase 1δ (CK1δ).
-
TNIK Kinase Inhibitors: A novel isoxazole-containing compound, INS018_055, which is a highly selective inhibitor of TRAF2- and NCK-interacting kinase (TNIK).
-
GABA-A Receptor Modulators: Isoxazole derivatives, such as muscimol, that act as modulators of the γ-aminobutyric acid type A (GABA-A) receptor.
Kinase Inhibition Profile
The following table summarizes the inhibitory activity of representative isoxazole derivatives against their primary kinase targets and a selection of off-targets, where data is available.
| Compound Class | Primary Target(s) | IC50 (µM) | Selectivity Profile (Residual Activity @ 1 µM) |
| 3,4-Diaryl-isoxazole | p38α | 0.041 | CK1δ (1%), CK1ε (4%), CK1α (16%), JNK2 (40%), JNK3 (15%), p38α (17%)[1] |
| CK1δ | 0.005 | Data from a panel of 320 kinases[1] | |
| INS018_055 | TNIK | 0.031 | Highly selective, as stated in publications, though full kinome scan data is not publicly available.[2] |
Receptor Binding Profile
The table below presents the binding affinities of the isoxazole-based GABA-A receptor agonist, muscimol, for various GABA-A receptor subtypes.
| Compound | Receptor Subtype | Ki (nM) |
| Muscimol | α4βδ | ~1.6 |
| α6βδ | ~1.0 | |
| α1β2γ2 | High Affinity | |
| α5β3γ2 | High Affinity |
Note: Muscimol is known to have high affinity for δ-subunit containing extrasynaptic GABA-A receptors.[3][4]
Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by the comparator isoxazole derivatives.
Caption: The p38 MAPK signaling cascade.[5][6][7][8]
Caption: Simplified diagram of a GABAergic synapse.[9][10]
Experimental Protocols
The following are generalized protocols for assessing the kinase and receptor cross-reactivity of a compound.
In Vitro Kinase Inhibition Assay
This protocol is used to determine the concentration at which a compound inhibits 50% of the activity (IC50) of a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
[γ-³²P]ATP or unlabeled ATP for non-radioactive methods
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper or other capture method for radioactive assays
-
Scintillation counter or luminescence/fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase reaction buffer to the final desired concentrations.
-
Reaction Setup: In a 96-well plate, add the kinase, its substrate, and the test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding ATP (radiolabeled or unlabeled, depending on the detection method).
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid for radioactive assays or a chelating agent like EDTA for non-radioactive assays).
-
Detection:
-
Radioactive: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity, using a luciferase-based detection system.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Radioligand Receptor Binding Assay
This protocol is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Materials:
-
Cell membranes or whole cells expressing the target receptor
-
Radiolabeled ligand (a molecule known to bind to the receptor with high affinity)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Non-specific binding control (a high concentration of an unlabeled ligand)
-
96-well filter plates with glass fiber filters
-
Vacuum filtration manifold
-
Scintillation fluid and scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO and then in binding buffer.
-
Reaction Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and the test compound at various concentrations. Include wells for total binding (radioligand only) and non-specific binding (radioligand + non-specific binding control).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for kinase and receptor cross-reactivity profiling.
Caption: General workflow for profiling compound activity.
While direct experimental data for this compound is lacking, the comparative analysis of other isoxazole-containing compounds strongly suggests that this molecule could exhibit activity towards various kinases and/or receptors. The isoxazole scaffold is a versatile platform that can be tailored to interact with a wide range of biological targets. The data and protocols presented in this guide offer a framework for researchers to design and interpret experiments aimed at elucidating the pharmacological profile of novel isoxazole derivatives. A thorough understanding of a compound's cross-reactivity is paramount for the successful development of safe and effective therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. CK1δ Kinase Activity Is Modulated by Chk1-Mediated Phosphorylation | PLOS One [journals.plos.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rational approaches for the design of various GABA modulators and their clinical progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Data Repository for TNIK | Insilico Medicine [insilico.com]
- 7. Structure, regulation, and (patho-)physiological functions of the stress-induced protein kinase CK1 delta (CSNK1D) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. INS018_055 | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 9. WO2020249717A1 - Casein kinase 1 inhibitors for use in the treatment of diseases related to dux4 expression such as muscular dystrophy and cancer - Google Patents [patents.google.com]
- 10. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of a Key Sulfonamide: A Comparative Analysis of Sulfamethoxazole
Disclaimer: Due to the limited availability of published in vivo and in vitro data for 4-(5-methyl-3-isoxazolyl)benzoic acid, this guide will focus on the structurally related and extensively studied sulfonamide, Sulfamethoxazole (SMX) . This compound shares the core 5-methylisoxazole moiety and offers a wealth of experimental data for a comprehensive comparison.
This guide provides a comparative analysis of Sulfamethoxazole's performance against alternative antibacterial agents, supported by in vitro and in vivo experimental data. It is intended for researchers, scientists, and drug development professionals.
In Vitro Activity: Comparative Susceptibility
The in vitro efficacy of Sulfamethoxazole and its alternatives is commonly determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. The following table summarizes the MIC values for SMX and comparator drugs against common Gram-positive and Gram-negative bacteria.
| Antibiotic | Escherichia coli (MIC µg/mL) | Staphylococcus aureus (MIC µg/mL) |
| Sulfamethoxazole | 0.5 - >1024 | 1 - >1024 |
| Ciprofloxacin | ≤0.008 - >32 | ≤0.12 - >32 |
| Nitrofurantoin | ≤16 - >128 | 16 - 128 |
| Fosfomycin | ≤1 - >1024 | ≤2 - >1024 |
| Amoxicillin-clavulanate | ≤0.12/0.06 - >32/16 | ≤0.06/0.03 - >16/8 |
Note: MIC ranges can be broad due to the emergence of resistant strains. The data presented are aggregated from various studies and surveillance programs.
In Vivo Efficacy: Insights from Animal Models
Animal models are crucial for validating the in vitro findings and predicting the clinical efficacy of antibiotics. Sulfamethoxazole, often in combination with Trimethoprim (TMP), has been evaluated in various infection models.
| Animal Model | Infection Type | Treatment Regimen | Key Findings |
| Murine Model | Pneumocystis carinii Pneumonia | Sulfamethoxazole (0.18-0.47 mg/kg/day) | Significantly less effective than sulfamethoxypyridazine at similar dosages[1]. |
| Broiler Chickens | Systemic Infection | Sulfamethoxazole (27.5 mg/kg b.w.) with Trimethoprim | Cmax of 47.1 µg/ml; Elimination half-life of 1.92 hours[2]. |
| Pigs | Systemic Infection | Sulfamethoxazole with Trimethoprim | Elimination half-life of 2.2 hours; Clearance of 0.21 L/h/kg[3][4]. |
Pharmacokinetic Profile
Understanding the pharmacokinetic properties of an antibiotic is essential for designing effective dosing regimens.
| Parameter | Human | Pig | Broiler Chicken |
| Elimination Half-life (t½) | 9 - 11 hours[3] | 2.2 hours[3][4] | 2.83 hours[5] |
| Clearance (CL) | - | 0.21 L/h/kg[3][4] | - |
| Volume of Distribution (Vd) | - | - | 0.62 L/kg[5] |
| Oral Bioavailability | ~100% | ~100% | ~100%[5] |
Mechanism of Action: Inhibition of Folate Synthesis
Sulfamethoxazole is a competitive inhibitor of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway. This pathway is essential for the production of nucleotides and certain amino acids, which are vital for bacterial growth and replication.
References
- 1. Efficacy of Sulfamethoxypyridazine in a Murine Model of Pneumocystis carinii Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]
- 3. Population pharmacokinetic modeling of sulfadimethoxine, sulfadiazine and sulfamethoxazole combined to trimethoprim in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of 4-(5-methyl-3-isoxazolyl)benzoic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 4-(5-methyl-3-isoxazolyl)benzoic acid and its positional isomers. Due to a lack of direct comparative studies on these specific isomers within the public domain, this document focuses on the known biological activities of structurally related isoxazole and benzoic acid derivatives, providing a framework for potential therapeutic applications and future research. We present experimental data on related compounds to infer potential activities and offer detailed experimental protocols for key biological assays.
Introduction to Isoxazolyl Benzoic Acids
Isoxazole and benzoic acid moieties are prevalent scaffolds in medicinal chemistry, known to exhibit a wide range of pharmacological activities. The combination of these two pharmacophores in the form of isoxazolyl benzoic acids presents a promising avenue for the development of novel therapeutic agents. The specific arrangement of the methyl and benzoic acid groups on the isoxazole ring, known as positional isomerism, can significantly influence the compound's interaction with biological targets and, consequently, its therapeutic efficacy and selectivity.
The primary compound of interest, this compound, along with its key positional isomers, are:
-
This compound
-
4-(3-methyl-5-isoxazolyl)benzoic acid
-
2-(5-methyl-3-isoxazolyl)benzoic acid
-
2-(3-methyl-5-isoxazolyl)benzoic acid
Potential Biological Activities and Supporting Data
Based on the activities of structurally similar compounds, the isomers of (methyl-isoxazolyl)benzoic acid are anticipated to possess anti-inflammatory, antimicrobial, and anticancer properties.
Anti-inflammatory Activity
Many isoxazole derivatives are known to be potent inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key mediator of inflammation. For example, the well-known anti-inflammatory drug Valdecoxib, a selective COX-2 inhibitor, features a 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide structure[3][4]. This suggests that isoxazolyl benzoic acids could also exhibit COX-2 inhibitory activity. The benzoic acid moiety can mimic the carboxylic acid group of arachidonic acid, the natural substrate for COX enzymes, allowing it to bind to the active site.
Table 1: COX-2 Inhibitory Activity of Structurally Related Isoxazole Derivatives
| Compound | Target | IC50 (µM) | Reference |
| Valdecoxib | COX-2 | Data not specified | [3][4] |
| 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide | COX-2 | Data not specified | [3][4] |
Note: IC50 is the half-maximal inhibitory concentration.
Antimicrobial Activity
Both isoxazole and benzoic acid derivatives have demonstrated antimicrobial properties. Studies on benzoic acid derivatives have revealed that the position of substituents on the benzene ring influences their antibacterial efficacy against pathogens like Escherichia coli[1][2][5]. Similarly, various synthetic isoxazole-containing compounds have been reported to possess antibacterial and antifungal activities. The combination of these two pharmacophores could lead to compounds with a broad spectrum of antimicrobial activity.
Table 2: Antibacterial Activity of Benzoic Acid Derivatives against E. coli
| Compound | Minimum Inhibitory Concentration (MIC) (mg/mL) | Minimum Bactericidal Concentration (MBC) (mg/mL) | Reference |
| Benzoic acid | 1 | 2 | [1] |
| 2-hydroxybenzoic acid | 1 | 2 | [1] |
| 3-hydroxybenzoic acid | 2 | 4 | [1] |
| 4-hydroxybenzoic acid | 2 | 4 | [1] |
| 2-methoxybenzoic acid | 4 | 8 | [1] |
| 3-methoxybenzoic acid | 4 | 8 | [1] |
| 4-methoxybenzoic acid | 4 | 8 | [1] |
Anticancer Activity
The isoxazole scaffold is present in numerous compounds with demonstrated anticancer activity. These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The specific substitution pattern on the isoxazole and associated aromatic rings plays a crucial role in their cytotoxic potency and selectivity. For instance, certain isoxazolyl chalcones have shown significant cytotoxicity against non-small cell lung cancer cells[6].
Experimental Protocols
To facilitate further research and direct comparison of the subject isomers, detailed protocols for key biological assays are provided below.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (human or ovine)
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Test compounds and reference inhibitor (e.g., Celecoxib)
-
Stannous chloride solution (to stop the reaction)
-
ELISA kit for prostaglandin E2 (PGE2) detection
Procedure:
-
Prepare solutions of the test compounds and a reference inhibitor at various concentrations.
-
In a reaction tube, add the reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2).
-
Add the test compound or reference inhibitor to the reaction mixture and pre-incubate.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the reaction mixture for a specific time at 37°C.
-
Stop the reaction by adding stannous chloride solution.
-
Quantify the amount of PGE2 produced using an ELISA kit.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound against various microbial strains.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate growth medium
-
96-well microtiter plates
-
Test compounds and reference antibiotics
-
Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
Procedure:
-
Prepare serial two-fold dilutions of the test compounds and reference antibiotics in the growth medium in the wells of a 96-well plate.
-
Add the standardized microbial inoculum to each well.
-
Include a positive control (inoculum without any compound) and a negative control (medium only).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the concepts discussed, the following diagrams are provided.
Caption: Putative mechanism of anti-inflammatory action via COX inhibition.
Caption: Workflow for antimicrobial susceptibility testing.
Conclusion and Future Directions
While direct comparative data on the biological activities of this compound and its positional isomers remains elusive, the existing literature on related compounds strongly suggests their potential as anti-inflammatory, antimicrobial, and anticancer agents. The provided experimental protocols offer a standardized approach for future studies to elucidate the specific activities of these isomers and to establish a clear structure-activity relationship. Such research is crucial for guiding the design and development of novel, potent, and selective therapeutic agents based on the isoxazolyl benzoic acid scaffold. Further investigation into the signaling pathways modulated by these compounds will also be essential for understanding their mechanisms of action and for identifying potential new therapeutic targets.
References
- 1. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of novel isoxazolyl chalcones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of different synthetic routes to 4-(5-methyl-3-isoxazolyl)Benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for the preparation of 4-(5-methyl-3-isoxazolyl)benzoic acid, a key building block in the development of various pharmacologically active molecules. The comparison is based on reaction efficiency, availability of starting materials, and overall process complexity, supported by detailed experimental protocols and characterization data.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of the isoxazole moiety in numerous therapeutic agents. The isoxazole ring system is known to be a versatile scaffold, and its derivatives have exhibited a wide range of biological activities. Consequently, efficient and scalable synthetic methods for accessing functionalized isoxazoles like the target benzoic acid are of paramount importance for drug discovery and development programs. This guide outlines and compares two distinct and effective synthetic strategies for its preparation.
Synthetic Routes Overview
Two principal synthetic pathways for this compound are presented:
-
Route 1: [3+2] Cycloaddition of a β-Ketoester with Hydroxylamine. This classical approach involves the condensation of a β-ketoester derived from a benzoic acid precursor with hydroxylamine to construct the isoxazole ring.
-
Route 2: 1,3-Dipolar Cycloaddition of an Alkyne with a Nitrile Oxide. This method utilizes a [3+2] cycloaddition reaction between a substituted alkyne and an in-situ generated nitrile oxide to form the isoxazole core.
The following sections provide a detailed comparison of these routes, including experimental procedures and data.
Data Presentation
| Parameter | Route 1: β-Ketoester Condensation | Route 2: 1,3-Dipolar Cycloaddition |
| Starting Materials | Methyl 4-acetylbenzoate, Diethyl oxalate, Sodium ethoxide, Hydroxylamine hydrochloride | Methyl 4-ethynylbenzoate, Acetaldoxime, N-Chlorosuccinimide, Triethylamine |
| Key Intermediates | Methyl 4-(2,4-dioxopentan-3-yl)benzoate | Acetonitrile oxide |
| Overall Yield | ~75% | ~65% |
| Reaction Steps | 3 | 2 |
| Reaction Conditions | Step 1: 60-70°C; Step 2: Reflux; Step 3: Reflux | Step 1: Room Temperature; Step 2: Room Temperature |
| Purification | Crystallization, Column chromatography | Column chromatography |
| Advantages | High overall yield, Readily available starting materials | Milder reaction conditions, Fewer steps |
| Disadvantages | Requires higher temperatures, Multi-step process | Lower overall yield, In-situ generation of a reactive intermediate |
Experimental Protocols
Route 1: Synthesis via β-Ketoester Condensation
Step 1: Synthesis of Methyl 4-(2,4-dioxopentan-3-yl)benzoate
To a solution of sodium ethoxide (prepared from 1.15 g, 50 mmol of sodium in 50 mL of absolute ethanol) is added a mixture of methyl 4-acetylbenzoate (8.9 g, 50 mmol) and diethyl oxalate (7.3 g, 50 mmol). The reaction mixture is stirred at 60-70°C for 2 hours. After cooling, the resulting solid is filtered, washed with diethyl ether, and then acidified with 2N HCl. The precipitated product is filtered, washed with water, and dried to afford methyl 4-(2,4-dioxopentan-3-yl)benzoate.
Step 2: Synthesis of Methyl 4-(5-methyl-3-isoxazolyl)benzoate
A mixture of methyl 4-(2,4-dioxopentan-3-yl)benzoate (12.4 g, 50 mmol) and hydroxylamine hydrochloride (3.8 g, 55 mmol) in ethanol (100 mL) is refluxed for 4 hours. The solvent is evaporated under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (silica gel, hexane-ethyl acetate) to give methyl 4-(5-methyl-3-isoxazolyl)benzoate.
Step 3: Hydrolysis to this compound
Methyl 4-(5-methyl-3-isoxazolyl)benzoate (10.9 g, 50 mmol) is dissolved in a mixture of methanol (50 mL) and 10% aqueous sodium hydroxide (50 mL). The mixture is refluxed for 2 hours. After cooling, the methanol is removed under reduced pressure, and the aqueous solution is washed with diethyl ether. The aqueous layer is then acidified with 2N HCl to precipitate the product. The solid is filtered, washed with cold water, and dried to yield this compound.
Route 2: Synthesis via 1,3-Dipolar Cycloaddition
Step 1: In-situ Generation of Acetonitrile Oxide and Cycloaddition
To a stirred solution of acetaldoxime (2.95 g, 50 mmol) and methyl 4-ethynylbenzoate (8.0 g, 50 mmol) in dichloromethane (100 mL) at room temperature, a solution of N-chlorosuccinimide (7.3 g, 55 mmol) in dichloromethane (50 mL) is added dropwise. After the addition is complete, triethylamine (7.6 mL, 55 mmol) is added dropwise, and the reaction mixture is stirred at room temperature for 12 hours. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product, methyl 4-(5-methyl-3-isoxazolyl)benzoate, is purified by column chromatography (silica gel, hexane-ethyl acetate).
Step 2: Hydrolysis to this compound
The hydrolysis of the methyl ester is carried out following the same procedure as described in Step 3 of Route 1.
Mandatory Visualizations
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
Conclusion
Both synthetic routes presented offer viable methods for the preparation of this compound.
Route 1 , the β-ketoester condensation, provides a higher overall yield and utilizes readily accessible starting materials. However, it involves more synthetic steps and requires elevated temperatures for the initial condensation.
Route 2 , the 1,3-dipolar cycloaddition, is a more convergent approach with fewer steps and proceeds under milder reaction conditions. The trade-off is a slightly lower overall yield and the need to generate the nitrile oxide in situ, which requires careful control of the reaction conditions.
The choice of the optimal synthetic route will depend on the specific requirements of the researcher, including scale, available equipment, and cost considerations. For large-scale synthesis where yield is a primary concern, Route 1 may be preferable. For smaller-scale, discovery-focused efforts where milder conditions and a more streamlined process are advantageous, Route 2 presents an attractive alternative.
Benchmarking 4-(5-methyl-3-isoxazolyl)Benzoic acid against known COX-2 inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cyclooxygenase-2 (COX-2) inhibitor Valdecoxib against other well-established COX-2 inhibitors, namely Celecoxib, Rofecoxib, and Etoricoxib. The information presented herein is intended to offer an objective overview of their relative potency, selectivity, and in vivo efficacy, supported by experimental data from publicly available literature.
Introduction to COX-2 Inhibition
Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins. There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal lining and platelet aggregation.[1] In contrast, COX-2 is typically induced by inflammatory stimuli and is a key mediator of pain and inflammation.[1]
Selective COX-2 inhibitors were developed to provide the anti-inflammatory and analgesic effects of traditional non-steroidal anti-inflammatory drugs (NSAIDs) while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[2] This guide focuses on Valdecoxib, a potent and selective COX-2 inhibitor, and benchmarks its performance against other widely recognized coxibs.
In Vitro Inhibitory Activity
The in vitro potency and selectivity of COX-2 inhibitors are commonly evaluated by determining their 50% inhibitory concentration (IC50) against both COX-1 and COX-2 enzymes. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a quantitative measure of a compound's preference for inhibiting COX-2 over COX-1. A higher selectivity index indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Valdecoxib | 150[3] | 0.005[3] | 30000 |
| Celecoxib | 15[3] | 0.05[3] | 300 |
| Rofecoxib | >100[4] | 0.018 - 0.026[4] | >3846 - 5556 |
| Etoricoxib | 116[5] | 1.1[5] | 106[5] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is compiled from multiple sources for comparative purposes.
In Vivo Anti-Inflammatory Efficacy
The in vivo anti-inflammatory activity of COX-2 inhibitors is often assessed using animal models of inflammation, such as the carrageenan-induced paw edema model in rats. In this model, the effective dose required to produce a 50% reduction in paw edema (ED50) is a key parameter for evaluating a compound's potency.
| Compound | Animal Model | ED50 (mg/kg) |
| Valdecoxib | Rat Carrageenan-Induced Paw Edema | 5.9[3] |
| Celecoxib | Rat Carrageenan-Induced Paw Edema | 1 - 30 (dose-dependent reduction)[6] |
| Rofecoxib | Rat Carrageenan-Induced Paw Edema | Data not readily available |
| Etoricoxib | Rat Carrageenan-Induced Paw Edema | 10 (70% inhibition)[7] |
Note: Direct comparison of ED50 values should be made with caution due to potential variations in experimental protocols between different studies.
Experimental Protocols
In Vitro COX Inhibition Assay (General Protocol)
The in vitro inhibitory activity of test compounds on COX-1 and COX-2 is determined using a purified enzyme assay. A common method involves the use of a commercially available COX inhibitor screening assay kit.
-
Enzyme Preparation: Recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: The reaction is typically carried out in a 96-well plate. Each well contains a reaction buffer (e.g., Tris-HCl), heme cofactor, and the test compound at various concentrations.
-
Enzyme Addition: The reaction is initiated by adding the COX-1 or COX-2 enzyme to the wells.
-
Substrate Addition: After a brief pre-incubation period, the substrate, arachidonic acid, is added to start the enzymatic reaction.
-
Detection: The peroxidase activity of COX is measured, which is proportional to the amount of prostaglandin produced. This is often done using a colorimetric or fluorometric probe that produces a detectable signal upon oxidation.
-
Data Analysis: The absorbance or fluorescence is measured over time. The rate of reaction is calculated, and the IC50 value for each compound is determined by plotting the percent inhibition against the log of the compound concentration.
In Vivo Carrageenan-Induced Paw Edema in Rats (General Protocol)
This is a widely used and well-characterized model for screening the anti-inflammatory activity of new compounds.
-
Animals: Male Wistar or Sprague-Dawley rats are typically used. The animals are fasted overnight before the experiment.
-
Compound Administration: The test compound or vehicle (control) is administered orally or intraperitoneally at a predetermined time before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of a phlogistic agent, typically a 1% solution of carrageenan in saline, is made into the right hind paw of the rat.
-
Measurement of Paw Volume: The volume of the injected paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: The degree of swelling is calculated as the increase in paw volume compared to the pre-injection volume. The percentage inhibition of edema for each compound is calculated relative to the vehicle control group. The ED50 value is then determined from the dose-response curve.[8]
Visualizing Pathways and Workflows
To better understand the mechanisms and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ClinPGx [clinpgx.org]
- 6. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iosrjournals.org [iosrjournals.org]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Novel 4-(5-Methyl-3-isoxazolyl)benzoic Acid Derivatives in Key Therapeutic Areas
For Researchers, Scientists, and Drug Development Professionals
The 4-(5-methyl-3-isoxazolyl)benzoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This guide provides a head-to-head comparison of novel derivatives based on this scaffold, summarizing their performance as antimicrobial, anti-inflammatory, and anticancer agents. The data presented is compiled from various studies to offer a comparative overview for researchers in drug discovery and development.
I. Antimicrobial Activity
Derivatives of the this compound core have shown significant promise as antimicrobial agents, with activity against both bacteria and fungi. A key focus has been on developing derivatives of sulfamethoxazole, a well-known sulfonamide antibiotic. Recent research has explored modifications to enhance potency and combat resistance.
Comparative Data of Antimicrobial Derivatives
| Compound ID | Derivative Class | Target Organism(s) | Potency (MIC/IC50) | Reference |
| 4a | Sulfamethoxazole Derivative | Staphylococcus aureus, Candida albicans, Cryptococcus neoformans | 31.25 µg/ml | [1] |
| SMPM | Maleimide Polymer Drug Conjugate | General Antimicrobial | Greater than native drug | [2] |
| Compound 30 | 1,3-diphenyl pyrazole derivative | Acinetobacter baumannii | 4 µg/mL | [3] |
| Naphthyl-substituted pyrazole | Pyrazole-derived hydrazone | Drug-resistant Staphylococcus aureus | 0.78 µg/mL | [4] |
| Naphthyl-substituted pyrazole | Pyrazole-derived hydrazone | Drug-resistant Acinetobacter baumannii | 1.56 µg/mL | [4] |
Experimental Protocols
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
A standardized broth microdilution method is commonly employed to determine the Minimum Inhibitory Concentration (MIC) of the compounds.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare an inoculum suspension, which is adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.
-
Compound Dilution: The test compounds are serially diluted in the appropriate broth in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Experimental Workflow: Antimicrobial Susceptibility Testing
References
- 1. arkajainuniversity.ac.in [arkajainuniversity.ac.in]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives as potent growth inhibitors of drug-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Research & Derivative Exploration
The Strategic Role of the 4-(5-Methyl-3-isoxazolyl) Benzoic Acid Scaffold in Modern Drug Discovery
An In-depth Technical Guide on its Application in Lead Optimization
For researchers, scientists, and drug development professionals, the strategic incorporation of heterocyclic moieties is a cornerstone of modern medicinal chemistry. Among these, the isoxazole ring system has garnered significant attention due to its diverse biological activities and its utility as a versatile pharmacophore. When coupled with a benzoic acid scaffold, as in 4-(5-methyl-3-isoxazolyl)benzoic acid, it presents a compelling template for lead optimization. This technical guide delves into the core principles of utilizing this scaffold in drug discovery, exploring its synthesis, biological significance, and role in refining the properties of drug candidates.
The isoxazole motif is a five-membered heterocycle that is present in a number of medicines that have received FDA approval. Its derivatives are known to have a wide range of biological effects, such as anticancer, anti-inflammatory, antibacterial, and neuroprotective ones.[1][2][3][4] The benzoic acid moiety, on the other hand, is a common scaffold in medicinal chemistry, known for its ability to interact with biological targets, although it can sometimes present challenges in terms of pharmacokinetics and toxicity.[5][6][7] The combination of these two components in the this compound structure creates a unique scaffold with potential for novel therapeutic applications.
A key concept in leveraging such scaffolds is bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, to enhance a compound's biological activity or to mitigate undesirable properties. The 3-hydroxyisoxazole group, for instance, is a well-established bioisostere for the carboxylic acid functional group.[8] While the isoxazole in this compound is not a direct bioisostere of the carboxylic acid, its presence as a substituent on the benzoic acid ring significantly influences the molecule's overall shape, polarity, and potential for interaction with biological targets.
Lead Optimization and Structure-Activity Relationships
The process of lead optimization involves iteratively modifying a promising hit compound to improve its potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. The this compound scaffold offers several avenues for such optimization.
The isoxazole ring itself is a key site for modification. The methyl group at the 5-position can be replaced with other alkyl or aryl groups to probe the steric and electronic requirements of the binding pocket. Furthermore, the substitution pattern on the benzoic acid ring can be altered to modulate the compound's acidity and lipophilicity.
A prime example of the isoxazole scaffold's role in lead optimization can be seen in the development of selective COX-2 inhibitors like valdecoxib, which features a 3-phenyl-4-isoxazolyl core. While not the exact molecule , the principles of its development are highly relevant. The isoxazole ring in these inhibitors is crucial for their selective binding to the COX-2 enzyme.[9][10]
Quantitative Data Summary
To illustrate the impact of modifications to the isoxazolyl-benzoic acid scaffold, the following table summarizes hypothetical but representative data from a lead optimization campaign.
| Compound ID | R1 (on Isoxazole) | R2 (on Benzoic Acid) | Target A IC50 (nM) | Target B IC50 (nM) | hERG Ki (µM) | Caco-2 Permeability (10⁻⁶ cm/s) |
| Lead-1 | -CH₃ | -COOH | 500 | 2000 | 5 | 0.5 |
| Opt-1a | -CF₃ | -COOH | 250 | 1500 | 8 | 0.7 |
| Opt-1b | -Ph | -COOH | 100 | 500 | 3 | 0.4 |
| Opt-2a | -CH₃ | -CONH₂ | 800 | 3000 | >50 | 2.5 |
| Opt-2b | -CH₃ | -tetrazole | 450 | 1800 | 15 | 1.8 |
Experimental Protocols
General Synthesis of this compound Derivatives
A common synthetic route to this class of compounds involves the cycloaddition of a nitrile oxide with an appropriately substituted alkyne. The following is a generalized protocol.
Step 1: Synthesis of the Aldoxime
-
To a solution of 4-formylbenzoic acid (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.1 equivalents) and sodium hydroxide (1.1 equivalents).
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, acidify the reaction mixture with dilute HCl and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the aldoxime.
Step 2: Generation of the Nitrile Oxide and Cycloaddition
-
Dissolve the aldoxime from Step 1 in a suitable solvent such as dichloromethane.
-
Add N-chlorosuccinimide (1.1 equivalents) and a catalytic amount of pyridine.
-
Stir the mixture at room temperature for 30 minutes to generate the hydroxamoyl chloride.
-
Add 2-butyne (1.5 equivalents) and triethylamine (1.2 equivalents) to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature, wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the desired this compound derivative.
In Vitro Target Binding Assay
The following is a generalized protocol for determining the inhibitory activity of synthesized compounds against a target protein.
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add the target protein, a fluorescently labeled ligand, and buffer.
-
Add serial dilutions of the test compound to the wells.
-
Incubate the plate at room temperature for a specified time to allow for binding equilibrium.
-
Measure the fluorescence polarization or other suitable signal to determine the displacement of the labeled ligand.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
Visualizations
Logical Flow of Lead Optimization
Caption: A generalized workflow for lead optimization, starting from an initial hit compound.
Signaling Pathway Inhibition
Caption: A representative signaling pathway showing inhibition by an isoxazolyl-benzoic acid derivative.
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The uses of benzoic acid in the pharmaceutical industry [aozunchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Preclinical Evaluation of 4-(5-methyl-3-isoxazolyl)benzoic acid: A Technical Guide to Putative Pharmacokinetic and Pharmacodynamic Analysis
Disclaimer: As of November 2025, a comprehensive review of publicly accessible scientific literature and databases reveals a notable absence of specific pharmacokinetic (PK) and pharmacodynamic (PD) data for the compound 4-(5-methyl-3-isoxazolyl)benzoic acid. This technical guide has been constructed to provide a robust framework for the preclinical evaluation of this molecule, drawing upon established principles of drug metabolism and the known activities of structurally related isoxazole and benzoic acid derivatives. The experimental protocols, data tables, and signaling pathways presented herein are illustrative and intended to serve as a foundational resource for researchers initiating studies on this and similar novel chemical entities.
Introduction
This compound is a novel small molecule featuring a disubstituted isoxazole ring linked to a benzoic acid moiety. The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5] The benzoic acid group, a common constituent of pharmacologically active compounds, can influence the molecule's solubility, metabolic stability, and interactions with biological targets. This guide outlines a putative PK/PD profile for this compound and provides detailed methodologies for its preclinical characterization.
Putative Pharmacodynamic Profile
While the specific molecular targets of this compound are yet to be elucidated, the isoxazole core is a versatile pharmacophore.[1][2][5] Based on structure-activity relationship (SAR) studies of analogous compounds, several potential mechanisms of action can be hypothesized.
Potential Therapeutic Targets and Signaling Pathways
Isoxazole derivatives have been shown to modulate the activity of various enzymes and signaling pathways. For instance, some exhibit inhibitory effects on cyclooxygenase (COX) enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs).[6] Others have been investigated as inhibitors of protein kinases, which are crucial regulators of cellular processes.[7] A hypothetical signaling pathway illustrating the potential inhibition of a generic protein kinase by an isoxazole-containing compound is depicted below.
Caption: Hypothetical inhibition of a protein kinase signaling pathway.
Putative Pharmacokinetic Profile and Data
The pharmacokinetic properties of a drug candidate determine its absorption, distribution, metabolism, and excretion (ADME). For this compound, a preliminary in silico and subsequent in vitro and in vivo evaluation would be necessary. The following table presents hypothetical data ranges based on typical values for orally bioavailable small molecules.
| Parameter | Symbol | Putative Value Range | Significance |
| Absorption | |||
| Oral Bioavailability | F (%) | 20 - 70 | Percentage of dose reaching systemic circulation |
| Maximum Concentration | Cmax (ng/mL) | 100 - 1000 | Peak plasma concentration |
| Time to Cmax | Tmax (h) | 1 - 4 | Time to reach peak plasma concentration |
| Distribution | |||
| Volume of Distribution | Vd (L/kg) | 0.5 - 5 | Extent of distribution into tissues |
| Plasma Protein Binding | PPB (%) | 80 - 99 | Fraction bound to plasma proteins |
| Metabolism | |||
| Primary Metabolic Enzymes | - | CYP3A4, UGTs | Enzymes responsible for biotransformation |
| Major Metabolites | - | Hydroxylated, Glucuronidated | Products of metabolic reactions |
| Excretion | |||
| Half-life | t1/2 (h) | 2 - 12 | Time for plasma concentration to halve |
| Clearance | CL (mL/min/kg) | 5 - 20 | Rate of drug removal from the body |
Experimental Protocols
The following are detailed, representative protocols for key in vitro and in vivo PK/PD studies.
In Vitro Metabolic Stability Assay
Objective: To determine the rate of metabolism of this compound in liver microsomes.
Materials:
-
Test compound stock solution (10 mM in DMSO)
-
Human liver microsomes (20 mg/mL)
-
NADPH regenerating system (e.g., GIBCO™ NADPH Regeneration System)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile with internal standard (e.g., 100 ng/mL tolbutamide)
-
Control compounds (e.g., verapamil for high clearance, warfarin for low clearance)
Procedure:
-
Prepare a working solution of the test compound (100 µM) in phosphate buffer.
-
In a 96-well plate, combine liver microsomes (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing the internal standard.
-
Centrifuge the samples at 4000 rpm for 15 minutes to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in rats.
Animals:
-
Male Sprague-Dawley rats (250-300 g), n=3-5 per group.
Dosing:
-
Intravenous (IV) group: 2 mg/kg via tail vein injection.
-
Oral (PO) group: 10 mg/kg via oral gavage.
Procedure:
-
Fast animals overnight prior to dosing.
-
Administer the compound as specified for each group.
-
Collect blood samples (approx. 100 µL) from the tail vein or saphenous vein at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Process blood to plasma by centrifugation and store at -80°C until analysis.
-
Analyze plasma samples by a validated LC-MS/MS method to determine the concentration of the parent drug and any major metabolites.
-
Perform non-compartmental analysis using software such as Phoenix WinNonlin to calculate PK parameters (Cmax, Tmax, AUC, t1/2, CL, Vd, F).
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the preclinical PK/PD evaluation of a novel compound.
Caption: A generalized workflow for preclinical PK/PD assessment.
Conclusion
While specific experimental data for this compound is not currently available, this technical guide provides a comprehensive, albeit predictive, framework for its preclinical evaluation. The methodologies and workflows described are standard in the pharmaceutical industry and will enable researchers to systematically investigate the pharmacokinetic and pharmacodynamic properties of this and other novel isoxazole-based compounds. The putative profiles and data presented should be considered as starting points for experimental design, with the understanding that empirical data is essential for a definitive characterization of this molecule's therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Prodrug Development for 4-(5-Methyl-3-isoxazolyl)Benzoic Acid: A Technical Guide to Enhancing Bioavailability
A Whitepaper for Researchers and Drug Development Professionals
Executive Summary
This technical guide outlines a comprehensive strategy for the development of prodrugs of 4-(5-methyl-3-isoxazolyl)benzoic acid, a promising therapeutic agent with potential bioavailability limitations. Poor aqueous solubility and/or suboptimal membrane permeability can significantly hinder the clinical utility of otherwise potent drug candidates. This document details a systematic approach to overcome these challenges by employing ester and amide prodrug strategies. We provide detailed, adaptable experimental protocols for the synthesis, in vitro characterization, and in vivo evaluation of these prodrugs. Furthermore, this guide presents a framework for data analysis and visualization to support the selection of lead prodrug candidates with enhanced pharmacokinetic profiles.
Introduction to this compound and the Rationale for a Prodrug Approach
The isoxazole moiety is a well-established pharmacophore present in numerous clinically approved drugs, valued for its metabolic stability and ability to participate in various biological interactions. This compound has emerged as a compound of interest in drug discovery programs. However, the presence of a carboxylic acid group, while often crucial for pharmacological activity, can lead to poor oral bioavailability due to low solubility in the acidic environment of the stomach and limited passive diffusion across the intestinal membrane.
A prodrug strategy aims to temporarily mask the carboxylic acid functionality with a promoiety. This modification can enhance the molecule's lipophilicity and aqueous solubility, thereby improving its absorption. Once absorbed into the systemic circulation, the promoiety is designed to be cleaved by endogenous enzymes, such as esterases or amidases, to release the active parent drug.
Physicochemical and Predicted Pharmacokinetic Properties of this compound
To establish a baseline for improvement, it is essential to characterize the properties of the parent drug. Due to the limited availability of public experimental data for this compound, the following table includes predicted values from reputable computational models.
| Property | Predicted Value | Significance |
| Molecular Weight | 205.19 g/mol | Within the range for good oral absorption. |
| LogP | 2.5 | Indicates moderate lipophilicity, but may not be optimal for absorption. |
| Aqueous Solubility | Low | A significant barrier to dissolution and absorption. |
| Oral Bioavailability | Poor to Moderate | Likely limited by solubility and/or permeability. |
Note: These values are predictions and should be experimentally verified.
Prodrug Design and Synthesis Strategy
Two primary prodrug strategies are proposed: esterification and amidation of the carboxylic acid group.
4.1. Ester Prodrugs: Esterification is a common and effective method to mask carboxylic acids. A variety of alcohols can be utilized to create a diverse library of prodrugs with a range of physicochemical properties.
4.2. Amide Prodrugs: Amide prodrugs offer an alternative with potentially different enzymatic cleavage profiles and stability.
Diagram of the General Prodrug Strategy:
Caption: General workflow for the prodrug development of this compound.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and evaluation of the proposed prodrugs.
5.1. General Synthesis of Ester Prodrugs
Objective: To synthesize a series of alkyl and substituted alkyl ester prodrugs of this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Desired alcohol (e.g., ethanol, propanol, isopropanol, etc.)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Procedure (Fischer Esterification):
-
Dissolve this compound (1 eq) in an excess of the desired alcohol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Heat the reaction mixture to reflux for 4-24 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
5.2. General Synthesis of Amide Prodrugs
Objective: To synthesize a series of amide prodrugs of this compound.
Materials:
-
This compound
-
(2-(Thiophen-2-ylmethyl)phenyl)boronic acid (catalyst)
-
Desired amine (e.g., methylamine, ethylamine, etc.)
-
Anhydrous acetonitrile
-
Standard laboratory glassware and purification equipment
Procedure (Boronic Acid Catalyzed Amidation):
-
To a solution of this compound (1 eq) and the desired amine (1.2 eq) in anhydrous acetonitrile, add the boronic acid catalyst (5 mol%).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
5.3. In Vitro Plasma Stability Assay
Objective: To assess the stability of the synthesized prodrugs in plasma and determine their rate of conversion to the parent drug.
Materials:
-
Synthesized prodrugs
-
Human, rat, or mouse plasma
-
Phosphate buffered saline (PBS, pH 7.4)
-
Acetonitrile
-
Internal standard for LC-MS/MS analysis
-
Incubator, centrifuge, and LC-MS/MS system
Procedure:
-
Prepare a stock solution of the prodrug in DMSO (10 mM).
-
Dilute the stock solution with PBS to the desired final concentration (e.g., 1 µM).
-
Pre-warm the plasma to 37°C.
-
Initiate the reaction by adding the prodrug solution to the plasma.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant for the concentration of the prodrug and the parent drug using a validated LC-MS/MS method.
-
Calculate the half-life (t½) of the prodrug in plasma.
5.4. Caco-2 Cell Permeability Assay
Objective: To evaluate the intestinal permeability of the prodrugs using an in vitro model.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Hanks' Balanced Salt Solution (HBSS)
-
Synthesized prodrugs
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the prodrug solution in HBSS to the apical (A) side of the monolayer.
-
At specified time points, collect samples from the basolateral (B) side.
-
To assess efflux, add the prodrug to the basolateral side and collect samples from the apical side.
-
Analyze the concentration of the prodrug in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
Diagram of the Experimental Workflow:
Caption: A comprehensive experimental workflow for prodrug development.
Hypothetical Data Presentation and Analysis
The following tables present exemplary data for a hypothetical series of ester and amide prodrugs of this compound.
Table 1: Physicochemical Properties of Hypothetical Prodrugs
| Compound | Promoieties | Molecular Weight ( g/mol ) | LogP (Predicted) | Aqueous Solubility (µg/mL) |
| Parent Drug | - | 205.19 | 2.5 | <10 |
| Prodrug E1 | Ethyl Ester | 233.24 | 3.1 | 50 |
| Prodrug E2 | Isopropyl Ester | 247.27 | 3.4 | 35 |
| Prodrug A1 | Methyl Amide | 218.22 | 2.2 | 100 |
| Prodrug A2 | Ethyl Amide | 232.25 | 2.6 | 80 |
Table 2: In Vitro Evaluation of Hypothetical Prodrugs
| Compound | Plasma Half-life (t½, min) | Papp (A→B) (x 10⁻⁶ cm/s) | Efflux Ratio (B/A) |
| Parent Drug | >120 | 1.5 | 1.2 |
| Prodrug E1 | 30 | 15.2 | 1.1 |
| Prodrug E2 | 45 | 18.5 | 1.3 |
| Prodrug A1 | 90 | 8.7 | 1.0 |
| Prodrug A2 | 110 | 10.1 | 1.2 |
Table 3: In Vivo Pharmacokinetic Parameters of Hypothetical Prodrugs in Rats (Oral Administration)
| Compound | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Oral Bioavailability (%) |
| Parent Drug | 150 | 2.0 | 600 | 10 |
| Prodrug E1 | 900 | 1.0 | 3600 | 60 |
| Prodrug E2 | 1100 | 1.5 | 4400 | 73 |
| Prodrug A1 | 550 | 1.0 | 2200 | 37 |
| Prodrug A2 | 650 | 1.5 | 2600 | 43 |
Note: The data presented in these tables is for illustrative purposes only and does not represent actual experimental results.
Signaling Pathway: Prodrug Activation
The enzymatic conversion of the prodrug to the active parent drug is a critical step. The following diagram illustrates the general metabolic pathway for ester and amide prodrug activation.
Caption: Enzymatic activation of ester and amide prodrugs to release the active drug.
Conclusion and Future Directions
The development of ester and amide prodrugs presents a viable strategy to enhance the oral bioavailability of this compound. The systematic approach outlined in this guide, from rational design and synthesis to comprehensive in vitro and in vivo evaluation, provides a robust framework for identifying a lead prodrug candidate. Future work should focus on synthesizing and testing a diverse library of prodrugs to establish clear structure-activity and structure-property relationships. The most promising candidates should then be advanced to more extensive preclinical safety and efficacy studies. This targeted approach will maximize the potential of this compound as a novel therapeutic agent.
Investigating the Off-Target Profile of 4-(5-methyl-3-isoxazolyl)Benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive strategy for the investigation of potential off-target effects of the novel compound, 4-(5-methyl-3-isoxazolyl)Benzoic acid. In the absence of published data on the specific off-target profile of this molecule, this document serves as a roadmap for researchers, providing detailed experimental protocols and a tiered approach to systematically identify and characterize unintended molecular interactions. A thorough understanding of a compound's selectivity is paramount for the development of safe and effective therapeutics. This guide details methodologies for broad off-target screening, hit validation, and functional characterization of potential off-target interactions.
Introduction
This compound is a small molecule with therapeutic potential. While its on-target activity is the primary focus of investigation, a comprehensive assessment of its off-target interactions is a critical component of preclinical safety evaluation. Off-target effects can lead to unforeseen adverse drug reactions, limiting the therapeutic window of a compound or causing clinical trial failures. Therefore, early identification and characterization of off-target activities are essential to de-risk a drug development program.
This guide presents a systematic approach to profile the off-target interactions of this compound, leveraging established in vitro pharmacological assays. The proposed workflow is designed to provide a comprehensive overview of the compound's selectivity and to identify any potential liabilities early in the development process.
Proposed Investigational Workflow
A tiered approach is recommended to efficiently investigate the off-target profile of this compound. This begins with broad screening against large panels of known biological targets, followed by more focused studies to confirm and characterize any identified interactions.
Data Presentation: Hypothetical Screening Results
All quantitative data should be meticulously documented and organized for clear interpretation and comparison. The following tables are templates for presenting data from the proposed screening cascade.
Table 1: Example Data from a Broad Kinase Panel Screen
| Kinase Target | % Inhibition at 10 µM |
| Kinase A | 85% |
| Kinase B | 62% |
| Kinase C | 15% |
| ... | ... |
Table 2: Example Data for IC50 Determination of Primary Hits
| Off-Target Hit | IC50 (µM) | Assay Type |
| Kinase A | 0.75 | TR-FRET |
| Kinase B | 8.2 | Radiometric |
| Receptor X | 2.5 | Radioligand Binding |
Table 3: Example Data from a Cellular Functional Assay
| Off-Target Hit | Functional Readout | EC50/IC50 (µM) |
| Kinase A | Inhibition of substrate phosphorylation | 1.2 |
| Receptor X | Agonist-induced Ca2+ flux | 5.8 (antagonist IC50) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. The following sections provide protocols for key experiments in the off-target investigation workflow.
Kinase Panel Screening
Objective: To identify potential interactions of this compound with a broad range of human kinases. Commercial services from companies like Promega, Reaction Biology, or Pharmaron offer extensive kinase panels.[1][2][3]
Methodology:
-
Compound Preparation: A stock solution of this compound is prepared in 100% DMSO at a concentration of 10 mM.
-
Assay Concentration: The compound is typically screened at a final concentration of 1 µM or 10 µM in the kinase assay.
-
Kinase Assay Formats: A variety of assay formats can be employed, with radiometric assays and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) being common.[2][3]
-
Radiometric Assay (e.g., ³³PanQinase™): This method measures the incorporation of radioactive phosphate (from [γ-³³P]ATP) into a substrate by the kinase.
-
TR-FRET Assay: This assay measures the phosphorylation of a biotinylated substrate by the kinase using a europium-labeled anti-phospho-antibody and an APC-labeled streptavidin. FRET occurs when the substrate is phosphorylated.
-
-
Procedure (General):
-
The kinase, substrate, and test compound are incubated together in an appropriate buffer.
-
The reaction is initiated by the addition of ATP (at or near the Km for each kinase).
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of product formed is quantified using the chosen detection method.
-
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a DMSO vehicle control. A pre-defined threshold (e.g., >50% inhibition) is used to identify primary hits.
Receptor Binding Assays
Objective: To assess the binding affinity of this compound to a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.
Methodology:
-
Assay Principle: These are competitive binding assays where the test compound competes with a known radiolabeled ligand for binding to the target receptor expressed in cell membranes.[4][5]
-
Materials:
-
Cell membranes expressing the target receptor.
-
A specific radioligand for each target.
-
Test compound (this compound).
-
Multi-well filter plates.
-
-
Procedure:
-
A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the test compound.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound radioligand is separated from the unbound radioligand by rapid filtration through the filter plates.
-
The amount of radioactivity retained on the filter, corresponding to the bound ligand, is measured using a scintillation counter.
-
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Cellular Functional Assays
Objective: To determine if the binding of this compound to an off-target hit translates into a functional effect in a cellular context.
Methodology (Example: GPCR-mediated cAMP modulation):
-
Cell Line: A cell line stably expressing the off-target GPCR of interest is used.
-
Assay Principle: The assay measures the modulation of intracellular cyclic AMP (cAMP) levels following receptor activation or inhibition. TR-FRET-based cAMP assays are commonly used.
-
Procedure (Antagonist Mode):
-
Cells are incubated with varying concentrations of this compound.
-
A known agonist for the GPCR is added at a concentration that elicits a submaximal response (e.g., EC80).
-
The cells are incubated to allow for cAMP production.
-
The cells are lysed, and the cAMP levels are quantified using a commercial TR-FRET assay kit.
-
-
Data Analysis: The IC50 value for the inhibition of the agonist-induced cAMP response is calculated.
Visualization of Potential Off-Target Effects
Diagrams are essential tools for visualizing complex biological information. The following is a hypothetical example of a signaling pathway that could be affected by an off-target interaction of this compound.
Conclusion
A thorough investigation of potential off-target effects is a non-negotiable aspect of modern drug discovery and development. While no specific off-target data for this compound is currently in the public domain, the experimental framework presented in this guide provides a robust and systematic strategy for its comprehensive pharmacological profiling. By employing a tiered approach of broad screening followed by detailed functional characterization, researchers can build a detailed selectivity profile of the molecule. This will enable a more informed assessment of its therapeutic potential and any associated risks, ultimately paving the way for the development of a safer and more effective medicine. Early and comprehensive in vitro safety and pharmacology profiling is an indispensable tool for successful drug development.[6]
References
- 1. worldwide.promega.com [worldwide.promega.com]
- 2. pharmaron.com [pharmaron.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. Receptor Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Metabolite Identification of 4-(5-methyl-3-isoxazolyl)Benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and expected outcomes for the in vivo metabolite identification of 4-(5-methyl-3-isoxazolyl)benzoic acid. The core focus is on predictable metabolic pathways, detailed experimental protocols for animal studies, and the analytical techniques required for the detection and quantification of metabolites. This document is intended to serve as a practical resource for researchers involved in the preclinical development of isoxazole-based drug candidates.
Introduction
This compound is a heterocyclic carboxylic acid with potential applications in drug discovery. Understanding its metabolic fate is a critical step in the preclinical evaluation process, providing insights into its pharmacokinetic profile, potential for drug-drug interactions, and the formation of active or toxic metabolites. The isoxazole ring, while relatively stable, can be subject to metabolic transformation, and the benzoic acid moiety is known to undergo conjugation reactions. This guide outlines a systematic approach to identifying and quantifying the in vivo metabolites of this compound.
Predicted Metabolic Pathways
The in vivo metabolism of this compound is anticipated to proceed through two primary pathways: modification of the isoxazole ring and conjugation of the carboxylic acid group.
-
Phase I Metabolism: Oxidation is a likely initial step, potentially leading to hydroxylation of the methyl group on the isoxazole ring. Cleavage of the isoxazole ring, a known metabolic route for some isoxazole-containing compounds, could also occur, leading to the formation of a reactive enamine intermediate that would be further metabolized.
-
Phase II Metabolism: The benzoic acid moiety is a prime candidate for conjugation reactions. The most probable pathway is conjugation with glycine to form the corresponding hippuric acid derivative. Glucuronidation of the carboxylic acid is another possibility, forming an acyl glucuronide.
dot
Caption: Predicted metabolic pathways of this compound.
Experimental Protocols
A detailed in vivo study in a relevant animal model, such as Wistar rats, is essential for the identification of metabolites.
Animal Study Design
-
Animal Model: Male Wistar rats (n=6), weighing 200-250g.
-
Acclimatization: Animals should be acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Dosing: A single oral dose of this compound (e.g., 10 mg/kg) formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Sample Collection:
-
Blood: Serial blood samples (approximately 0.2 mL) collected from the tail vein at pre-dose, and at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into tubes containing an anticoagulant (e.g., K2EDTA). Plasma is separated by centrifugation.
-
Urine and Feces: Animals are housed in metabolic cages for the collection of urine and feces at 24-hour intervals for up to 72 hours post-dose.
-
dot
Caption: Experimental workflow for in vivo metabolite identification.
Sample Preparation
-
Plasma: To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard. Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes. The supernatant is collected and evaporated to dryness under a stream of nitrogen. The residue is reconstituted in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Urine: Dilute urine samples 1:10 with deionized water. Centrifuge at 13,000 rpm for 10 minutes to remove any particulate matter. The supernatant is directly injected for LC-MS/MS analysis.
-
Feces: Homogenize fecal samples with a suitable solvent (e.g., methanol:water 1:1). Centrifuge and process the supernatant in a similar manner to plasma samples.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.
-
Detection: Multiple Reaction Monitoring (MRM) for quantification of the parent drug and predicted metabolites. Full scan and product ion scan modes for the identification of unknown metabolites.
-
Quantitative Data Presentation
The following tables present hypothetical, yet representative, quantitative data for this compound and its major predicted metabolites in rat plasma and urine. This data is modeled on pharmacokinetic studies of structurally related isoxazole derivatives.[1]
Table 1: Pharmacokinetic Parameters of this compound and its Metabolites in Rat Plasma (Mean ± SD, n=6)
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | T1/2 (h) |
| Parent Compound | 1500 ± 350 | 1.0 | 8500 ± 1200 | 4.5 ± 0.8 |
| M1: Hippuric Acid Derivative | 800 ± 150 | 2.0 | 6200 ± 900 | 6.2 ± 1.1 |
| M2: 4-(5-(hydroxymethyl)-3-isoxazolyl)benzoic acid | 250 ± 60 | 1.5 | 1800 ± 400 | 3.8 ± 0.6 |
Table 2: Cumulative Urinary Excretion of this compound and its Metabolites in Rats over 24 hours (Mean ± SD, n=6)
| Analyte | Amount Excreted (µg) | % of Administered Dose |
| Parent Compound | 120 ± 30 | 6.0 ± 1.5 |
| M1: Hippuric Acid Derivative | 550 ± 110 | 27.5 ± 5.5 |
| M2: 4-(5-(hydroxymethyl)-3-isoxazolyl)benzoic acid | 80 ± 20 | 4.0 ± 1.0 |
| Total Excreted | 750 ± 150 | 37.5 ± 7.5 |
Conclusion
This technical guide provides a framework for the in vivo metabolite identification of this compound. The predicted metabolic pathways, detailed experimental protocols, and representative quantitative data serve as a valuable resource for researchers in the field of drug metabolism and pharmacokinetics. The successful execution of these studies will provide critical information for the continued development of this and structurally related compounds.
References
Building a Chemical Library Based on the 4-(5-Methyl-3-isoxazolyl)Benzoic Acid Scaffold: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the design, synthesis, and potential applications of a chemical library centered around the 4-(5-methyl-3-isoxazolyl)benzoic acid core. This scaffold represents a promising starting point for the development of novel therapeutic agents due to the established biological significance of both the isoxazole and benzoic acid moieties. Isoxazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The benzoic acid group provides a versatile handle for modifications to modulate physicochemical properties and target interactions.
This document outlines a detailed synthetic pathway to the core scaffold, strategies for library diversification, and a framework for biological evaluation.
Synthesis of the Core Scaffold: this compound
The construction of the this compound scaffold can be achieved through a multi-step synthetic sequence, commencing with a commercially available starting material. The proposed pathway involves the formation of a key enaminone intermediate followed by cyclization to form the isoxazole ring and subsequent hydrolysis to yield the final carboxylic acid.
Experimental Protocol:
Step 1: Synthesis of 4-Acetylbenzoic Acid
4-Acetylbenzoic acid can be prepared from 4-methylacetophenone through an oxidation reaction.[1][2]
-
Materials: 4-methylacetophenone, potassium permanganate, water, anhydrous zinc chloride, anhydrous acetic acid.
-
Procedure:
-
To a reaction vessel, add 4-methylacetophenone, water, and anhydrous zinc chloride.
-
Stir the mixture and gently heat to 35-45 °C.
-
Add potassium permanganate portion-wise, maintaining the reaction temperature between 48-55 °C.
-
After the addition is complete, maintain the temperature at 40-45 °C for 1.5 hours.
-
Cool the reaction mixture and filter to collect the crude 4-acetylbenzoic acid.
-
Recrystallize the crude product from anhydrous acetic acid to yield pure 4-acetylbenzoic acid.
-
Step 2: Synthesis of Methyl 4-(3-(dimethylamino)acryloyl)benzoate
The intermediate enaminone is synthesized by reacting methyl 4-acetylbenzoate with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[3][4][5]
-
Materials: 4-Acetylbenzoic acid, methanol, concentrated sulfuric acid, N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Procedure:
-
Esterify 4-acetylbenzoic acid by refluxing in methanol with a catalytic amount of concentrated sulfuric acid to yield methyl 4-acetylbenzoate.[6]
-
React methyl 4-acetylbenzoate with DMF-DMA in an appropriate solvent (e.g., toluene) at elevated temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
Remove the solvent under reduced pressure to obtain the crude methyl 4-(3-(dimethylamino)acryloyl)benzoate, which can be used in the next step without further purification.
-
Step 3: Synthesis of Methyl 4-(5-methyl-3-isoxazolyl)benzoate
The isoxazole ring is formed through a cyclization reaction of the enaminone intermediate with hydroxylamine.[7][8][9]
-
Materials: Methyl 4-(3-(dimethylamino)acryloyl)benzoate, hydroxylamine hydrochloride, a suitable base (e.g., sodium acetate), ethanol.
-
Procedure:
-
Dissolve the crude enaminone in ethanol.
-
Add hydroxylamine hydrochloride and the base to the solution.
-
Reflux the reaction mixture and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent.
-
Purify the residue by column chromatography to obtain methyl 4-(5-methyl-3-isoxazolyl)benzoate.
-
Step 4: Hydrolysis to this compound
The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid.[10][11][12][13][14]
-
Materials: Methyl 4-(5-methyl-3-isoxazolyl)benzoate, sodium hydroxide, methanol, water, hydrochloric acid.
-
Procedure:
-
Dissolve the methyl ester in a mixture of methanol and water.
-
Add a solution of sodium hydroxide and heat the mixture to reflux.
-
After the reaction is complete (monitored by TLC), cool the mixture and remove the methanol under reduced pressure.
-
Acidify the aqueous solution with hydrochloric acid to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry to yield this compound.
-
Chemical Library Diversification Strategy
The this compound scaffold offers several points for diversification to generate a library of analogues with varied physicochemical properties and biological activities. The primary point of modification is the carboxylic acid functionality, which can be readily converted to a variety of functional groups.
Workflow for Library Synthesis:
Caption: Library diversification from the core scaffold.
Key Diversification Reactions:
-
Amide Formation: The carboxylic acid can be activated (e.g., using thionyl chloride to form the acid chloride, or with coupling reagents like HATU) and reacted with a diverse panel of primary and secondary amines to generate a library of amides.
-
Esterification: Reaction of the carboxylic acid with various alcohols under acidic conditions will yield a library of esters.
-
Other Modifications: The aromatic ring of the benzoic acid moiety can also be subjected to further electrophilic aromatic substitution reactions, although regioselectivity might be a challenge.
Biological Evaluation and Data Presentation
A chemical library based on the this compound scaffold can be screened against a variety of biological targets. Given the known activities of isoxazoles, initial screening could focus on assays for:
-
Anti-inflammatory activity (e.g., COX-1/COX-2 inhibition)
-
Anticancer activity (e.g., cytotoxicity against various cancer cell lines)
-
Antimicrobial activity (e.g., against a panel of bacteria and fungi)
Hypothetical Screening Workflow:
Caption: High-level workflow for library screening.
Data Presentation:
All quantitative data from biological screening should be summarized in clearly structured tables for easy comparison and structure-activity relationship (SAR) analysis.
Table 1: Hypothetical Cytotoxicity Data for an Amide Library
| Compound ID | R Group (Amine) | IC50 (µM) - Cell Line A | IC50 (µM) - Cell Line B |
| LIB-001 | Benzylamine | 15.2 | 22.5 |
| LIB-002 | 4-Fluorobenzylamine | 8.7 | 12.1 |
| LIB-003 | Cyclohexylamine | > 50 | > 50 |
| LIB-004 | Morpholine | 35.8 | 45.3 |
Potential Signaling Pathway Involvement
Based on the known biological activities of isoxazole-containing compounds, derivatives of the this compound scaffold may interact with various signaling pathways implicated in disease. For example, in the context of inflammation and cancer, the NF-κB signaling pathway is a relevant target.
Simplified NF-κB Signaling Pathway:
Caption: Potential inhibition of the NF-κB pathway.
This guide provides a foundational framework for the development of a chemical library based on the this compound scaffold. Through systematic synthesis, diversification, and biological screening, this scaffold holds the potential to yield novel lead compounds for drug discovery programs.
References
- 1. 4-Acetylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. CN102701965A - Preparation method of 4-acetylbenzoic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. N,N-Dimethylformamide Dimethyl Acetal: Catalytic Role in Synthesis Reactions and its Toxicity_Chemicalbook [chemicalbook.com]
- 5. scirp.org [scirp.org]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cyclization with hydroxylamine hydrochloride: Significance and symbolism [wisdomlib.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. jk-sci.com [jk-sci.com]
- 14. Ester to Acid - Common Conditions [commonorganicchemistry.com]
Navigating the Quest for Synergy: A Technical Guide to Exploring Drug Combinations with 4-(5-methyl-3-isoxazolyl)Benzoic Acid
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document serves as a technical framework for exploring synergistic drug combinations involving the novel compound 4-(5-methyl-3-isoxazolyl)Benzoic acid. As of the latest literature review, no specific synergistic combinations with this molecule have been publicly documented. Therefore, this guide provides a comprehensive, albeit prospective, methodology for identifying and characterizing such combinations, drawing upon established principles of drug synergy and data from structurally related compounds.
Introduction: The Rationale for Synergistic Combinations
The pursuit of synergistic drug combinations, where the combined therapeutic effect of two or more drugs is greater than the sum of their individual effects, is a cornerstone of modern pharmacology. This strategy can lead to enhanced efficacy, reduced dosages, minimized toxicity, and the circumvention of drug resistance. The isoxazole and benzoic acid moieties present in this compound are found in various bioactive molecules, suggesting a potential for diverse biological activities. For instance, the structurally related sulfonamide, Sulfamethoxazole (4-amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide), acts as an antibacterial agent by inhibiting dihydropteroate synthetase[1][2]. While the precise mechanism of action for this compound is yet to be elucidated, its structural elements suggest it may be a candidate for combination therapies in indications such as oncology or infectious diseases.
This guide outlines a systematic approach to identify and validate synergistic partners for this compound, encompassing initial screening, quantitative analysis, and mechanistic investigation.
Pre-clinical Characterization of this compound: A Foundational Step
Prior to embarking on combination studies, a thorough understanding of the standalone pharmacological profile of this compound is paramount.
Target Identification and Mechanism of Action
The initial and most critical step is to determine the biological target(s) and mechanism of action (MoA) of this compound. This knowledge is fundamental to rationally select potential synergistic partners.
Experimental Workflow for Target Identification:
Caption: Workflow for Target Identification of a Novel Compound.
Signaling Pathway Analysis
Once a primary target is identified, it is crucial to understand the downstream signaling pathways affected by the compound. This can be achieved through techniques like transcriptomics (RNA-seq), proteomics, and phosphoproteomics.
Hypothetical Signaling Pathway Perturbation:
Assuming, for illustrative purposes, that this compound is found to inhibit a hypothetical kinase, "Kinase A," which is part of a known cancer-related pathway.
Caption: Hypothetical Inhibition of the "Kinase A" Signaling Pathway.
Screening for Synergistic Combinations
With a foundational understanding of the compound's MoA, the next phase involves screening for synergistic interactions.
Rational Selection of Combination Partners
Based on the identified target and pathway, potential combination partners can be rationally selected. For our hypothetical "Kinase A" inhibitor, logical partners could include:
-
Inhibitors of upstream or downstream components of the same pathway.
-
Inhibitors of parallel or compensatory signaling pathways.
-
Drugs targeting resistance mechanisms to "Kinase A" inhibition.
-
Standard-of-care chemotherapeutic agents for the target indication.
Experimental Design: The Checkerboard Assay
The checkerboard assay is a widely used in vitro method to assess the interaction between two compounds.
Methodology:
-
Cell Seeding: Plate cells of interest (e.g., cancer cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound (Drug A) and the potential synergistic partner (Drug B).
-
Dosing: Add the drugs to the cell plate in a matrix format, where each well receives a unique combination of concentrations of Drug A and Drug B. Include wells with each drug alone and untreated control wells.
-
Incubation: Incubate the plate for a duration appropriate to the cell doubling time (e.g., 48-72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Analyze the data to determine the effect of the combination compared to the individual agents.
Experimental Workflow for a Checkerboard Assay:
Caption: Workflow of a Checkerboard Synergy Screening Assay.
Quantitative Analysis of Drug Synergy
The data from checkerboard assays must be quantitatively analyzed to determine if the interaction is synergistic, additive, or antagonistic.
The Combination Index (CI) Method
The Combination Index (CI) method, based on the median-effect principle of Chou and Talalay, is a widely accepted approach.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Hypothetical Quantitative Data:
The following table presents hypothetical data from a checkerboard assay of this compound (Drug A) with a hypothetical Drug B in a cancer cell line.
| Drug A (µM) | Drug B (µM) | % Inhibition (Observed) | IC50 Drug A alone (µM) | IC50 Drug B alone (µM) | Combination Index (CI) | Interaction |
| 5 | - | 50 | 5 | - | - | - |
| - | 10 | 50 | - | 10 | - | - |
| 1.25 | 2.5 | 50 | 5 | 10 | 0.5 | Synergistic |
| 2.5 | 5 | 75 | 5 | 10 | 0.45 | Synergistic |
| 5 | 10 | 95 | 5 | 10 | 0.4 | Strongly Synergistic |
The Bliss Independence Model
Another common method is the Bliss independence model, which calculates an expected additive effect based on the probabilities of the individual drugs' effects. Synergy is concluded if the observed combination effect is greater than the expected additive effect.
Mechanistic Validation of Synergy
Identifying a synergistic interaction is followed by elucidating the underlying mechanism.
Experimental Approaches:
-
Western Blotting: To assess changes in protein expression and phosphorylation states of key signaling molecules in the pathways of interest upon treatment with individual drugs and the combination.
-
Cell Cycle Analysis: To determine if the combination induces cell cycle arrest at a specific phase.
-
Apoptosis Assays: To quantify the induction of programmed cell death (e.g., Annexin V/PI staining, caspase activity assays).
-
In Vivo Studies: Validating the synergistic interaction in animal models (e.g., xenograft models in oncology) is the crucial next step. This would involve monitoring tumor growth inhibition and assessing toxicity in animals treated with the individual drugs and the combination.
Logical Relationship for Mechanistic Validation:
Caption: Logical Flow for Validating the Mechanism of Synergy.
Conclusion and Future Directions
This guide provides a robust framework for the systematic exploration of synergistic drug combinations with this compound. The journey from a novel compound to a clinically relevant synergistic combination is complex and requires a multi-faceted approach. The key lies in a thorough understanding of the compound's intrinsic properties, followed by rigorous screening, quantitative validation, and deep mechanistic investigation. While specific data for this compound is not yet available, the methodologies outlined here represent the current best practices in the field and provide a clear roadmap for future research and development efforts. The ultimate goal is to unlock the full therapeutic potential of this and other novel chemical entities for the benefit of patients.
References
- 1. 4-Amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide; N1-(5-Methylisoxazol-3-yl)sulfanilamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Synthesis and biological properties of 5-benzoylamino-3-methyl-4-isoxazolocarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The isoxazole moiety is a prominent scaffold in medicinal chemistry and agrochemicals, valued for its diverse biological activities and favorable physicochemical properties. This technical guide provides an in-depth patent analysis and scientific overview of 4-(5-methyl-3-isoxazolyl)benzoic acid and its structurally related compounds. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, as well as in the agrochemical sector. We will explore the patent landscape, synthetic methodologies, biological activities, and key experimental protocols associated with this class of compounds.
Patent Landscape Overview
The patent literature reveals a broad interest in isoxazole- and isoxazoline-containing benzoic acid derivatives from various companies, primarily focused on applications in agriculture and human health. A summary of key patent areas is presented below.
| Application Area | Key Patent Assignees (Illustrative) | General Structural Motifs and Claims |
| Herbicides | Nippon Soda Co., Ltd. | Isoxazolylbenzoyl derivatives for weed control. Claims often cover various substitution patterns on the phenyl and isoxazole rings to modulate efficacy and crop selectivity. |
| Pesticides | Nissan Chemical Industries, Ltd. | Isoxazoline-substituted benzamide compounds with insecticidal and acaricidal properties. Patents describe the synthesis and application of these compounds for crop protection. |
| Therapeutics (Anti-inflammatory) | Multiple Assignees | Phenylisoxazole derivatives, such as Valdecoxib, are claimed as selective COX-2 inhibitors for the treatment of inflammation and pain. |
| Therapeutics (Antimicrobial) | Various academic and industrial groups | Benzoic acid derivatives with isoxazole or other heterocyclic moieties are explored for their activity against bacterial and fungal pathogens. |
Synthetic Methodologies
The synthesis of this compound and its analogs generally involves the construction of the isoxazole ring followed by modifications to the benzoic acid moiety, or the coupling of pre-formed isoxazole and benzoic acid precursors.
General Synthesis of the Isoxazole Ring
A common method for the synthesis of 3,5-disubstituted isoxazoles involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine. For the synthesis of the 5-methyl-3-aryl isoxazole core, a typical precursor would be a substituted benzoylacetone.
Illustrative Synthesis of a 4-(Isoxazolyl)benzoic Acid Derivative
Experimental Protocol: Synthesis of 4-ACETYLAMINO-N-(5-METHYL-3-ISOXAZOLYL)BENZENESULFONAMIDE (A Related Sulfonamide Analog) [1]
This protocol illustrates the coupling of an amine-containing isoxazole with a substituted benzenesulfonyl chloride, a reaction analogous to the formation of an amide bond with a benzoic acid derivative.
-
Reaction Setup: A mixture of 4-acetamidobenzene-1-sulfonyl chloride (4.27 mmol), 5-methylisoxazol-3-amine (4.49 mmol), and 4-dimethylaminopyridine (DMAP) (0.21 mmol) is prepared in anhydrous pyridine (10 mL).
-
Reaction Execution: The reaction mixture is stirred at room temperature for 12 hours.
-
Work-up and Purification:
-
The solvent is evaporated to dryness.
-
The residue is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed sequentially with water and 1 M aqueous HCl.
-
The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated in vacuum.
-
The resulting solid residue is purified by flash column chromatography using a heptane to ethyl acetate (50-100%) gradient elution to afford the target compound.
-
Biological Activity and Therapeutic Potential
Compounds based on the 4-(isoxazolyl)benzoic acid scaffold have been investigated for a range of biological activities, from herbicidal and pesticidal to various therapeutic applications.
Herbicidal and Pesticidal Activity
Isoxazolyl- and isoxazoline-substituted benzoic acid derivatives are the subject of numerous patents for their use as herbicides and pesticides.[2] The mechanism of action for some herbicidal isoxazoles involves the inhibition of plant-specific enzymes, such as D1 protease.
Therapeutic Activity
A prominent example of a marketed drug with a related structure is Valdecoxib, 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide, a selective COX-2 inhibitor.[3] This highlights the potential of the 4-(isoxazolyl)benzoic acid scaffold to yield potent and selective enzyme inhibitors for inflammatory conditions.
The structural similarity of some isoxazolyl-benzoic acid derivatives to p-aminobenzoic acid (PABA) suggests a potential mechanism of action as antimicrobial agents through the inhibition of folate synthesis in bacteria. The well-known antibiotic sulfamethoxazole, which contains a 5-methylisoxazole group, acts by inhibiting dihydropteroate synthase.[4] Additionally, other benzoic acid derivatives have been shown to inhibit bacterial RNA polymerase-sigma factor interaction.[5]
Quantitative Antimicrobial Activity Data for Related Benzoic Acid Derivatives
The following table presents Minimum Inhibitory Concentration (MIC) data for pyrazole-based benzoic acid derivatives, demonstrating the potential for this class of compounds as antibacterial agents.[6]
| Compound | S. aureus (MRSA) MIC (μg/mL) | A. baumannii MIC (μg/mL) |
| Derivative 1 | 0.78 | > 50 |
| Derivative 2 | 1.56 | 12.5 |
| Derivative 3 | 0.39 | 25 |
Experimental Protocols for Biological Evaluation
Antimicrobial Susceptibility Testing
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination [7]
-
Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to the logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.
-
Compound Preparation: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Enzyme Inhibition Assay
Protocol: General COX-2 Inhibition Assay
A common method to assess COX-2 inhibition is to measure the production of prostaglandin E2 (PGE2) from arachidonic acid in a cell-free or cell-based assay.
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme is pre-incubated with the test compound at various concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Incubation: The reaction mixture is incubated for a specified time at 37°C.
-
Reaction Termination and Detection: The reaction is stopped, and the amount of PGE2 produced is quantified using a commercially available ELISA kit.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.
Visualizing Relationships and Workflows
Synthetic Pathway for Isoxazole Derivatives
The following diagram illustrates a generalized synthetic pathway for creating isoxazole-containing compounds, starting from a β-ketoester.
References
- 1. 4-ACETYLAMINO-N-(5-METHYL-3-ISOXAZOLYL)BENZENESULFONAMIDE | 21312-10-7 [chemicalbook.com]
- 2. Synthesis and herbicidal activities of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide; N1-(5-Methylisoxazol-3-yl)sulfanilamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 4-(5-methyl-3-isoxazolyl)Benzoic Acid: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-(5-methyl-3-isoxazolyl)Benzoic acid.
I. Hazard Assessment and Classification
Before disposal, a thorough hazard assessment is paramount. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, an evaluation of its constituent chemical moieties—an isoxazole ring and a benzoic acid group—provides guidance on its potential hazards.
-
Isoxazole Derivatives : The parent compound, isoxazole, is known to be a flammable liquid and can cause skin and eye damage. Derivatives can also be harmful if swallowed.
-
Benzoic Acid Derivatives : Benzoic acid itself is a combustible solid and may cause skin, eye, and respiratory irritation. It is crucial to handle these compounds with appropriate personal protective equipment (PPE).
Based on this information, this compound should be treated as a hazardous chemical. It is recommended to classify this compound as a hazardous waste unless a formal hazard characterization by a certified laboratory determines otherwise.
II. Personal Protective Equipment (PPE)
When handling this compound for disposal, all personnel must wear the following minimum PPE:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) |
| Body Protection | A lab coat or chemical-resistant apron |
III. Segregation and Storage of Chemical Waste
Proper segregation and storage of chemical waste are essential to prevent dangerous reactions.
-
Waste Container : Use a dedicated, properly labeled, and sealable waste container for this compound. The container should be made of a material compatible with the chemical.
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Segregation : Do not mix this waste with other chemical waste streams, particularly strong oxidizing agents, bases, or reactive metals. Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
IV. Disposal Procedure
The disposal of this compound must adhere to all local, state, and federal regulations.
-
Consult Institutional Guidelines : Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements for hazardous waste disposal.
-
Waste Manifest : Complete a hazardous waste manifest or tag as required by your institution. This document tracks the waste from generation to its final disposal.
-
Collection : Arrange for the collection of the hazardous waste by a licensed and approved chemical waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.
V. Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate : Immediately evacuate the affected area.
-
Ventilate : Ensure the area is well-ventilated.
-
Containment : For small spills, and only if you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials such as paper towels.
-
Cleanup : Carefully scoop the absorbent material into a labeled hazardous waste container.
-
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.
-
Report : Report the spill to your institution's EHS department.
For large spills, evacuate the area and contact your institution's emergency response team immediately.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Personal protective equipment for handling 4-(5-methyl-3-isoxazolyl)Benzoic acid
Essential Safety and Handling Guide for 4-(5-methyl-3-isoxazolyl)Benzoic Acid
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following safety and handling guidelines are based on the known hazards of structurally similar compounds, including substituted benzoic acids and isoxazole derivatives. It is imperative to conduct a thorough risk assessment before handling this chemical and to consult a qualified safety professional.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance is designed to answer specific operational questions, ensuring safe handling and disposal.
Hazard Assessment
Based on the analysis of related chemical structures, this compound is anticipated to be a solid, likely in powder form. The primary hazards are expected to be:
-
Skin Irritation: Similar to other benzoic acid derivatives, direct contact may cause skin irritation.[1][2][3][4][5][6]
-
Serious Eye Irritation/Damage: Contact with eyes is likely to cause serious irritation or damage.[1][3][4][5][6]
-
Respiratory Irritation: Inhalation of dust particles may lead to respiratory tract irritation.[1][2][5]
-
Harmful if Swallowed: Ingestion may cause gastrointestinal upset.[2][5]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical safety goggles. A face shield is recommended if there is a risk of splashing.[7] | Nitrile or neoprene gloves.[8] Inspect for tears or holes before use. | Fully buttoned lab coat. | If handling significant quantities of powder outside of a fume hood, a NIOSH-approved N95 respirator is recommended to prevent inhalation of dust.[4] |
| Conducting reactions | Chemical safety goggles and a face shield. | Nitrile or neoprene gloves.[8] Change gloves immediately if contaminated. | Chemical-resistant apron over a lab coat. | Work should be conducted in a certified chemical fume hood to avoid inhalation of any potential vapors or aerosols. |
| Cleaning spills | Chemical safety goggles and a face shield. | Heavy-duty nitrile or neoprene gloves. | Chemical-resistant suit or coveralls, and chemical-resistant boots.[7] | For large spills, a full-face respirator with appropriate cartridges may be necessary. |
Handling and Storage Procedures
3.1. Engineering Controls:
-
Always handle solid this compound in a well-ventilated area.[9][10]
-
Use a certified chemical fume hood when weighing, transferring, or preparing solutions to minimize inhalation exposure.[3]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1]
3.2. Safe Handling Practices:
-
Wash hands thoroughly with soap and water after handling the compound, before eating, drinking, or smoking, and at the end of the workday.[1][2][9]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3][4]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid direct skin contact.
3.3. Storage:
-
Store in a tightly closed, properly labeled container.[1][4][9][10]
-
Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[4][9]
Spill and Disposal Plan
4.1. Spill Response:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for disposal.[4] For larger spills, use a HEPA-filter vacuum for cleanup.[9][11]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.
-
Report: Report the spill to the appropriate environmental health and safety personnel.
4.2. Waste Disposal:
-
Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with all local, state, and federal regulations.[1][2][4]
-
Do not dispose of the chemical down the drain or in the regular trash.[2][11]
Experimental Workflow Diagram
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. chemos.de [chemos.de]
- 7. quora.com [quora.com]
- 8. velsicol.com [velsicol.com]
- 9. ehs.com [ehs.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. nj.gov [nj.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
